molecular formula C5H12ClNO3 B3421454 DL-Threonine methyl ester hydrochloride CAS No. 2170123-34-7

DL-Threonine methyl ester hydrochloride

Número de catálogo: B3421454
Número CAS: 2170123-34-7
Peso molecular: 169.61 g/mol
Clave InChI: OZSJLLVVZFTDEY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

DL-Threonine methyl ester hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO3 and its molecular weight is 169.61 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 2-amino-3-hydroxybutanoate hydrochloride is 169.0505709 g/mol and the complexity rating of the compound is 104. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

methyl 2-amino-3-hydroxybutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c1-3(7)4(6)5(8)9-2;/h3-4,7H,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSJLLVVZFTDEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585280
Record name Methyl threoninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62076-66-8, 2170123-34-7
Record name Methyl threoninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-3-hydroxybutanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

DL-Threonine Methyl Ester Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Threonine methyl ester hydrochloride is a racemic mixture of the methyl ester of the essential amino acid threonine, presented as a hydrochloride salt. This derivative of threonine serves as a crucial building block in various chemical syntheses, particularly in the fields of peptide synthesis and medicinal chemistry. Its ester and salt forms offer advantages in terms of solubility and reactivity in specific applications. This technical guide provides an in-depth overview of the core properties, experimental protocols, and relevant biological context of this compound.

Core Properties

The fundamental chemical and physical properties of this compound are summarized below. It is important to note that some properties may be reported for the individual L- or D-enantiomers, which are provided here for reference.

Physicochemical Data
PropertyValueSource
Chemical Name methyl 2-amino-3-hydroxybutanoate hydrochloride[1]
Synonyms H-DL-Thr-OMe.HCl, DL-Threonine methyl ester HCl[2]
CAS Number 62076-66-8[3]
Molecular Formula C₅H₁₂ClNO₃[3]
Molecular Weight 169.61 g/mol [4]
Appearance White to off-white solid/powder[5]
Melting Point 125 °C (for DL-form)
64 °C (for L-form)
Solubility Soluble in water.[6][7]
Storage Conditions Store at -20°C for long-term stability. The compound is hygroscopic and moisture-sensitive.[2][6]
Spectral Data (Representative for L-isomer)
TechniqueDataSource
¹³C NMR Spectral data available in public databases.[4]
ATR-IR Spectral data available in public databases.[4]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of amino acid methyl ester hydrochlorides is through the esterification of the corresponding amino acid using methanol (B129727) in the presence of an activating agent such as thionyl chloride or trimethylchlorosilane.[8]

Materials:

  • DL-Threonine

  • Anhydrous Methanol

  • Thionyl Chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)

  • Round bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure using Thionyl Chloride:

  • In a round bottom flask, suspend DL-Threonine (1 equivalent) in anhydrous methanol.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

  • Once the reaction is complete, remove the solvent and excess reagent under reduced pressure using a rotary evaporator.

  • The resulting solid is the crude this compound.

Procedure using Trimethylchlorosilane:

  • To a round bottom flask containing DL-Threonine (1 equivalent), add freshly distilled trimethylchlorosilane (2 equivalents) slowly with stirring.[8]

  • Add anhydrous methanol and stir the resulting solution or suspension at room temperature.[8]

  • Monitor the reaction by TLC.[8]

  • Upon completion, concentrate the reaction mixture on a rotary evaporator to yield the product.[8]

Purification

The crude product can be purified by recrystallization.

Materials:

  • Crude this compound

  • Appropriate solvent system (e.g., methanol/diethyl ether, ethanol/hexane)

  • Heating mantle

  • Ice bath

Procedure:

  • Dissolve the crude solid in a minimum amount of hot methanol or ethanol.

  • Slowly add a less polar solvent like diethyl ether or hexane (B92381) until turbidity is observed.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to facilitate crystallization.

  • Collect the crystals by filtration, wash with a small amount of the cold, less polar solvent, and dry under vacuum.

For higher purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed, typically using a C18 column with a water/acetonitrile gradient.[9][10]

Analytical Methods

Thin Layer Chromatography (TLC):

  • Stationary Phase: Silica gel plates.

  • Mobile Phase: A mixture of polar and non-polar solvents, such as dichloromethane/methanol or ethyl acetate/methanol, can be used. The exact ratio may need to be optimized.

  • Visualization: Staining with ninhydrin (B49086) solution followed by heating will reveal the amino acid ester as a colored spot.

Role in Synthesis and Drug Development

This compound, and its enantiopure forms, are valuable intermediates in organic synthesis, particularly in the construction of complex molecules like peptides and therapeutic agents.

Peptide Synthesis

The esterification of the carboxylic acid group and the protection of the amino group as a hydrochloride salt make this compound a suitable building block for peptide synthesis. It can be used in both solid-phase and solution-phase peptide synthesis.[5][10]

A general workflow for its incorporation into a peptide chain is depicted below.

Peptide_Synthesis_Workflow Workflow for Incorporating Threonine Methyl Ester in Peptide Synthesis A DL-Threonine methyl ester hydrochloride B Neutralization of Amine (e.g., with a non-nucleophilic base like DIEA) A->B Step 1 C Free DL-Threonine methyl ester B->C D N-protection (e.g., Fmoc or Boc) C->D Step 2 E N-protected DL-Threonine methyl ester D->E F Peptide Coupling Reaction (with a C-terminus activated amino acid or peptide) E->F Step 3 G Growing Peptide Chain F->G

Caption: General workflow for using threonine methyl ester in peptide synthesis.

Chiral Building Block in Drug Discovery

As a chiral molecule, the enantiomers of threonine methyl ester hydrochloride are used as starting materials for the asymmetric synthesis of various pharmaceutical compounds. For instance, L-threonine methyl ester hydrochloride has been utilized in the synthesis of thiopeptide derivatives with potential antibacterial activity.[11]

Biological Context and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the biological roles of its parent molecule, L-threonine, are well-documented. L-threonine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained from the diet. It plays a vital role in protein synthesis, metabolism, and immune function.[12]

Recent research has also elucidated the function of L-threonine as a signaling molecule. In mouse embryonic stem cells (mESCs), L-threonine has been shown to regulate the G1/S phase transition of the cell cycle, promoting proliferation. This regulation occurs through the activation of several key signaling pathways, including PI3K/Akt, MAPKs, and mTORC.

The proposed signaling cascade initiated by L-threonine is illustrated in the following diagram. It is important to note that this pathway has been characterized for L-threonine, and its direct applicability to this compound would require further investigation.

L_Threonine_Signaling_Pathway L-Threonine Signaling Pathway in Mouse Embryonic Stem Cells cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus LR Lipid Raft / Caveolae AAT Putative Amino Acid Transporter PI3K PI3K AAT->PI3K activates LThr L-Threonine LThr->AAT binds Akt Akt PI3K->Akt activates MAPKs MAPKs (ERK, p38, JNK/SAPK) Akt->MAPKs activates mTORC1 mTORC1 MAPKs->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K activates _4EBP1 4E-BP1 mTORC1->_4EBP1 activates Proliferation Cell Cycle Progression (G1/S Transition) & Self-Renewal p70S6K->Proliferation promotes _4EBP1->Proliferation promotes

Caption: L-Threonine-induced signaling pathway promoting mESC proliferation.

Conclusion

This compound is a versatile and valuable chemical entity for researchers in chemistry and drug development. Its well-defined properties and established synthetic utility make it a reliable building block for creating novel peptides and complex organic molecules. While its direct biological activities are not extensively studied, the known signaling roles of its parent amino acid, L-threonine, provide a foundation for future investigations into the biological effects of this and other threonine derivatives. The experimental protocols outlined in this guide offer a practical starting point for the synthesis, purification, and analysis of this compound in a laboratory setting.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to DL-Threonine Methyl Ester Hydrochloride

Abstract: This document provides a comprehensive technical overview of this compound, a derivative of the essential amino acid threonine. It is a crucial building block and intermediate in various synthetic and research applications. This guide details its chemical structure, physicochemical properties, synthesis protocols, and significant applications in the fields of medicinal chemistry, peptide synthesis, and metabolic research.

Chemical Structure and Properties

This compound is the hydrochloride salt of the methyl ester of DL-Threonine. The presence of the methyl ester group makes it a more reactive component for chemical synthesis compared to the parent amino acid, while the hydrochloride salt form enhances its solubility in aqueous solutions and improves its stability.[1]

The structure consists of a central chiral carbon bonded to an amino group, a carboxyl group esterified with a methyl group, a hydrogen atom, and a secondary alcohol group on the adjacent carbon. As a "DL" mixture, it contains an equal amount of the D- and L-enantiomers.

Chemical Identifiers and Properties:

PropertyValueSource(s)
Chemical Name This compound[2][3]
CAS Number 62076-66-8[2][4]
Molecular Formula C₅H₁₂ClNO₃ or C₅H₁₁NO₃·HCl[2][5]
Molecular Weight 169.61 g/mol [2][3]
Appearance White to off-white crystalline powder[1]
Solubility Soluble in water[1]
Purity Typically ≥98%[5]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[2]

Synthesis and Experimental Protocols

The esterification of amino acids like threonine is a fundamental reaction. Several methods have been established, with the Fischer esterification and its variations being the most common.

Experimental Protocol: Esterification using Thionyl Chloride in Methanol (B129727)

This is a widely used and efficient method for preparing amino acid methyl esters. Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ, which then protonates the carboxylic acid, making it susceptible to nucleophilic attack by methanol.

Methodology:

  • Reaction Setup: A reaction flask equipped with a magnetic stirrer and a drying tube is charged with anhydrous methanol.

  • Cooling: The methanol is cooled to a low temperature, typically between -10°C and 0°C, using an ice-salt or dry ice-acetone bath.

  • Reagent Addition: Thionyl chloride is added dropwise to the cooled methanol with vigorous stirring. This reaction is exothermic and generates HCl gas.

  • Addition of Amino Acid: DL-Threonine is then added portion-wise to the reaction mixture while maintaining the low temperature.

  • Reaction Progression: After the addition is complete, the cooling bath is removed, and the mixture is allowed to warm to room temperature. The reaction is typically stirred for 16-24 hours.[6]

  • Workup: The solvent and any excess thionyl chloride are removed under reduced pressure (in vacuo) using a rotary evaporator.

  • Isolation: The resulting crude solid, this compound, is obtained in nearly quantitative yield and can be purified further by recrystallization, for example, from an ethyl acetate/hexane mixture.[6]

Experimental Protocol: Esterification using Trimethylchlorosilane (TMSCl) in Methanol

This method offers a convenient and milder alternative for preparing amino acid methyl esters at room temperature.[7]

Methodology:

  • Reaction Setup: DL-Threonine is suspended in anhydrous methanol at room temperature in a suitable reaction flask.

  • Reagent Addition: Trimethylchlorosilane (TMSCl) is added to the suspension. The TMSCl reacts with methanol to generate HCl, which catalyzes the esterification.

  • Reaction Progression: The mixture is stirred at room temperature until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: The reaction mixture is concentrated under reduced pressure to yield the solid hydrochloride salt of the amino acid methyl ester. The product can then be purified by recrystallization.

Applications in Research and Drug Development

This compound serves as a versatile building block and intermediate in several scientific domains.

  • Peptide Synthesis: It is a fundamental component in the synthesis of peptides. The esterified carboxyl group allows for efficient coupling reactions with the N-terminus of another amino acid, forming the peptide bond, a critical step in drug development and biochemistry.[1][8][9]

  • Chiral Synthesis: As a chiral molecule, it is a valuable starting material or intermediate in the asymmetric synthesis of complex organic molecules, particularly pharmaceuticals and agrochemicals.[10]

  • Biochemical and Metabolic Research: The compound is utilized in metabolic studies to investigate amino acid pathways and their roles in various physiological and pathological conditions.[8] It is also used in protein engineering to modify protein structures for enhanced stability or functionality.[8]

  • Nutritional Science: Amino acid derivatives are explored as food and feed additives and as ergogenic supplements that may influence anabolic hormone secretion, provide fuel during exercise, and prevent muscle damage.[2][3][11]

Visualization of Synthesis Pathway

The following diagram illustrates the general synthesis pathway for this compound via the thionyl chloride method.

Synthesis_Pathway Threonine DL-Threonine Intermediate Protonated Threonine (Activated Intermediate) Threonine->Intermediate + HCl Methanol Methanol (CH3OH) HCl HCl (in situ) Methanol->HCl + SOCl2 SOCl2 Thionyl Chloride (SOCl2) Product DL-Threonine Methyl Ester Hydrochloride Intermediate->Product + Methanol - H2O

Caption: Fischer esterification of DL-Threonine using methanol and thionyl chloride.

References

An In-depth Technical Guide to DL-Threonine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DL-Threonine methyl ester hydrochloride, a key amino acid derivative utilized in synthetic chemistry and pharmaceutical development. This document details its chemical properties, synthesis protocols, and applications, with a focus on providing practical information for laboratory and research settings.

Core Chemical Properties

This compound is the hydrochloride salt of the methyl ester of the racemic amino acid DL-Threonine. The esterification of the carboxylic acid group enhances its solubility in organic solvents and makes it a versatile intermediate for further chemical modifications, particularly in peptide synthesis where the amino group requires protection.

Quantitative Data Summary
PropertyValueReferences
Molecular Weight 169.61 g/mol [1]
Molecular Formula C₅H₁₂ClNO₃
CAS Number 62076-66-8
Appearance White to off-white solid
Purity Typically ≥98%[2]
Solubility Soluble in water.[3]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the esterification of DL-Threonine. Two prevalent methods are detailed below.

Method 1: Fischer Esterification using Thionyl Chloride

This classic method involves the reaction of DL-Threonine with methanol (B129727) in the presence of thionyl chloride (SOCl₂), which acts as a source of HCl in situ to catalyze the reaction and form the hydrochloride salt.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, suspend DL-Threonine in anhydrous methanol at -10 °C.

  • Reagent Addition: Slowly add thionyl chloride dropwise to the cooled suspension.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield the final product.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A DL-Threonine C Round-bottom flask at -10°C A->C B Anhydrous Methanol B->C D Add Thionyl Chloride dropwise C->D E Stir at room temperature for 12-16 hours D->E F Rotary Evaporation E->F G Recrystallization (Methanol/Diethyl Ether) F->G H DL-Threonine Methyl Ester HCl (Pure Product) G->H

Fig. 1: Synthesis of this compound via Thionyl Chloride.
Method 2: Esterification using Trimethylchlorosilane

An alternative and often milder method utilizes trimethylchlorosilane (TMSCl) to facilitate the esterification of the amino acid in methanol.[4]

  • Reaction Setup: To a suspension of DL-Threonine in methanol in a round-bottom flask, add trimethylchlorosilane at room temperature.[4]

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure to remove methanol and excess TMSCl.[4]

  • Purification: The crude product is often washed with a non-polar solvent like diethyl ether to remove impurities, yielding the hydrochloride salt.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A DL-Threonine C Round-bottom flask at RT A->C B Methanol B->C D Add Trimethylchlorosilane C->D E Stir at room temperature (Monitor by TLC) D->E F Concentration in vacuo E->F G Wash with Diethyl Ether F->G H DL-Threonine Methyl Ester HCl (Final Product) G->H

Fig. 2: Synthesis of this compound using TMSCl.

Applications in Research and Development

This compound is a valuable building block in organic synthesis, primarily within the pharmaceutical and biotechnology sectors.

  • Peptide Synthesis: It serves as a crucial starting material for the incorporation of threonine residues into peptide chains. The methyl ester protects the carboxylic acid moiety, allowing for selective reaction at the amino group. The hydrochloride salt form can improve the stability and handling of the compound.[3]

  • Chiral Synthesis: As a chiral molecule, it is employed as a starting material or a resolving agent in the asymmetric synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).

  • Drug Discovery: It is used in the synthesis of novel chemical entities and libraries of compounds for high-throughput screening in drug discovery programs. For instance, it has been used in the synthesis of derivatives with potential antimicrobial activity.

  • Metabolic Studies: In biochemical research, labeled versions of this compound can be used to study amino acid metabolism and its role in various physiological and pathological processes.[5]

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons (a singlet around 3.7 ppm), the α-proton, the β-proton, and the methyl group protons of the threonine side chain.

  • ¹³C NMR: The carbon NMR would display signals for the carbonyl carbon of the ester, the α-carbon, the β-carbon, the side-chain methyl carbon, and the ester methyl carbon.

  • IR Spectroscopy: The infrared spectrum will be characterized by the presence of a strong carbonyl stretch from the ester group (around 1740 cm⁻¹), N-H stretching vibrations, and O-H stretching from the hydroxyl group.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It may cause skin and eye irritation.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. Store the compound in a cool, dry place.

References

In-Depth Technical Guide: DL-Threonine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 62076-66-8

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of DL-Threonine methyl ester hydrochloride, a racemic mixture of the methyl ester of the essential amino acid threonine. This document consolidates critical data, experimental protocols, and insights into its potential biological relevance, serving as a vital resource for professionals in research and drug development.

Chemical and Physical Data

This compound is a stable, water-soluble compound, making it a versatile reagent in various biochemical and pharmaceutical applications. While much of the detailed physical data is reported for its individual enantiomers, this section compiles the available information for the racemic mixture and its components.

PropertyDataSource
CAS Number 62076-66-8N/A
Molecular Formula C₅H₁₂ClNO₃[1]
Molecular Weight 169.61 g/mol [1]
Appearance White to off-white crystalline powder or yellowish oilN/A
Melting Point Data for L-enantiomer: 64°C (conflicting reports of 145-147°C exist)N/A
Solubility Soluble in waterN/A
Purity Typically ≥98%N/A
Storage Recommended at -20°C or 0-8°CN/A

Synthesis and Experimental Protocols

The synthesis of threonine methyl ester hydrochloride is a fundamental procedure in peptide chemistry, enabling the protection of the carboxylic acid group of threonine for subsequent coupling reactions. Below are generalized experimental protocols for its synthesis and application in peptide synthesis.

General Synthesis of Threonine Methyl Ester Hydrochloride

This protocol describes a common method for the esterification of an amino acid using thionyl chloride in methanol (B129727).

Materials:

  • DL-Threonine

  • Anhydrous Methanol

  • Thionyl Chloride (SOCl₂)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Rotary evaporator

Procedure:

  • Under an inert atmosphere, cool anhydrous methanol in a flask to -10°C.

  • Slowly add thionyl chloride dropwise to the cooled methanol with stirring.

  • Add DL-Threonine to the solution.

  • Allow the reaction mixture to gradually warm to room temperature and stir for several hours to overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent and any excess thionyl chloride under reduced pressure using a rotary evaporator to yield the crude this compound.

Experimental Workflow for Synthesis

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation Anhydrous_Methanol Anhydrous Methanol Reaction_Flask Reaction Flask (-10°C, Inert Atm.) Anhydrous_Methanol->Reaction_Flask Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Reaction_Flask DL_Threonine DL-Threonine DL_Threonine->Reaction_Flask Stirring Stirring (Room Temp) Reaction_Flask->Stirring TLC_Monitoring TLC Monitoring Stirring->TLC_Monitoring Evaporation Rotary Evaporation TLC_Monitoring->Evaporation Reaction Complete Product DL-Threonine Methyl Ester Hydrochloride Evaporation->Product

Caption: General workflow for the synthesis of this compound.

Application in Peptide Synthesis

This compound serves as a crucial building block in peptide synthesis. The methyl ester protects the C-terminus, allowing for the controlled formation of a peptide bond with the N-terminus of another amino acid.

General Peptide Coupling Protocol:

  • The N-protected amino acid is activated using a coupling reagent (e.g., DCC, HBTU).

  • This compound is added, and the reaction is carried out in the presence of a base to neutralize the hydrochloride.

  • The newly formed dipeptide is then isolated and purified.

  • The protecting groups can be selectively removed to allow for further elongation of the peptide chain.

Biological Significance and Signaling Pathways

While specific studies on the direct involvement of this compound in signaling pathways are limited, the biological roles of its parent molecule, L-threonine, are well-documented. L-threonine is an essential amino acid that plays a critical role in protein synthesis and metabolism.

Recent research has shed light on the signaling pathways modulated by L-threonine, particularly in the context of cell proliferation and self-renewal. Studies in mouse embryonic stem cells (mESCs) have demonstrated that L-threonine can stimulate the G1/S phase transition through a complex signaling cascade.[2] This pathway is initiated at the cell membrane and involves the activation of several key protein kinases.

L-Threonine Induced Signaling Pathway in mESCs

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus L_Threonine L-Threonine Transporter Amino Acid Transporter L_Threonine->Transporter PI3K_Akt PI3K/Akt Transporter->PI3K_Akt Activation Lipid_Raft Lipid Raft/ Caveolae MAPKs MAPKs (ERK, p38, JNK) PI3K_Akt->MAPKs Activation mTORC1 mTORC1 PI3K_Akt->mTORC1 Activation MAPKs->mTORC1 Activation p70S6K p70S6K mTORC1->p70S6K 4E_BP1 4E-BP1 mTORC1->4E_BP1 Cell_Cycle G1/S Phase Transition p70S6K->Cell_Cycle Promotion 4E_BP1->Cell_Cycle Promotion

Caption: L-Threonine signaling cascade in mouse embryonic stem cells.

This signaling pathway highlights the potential for amino acid derivatives to act as signaling molecules, influencing fundamental cellular processes.[2] While this pathway is described for L-threonine, it provides a valuable framework for investigating the potential biological activities of this compound in various cell types and disease models.

Applications in Drug Development and Research

This compound is a valuable tool for:

  • Peptide Synthesis: As a protected form of threonine, it is essential for the synthesis of peptides and peptidomimetics with potential therapeutic applications.

  • Drug Discovery: It can be used as a starting material for the synthesis of novel small molecules and libraries for high-throughput screening.

  • Nutritional Science: As a derivative of an essential amino acid, it may be used in studies related to nutritional supplements and their impact on metabolic pathways.[1]

  • Biochemical Research: It can serve as a probe to study amino acid transporters and metabolic enzymes.

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

This technical guide serves as a foundational resource for understanding the properties and applications of this compound. Further research is warranted to fully elucidate the specific biological activities and potential therapeutic applications of this racemic mixture.

References

An In-depth Technical Guide to the Synthesis of DL-Threonine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of DL-Threonine methyl ester hydrochloride, a key intermediate in the production of various pharmaceuticals and a valuable building block in organic synthesis. This document details established synthetic pathways, experimental protocols, and quantitative data to support research and development in the chemical and pharmaceutical industries.

Introduction

This compound is the hydrochloride salt of the methyl ester of DL-Threonine, a racemic mixture of the essential amino acid. The esterification of the carboxylic acid group and the formation of the hydrochloride salt of the amine group are crucial modifications that enhance the compound's solubility and reactivity for subsequent chemical transformations, particularly in peptide synthesis. This guide will focus on the prevalent and efficient methods for its preparation.

Synthetic Pathways

The synthesis of this compound is primarily achieved through the esterification of DL-Threonine. The most common and effective methods employ an acid catalyst to facilitate the reaction between the carboxylic acid group of threonine and methanol (B129727). Two principal pathways are highlighted:

  • Thionyl Chloride (SOCl₂) in Methanol: This is a classic and widely used method for the esterification of amino acids. Thionyl chloride reacts with methanol in situ to form hydrogen chloride (HCl) and methyl sulfite. The generated HCl protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.

  • Trimethylchlorosilane (TMSCl) in Methanol: This method offers a milder and often more convenient alternative to the thionyl chloride method.[1][2] Trimethylchlorosilane reacts with methanol to generate HCl in a more controlled manner.[1][2] This system is effective for the esterification of a wide range of amino acids with good to excellent yields.[1][2]

Core Synthesis Diagram

Synthesis_Pathway cluster_reagents Reagents DL_Threonine DL-Threonine Intermediate Protonated Carboxylic Acid DL_Threonine->Intermediate Protonation Product DL-Threonine Methyl Ester Hydrochloride Intermediate->Product Esterification (Nucleophilic Attack) Methanol Methanol (CH₃OH) Methanol->Intermediate Catalyst Acid Catalyst (SOCl₂ or TMSCl) Catalyst->DL_Threonine

Caption: General reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from the cited experimental protocols.

MethodStarting MaterialReagentsReaction TimeYieldReference
Thionyl ChlorideD(+)-ThreonineThionyl chloride, Methanol16 hoursQuantitative[3]
Thionyl ChlorideD-allothreonineThionyl chloride, Methanol48 hours99.5%[4]
TrimethylchlorosilaneAmino AcidsTrimethylchlorosilane, Methanol12-24 hoursGood-Excellent[1][2]

Note: While the provided literature primarily details the synthesis of D-threonine derivatives, the methods are directly applicable to the synthesis of the DL-racemic mixture.

Experimental Protocols

Method 1: Thionyl Chloride in Methanol

This protocol is adapted from a standard procedure for the synthesis of amino acid methyl esters.[3][5]

Materials:

  • DL-Threonine

  • Anhydrous Methanol

  • Thionyl Chloride (SOCl₂)

  • Diethyl ether or tert-Butyl methyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a drying tube, cool anhydrous methanol to -10°C using an ice-salt bath.

  • Slowly add thionyl chloride dropwise to the cold methanol with constant stirring. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • Once the addition of thionyl chloride is complete, add DL-Threonine to the reaction mixture in one portion.

  • Remove the cooling bath and allow the reaction mixture to stir at room temperature for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator.

  • The resulting crude product, this compound, is obtained as a white solid.

  • To purify the product, it can be triturated with diethyl ether or tert-butyl methyl ether and then collected by filtration. The solid is then washed with the ether and dried under vacuum.

Method 2: Trimethylchlorosilane in Methanol

This protocol is based on a convenient and mild esterification procedure.[1][2]

Materials:

  • DL-Threonine

  • Anhydrous Methanol

  • Trimethylchlorosilane (TMSCl)

Procedure:

  • In a round-bottom flask, suspend DL-Threonine in anhydrous methanol.

  • To this suspension, add trimethylchlorosilane dropwise at room temperature with vigorous stirring.

  • Continue to stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Start Reagents Combine DL-Threonine, Methanol, and Acid Catalyst (SOCl₂ or TMSCl) Start->Reagents Stir Stir at appropriate temperature and time Reagents->Stir Monitor Monitor reaction progress (TLC) Stir->Monitor Evaporate Evaporate solvent in vacuo Monitor->Evaporate Reaction Complete Purify Purify by trituration or recrystallization Evaporate->Purify Isolate Isolate pure product Purify->Isolate End End Isolate->End Final Product

Caption: A generalized experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound can be reliably achieved through the esterification of DL-Threonine using either thionyl chloride or trimethylchlorosilane in methanol. Both methods provide high yields of the desired product. The choice of method may depend on the scale of the reaction, the availability of reagents, and the desired level of reaction control, with the TMSCl method generally being considered milder. The detailed protocols and workflow provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

The Versatile Role of DL-Threonine Methyl Ester Hydrochloride in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Threonine methyl ester hydrochloride, a racemic mixture of the methyl ester derivative of the essential amino acid threonine, serves as a crucial and versatile building block in numerous areas of chemical and pharmaceutical research. Its bifunctional nature, possessing both an amino and a carboxyl group, along with a secondary hydroxyl group on its side chain, makes it an attractive chiral precursor for the synthesis of a wide array of complex molecules. This technical guide provides an in-depth overview of the applications of this compound in research, with a focus on its utility in peptide synthesis, as a chiral synthon for pharmaceuticals, and in analytical applications.

Core Applications in Research

The utility of this compound in the research landscape is multifaceted. It is primarily employed as a starting material or an intermediate in the synthesis of more complex molecules where the threonine scaffold is a key structural motif. Its applications can be broadly categorized into three main areas:

  • Peptide Synthesis: As a protected amino acid derivative, it is a fundamental component in the stepwise synthesis of peptides and peptidomimetics.

  • Chiral Building Block for Drug Discovery: The inherent chirality of threonine is leveraged in the asymmetric synthesis of various pharmaceutical agents, including antibiotics and enzyme inhibitors.

  • Analytical and Metabolic Research: Its distinct chemical properties allow for its use in analytical separation techniques and as a potential tracer in metabolic studies.

Data Presentation: Synthesis and Analytical Parameters

The following tables summarize key quantitative data related to the use of threonine methyl ester derivatives in synthesis and analytical separations.

Table 1: Reagents and Conditions for the Synthesis of a Thiopeptide Derivative (AJ-024) using L-Threonine Methyl Ester Hydrochloride [1]

StepReagentEquivalentsSolventTemperatureTimeYield (%)
aL-Threonine methyl ester hydrochloride1.2CH₂Cl₂rt16 h80
aEDCI (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride)1.5CH₂Cl₂rt16 h80
aHOBt (Hydroxybenzotriazole)1.5CH₂Cl₂rt16 h80
aEt₃N (Triethylamine)4CH₂Cl₂rt16 h80

Table 2: HPLC Conditions for Chiral Separation of DL-Threonine [2]

ParameterCondition
Column Astec® CHIROBIOTIC® T (teicoplanin-based)
25 cm x 4.6 mm I.D.
Mobile Phase Water : Methanol : Formic Acid (70:30:0.1)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV

Experimental Protocols

Protocol 1: Peptide Coupling using L-Threonine Methyl Ester Hydrochloride in the Synthesis of AJ-024[1]

This protocol details the first step in the synthesis of the thiopeptide derivative AJ-024, which involves the coupling of L-threonine methyl ester hydrochloride with a carboxylic acid.

Materials:

  • Carboxylic acid starting material

  • L-Threonine methyl ester hydrochloride

  • EDCI (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

  • Et₃N (Triethylamine)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Standard glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • Dissolve the carboxylic acid starting material in dichloromethane (CH₂Cl₂).

  • To this solution, add L-Threonine methyl ester hydrochloride (1.2 equivalents).

  • Add HOBt (1.5 equivalents) and EDCI (1.5 equivalents) to the reaction mixture.

  • Finally, add triethylamine (B128534) (Et₃N) (4 equivalents) to initiate the coupling reaction.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Upon completion, work up the reaction mixture to isolate the dipeptide product. This typically involves washing with aqueous solutions to remove unreacted reagents and byproducts, followed by drying and concentration of the organic phase.

  • The crude product can be purified by column chromatography to yield the desired dipeptide with an approximate yield of 80%.

Protocol 2: General Procedure for Chiral HPLC Separation of DL-Threonine[2]

This protocol provides a general method for the analytical separation of the D- and L-enantiomers of threonine using a chiral stationary phase.

Materials:

  • DL-Threonine sample

  • HPLC-grade water

  • HPLC-grade methanol

  • Formic acid

  • Astec® CHIROBIOTIC® T column (or equivalent teicoplanin-based chiral stationary phase)

  • HPLC system with UV detector

Procedure:

  • Prepare the mobile phase by mixing water, methanol, and formic acid in a 70:30:0.1 volume ratio. Degas the mobile phase before use.

  • Dissolve the DL-Threonine sample in the mobile phase to a suitable concentration.

  • Install the Astec® CHIROBIOTIC® T column in the HPLC system and equilibrate it with the mobile phase at a flow rate of 1.0 mL/min.

  • Set the column temperature to 25 °C.

  • Set the UV detector to an appropriate wavelength for detecting threonine.

  • Inject the prepared sample onto the column.

  • Record the chromatogram. The D- and L-enantiomers should elute as two separate peaks at different retention times.

  • The relative peak areas can be used to determine the enantiomeric composition of the sample.

Mandatory Visualizations

Peptide_Synthesis_Workflow cluster_start Starting Materials cluster_reagents Coupling Reagents cluster_process Process cluster_product Product SM1 Carboxylic Acid Reaction Peptide Coupling in CH2Cl2, rt, 16h SM1->Reaction SM2 L-Threonine Methyl Ester HCl SM2->Reaction R1 EDCI R1->Reaction R2 HOBt R2->Reaction R3 Et3N R3->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product Dipeptide Product Workup->Product

Workflow for the synthesis of a dipeptide using L-Threonine methyl ester hydrochloride.

Chiral_Separation_Logic cluster_input Input cluster_method Methodology cluster_components Key Components cluster_output Output Sample DL-Threonine Methyl Ester HCl HPLC Chiral HPLC Sample->HPLC CSP Chiral Stationary Phase (e.g., Teicoplanin-based) HPLC->CSP MP Mobile Phase HPLC->MP Separation Separated Enantiomers (D- and L-Threonine Methyl Ester) HPLC->Separation

Logical diagram of the chiral separation of this compound.

Applications in Drug Discovery and Development

As a Chiral Precursor for β-Lactam Antibiotics

The threonine backbone is a common structural feature in many β-lactam antibiotics. The chiral centers in threonine can be used to control the stereochemistry of the final antibiotic, which is crucial for its biological activity. This compound can be resolved into its individual enantiomers, and the desired enantiomer can then be used in a multi-step synthesis to construct the β-lactam ring with the correct stereochemical configuration.

In the Synthesis of Kinase Inhibitors

Many protein kinase inhibitors possess chiral centers, and their efficacy and selectivity are often dependent on the stereochemistry of these centers. Threonine derivatives, including the methyl ester, can serve as chiral synthons for the construction of these inhibitors. The hydroxyl group of threonine can be functionalized or used as a handle for further chemical transformations in the synthesis of complex kinase inhibitor scaffolds.

Precursor for Antiviral Nucleoside Analogues

Threonine and its derivatives can be used as starting materials for the synthesis of novel nucleoside analogues with potential antiviral activity. The chiral backbone of threonine can be incorporated into the sugar-like moiety of the nucleoside analogue, influencing its interaction with viral enzymes such as polymerases and reverse transcriptases.

Metabolic Pathway Research

While this compound is primarily a synthetic building block, isotopically labeled versions (e.g., with ¹³C or ¹⁵N) have the potential to be used in metabolic flux analysis.[3] By introducing a labeled threonine derivative into a biological system, researchers can trace the metabolic fate of the threonine backbone through various biochemical pathways. This can provide valuable insights into amino acid metabolism and its deregulation in disease states.

Conclusion

This compound is a valuable and versatile reagent in the modern research laboratory. Its utility spans from the fundamental construction of peptides to the intricate asymmetric synthesis of complex pharmaceuticals. The experimental protocols and data presented in this guide highlight its practical applications and provide a foundation for its use in a variety of research contexts. As the demand for enantiomerically pure and complex molecules continues to grow, the importance of chiral building blocks like this compound in drug discovery and development is set to increase.

References

DL-Threonine Methyl Ester Hydrochloride: A Technical Guide to its Solubility Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Threonine methyl ester hydrochloride is a derivative of the essential amino acid DL-Threonine. It serves as a valuable building block in various chemical syntheses, particularly in the fields of peptide chemistry and pharmaceutical development. An understanding of its solubility is critical for its effective use in these applications, influencing reaction kinetics, purification strategies, and formulation development.

This technical guide provides a summary of the available solubility information for this compound. It is important to note that while qualitative solubility data is readily available from commercial suppliers, specific quantitative solubility data (e.g., g/100 mL or molarity at various temperatures) is not extensively documented in publicly available literature. Therefore, this guide also provides a detailed, generalized experimental protocol for determining the solubility of this and similar compounds in a laboratory setting.

Solubility Profile

The hydrochloride salt form of DL-Threonine methyl ester generally enhances its aqueous solubility compared to its free base form.[1] The available data on its solubility in common laboratory solvents is summarized below.

SolventQualitative SolubilityReference
WaterSoluble[1][2]

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid compound like this compound. This method, often referred to as the isothermal equilibrium method, involves preparing a saturated solution at a specific temperature and then determining the concentration of the solute.

Materials and Equipment:

  • This compound

  • Solvent of interest (e.g., deionized water, ethanol, phosphate-buffered saline)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature incubator or water bath

  • Vortex mixer and/or magnetic stirrer with stir bars

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm pore size)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials. The exact amount will depend on the expected solubility but should be enough to ensure that undissolved solid remains.

    • Add a precise volume of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature incubator or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Agitation can be achieved using a vortex mixer at regular intervals or continuous stirring with a magnetic stirrer.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • For finer suspensions, centrifuge the vials at a moderate speed to pellet the undissolved solid.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the liquid.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining microscopic particles.

    • Accurately dilute the filtered saturated solution with the appropriate solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC with UV detection, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the experimental samples.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in desired units, such as mg/mL, g/100 mL, or molarity (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Workflow start Start add_excess Add excess solute to solvent in vials start->add_excess equilibrate Equilibrate at constant temperature (e.g., 24-48h with agitation) add_excess->equilibrate separate Separate undissolved solid (Settling / Centrifugation) equilibrate->separate collect_supernatant Collect and filter supernatant separate->collect_supernatant dilute Accurately dilute the saturated solution collect_supernatant->dilute quantify Quantify concentration (e.g., HPLC) dilute->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Caption: Workflow for experimental solubility determination.

References

Stability and Storage of DL-Threonine Methyl Ester Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for DL-Threonine methyl ester hydrochloride. The information herein is intended to support researchers and professionals in the pharmaceutical and biotechnology sectors in ensuring the integrity and reliability of this compound in their work. This document details potential degradation pathways, outlines experimental protocols for stability assessment, and presents available data in a structured format.

Chemical Properties and Structure

This compound is the hydrochloride salt of the methyl ester of the amino acid DL-Threonine. The presence of a chiral center means it exists as a racemic mixture of D- and L-enantiomers. Its chemical structure includes a primary amine, a secondary alcohol, and a methyl ester group, all of which can influence its stability.

PropertyValue
Chemical Formula C₅H₁₂ClNO₃
Molecular Weight 169.61 g/mol
Appearance White to off-white solid
Solubility Soluble in water

Recommended Storage Conditions

To maintain the integrity of this compound, proper storage is crucial. The following conditions are based on information from various suppliers and safety data sheets.

ConditionRecommendation
Temperature Powder: -20°C for long-term storage (up to 3 years). 4°C for shorter-term storage (up to 2 years). In solvent: -80°C (up to 6 months) or -20°C (up to 1 month).
Atmosphere Store in a tightly sealed container to protect from moisture and air.
Light Store in a light-resistant container to prevent photodegradation.

Potential Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be anticipated. Understanding these pathways is essential for developing stability-indicating analytical methods and for identifying potential impurities.

A primary degradation pathway is the hydrolysis of the methyl ester to form DL-Threonine and methanol. This reaction can be catalyzed by both acidic and basic conditions. Another potential degradation route involves the oxidation of the secondary alcohol or the amino group. Thermal stress can lead to various decomposition reactions, including decarboxylation and deamination. Photodegradation is also a possibility, particularly under UV light exposure.

G This compound This compound DL-Threonine + Methanol DL-Threonine + Methanol This compound->DL-Threonine + Methanol Hydrolysis (Acid/Base) Oxidation Products Oxidation Products This compound->Oxidation Products Oxidation Thermal Degradation Products Thermal Degradation Products This compound->Thermal Degradation Products Thermal Stress Photodegradation Products Photodegradation Products This compound->Photodegradation Products Photolytic Stress

Figure 1: Potential Degradation Pathways.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound involves subjecting the compound to forced degradation under various stress conditions and analyzing the resulting samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a substance to identify likely degradation products and to develop and validate a stability-indicating analytical method.

4.1.1. Hydrolytic Degradation

  • Acid Hydrolysis:

    • Prepare a solution of this compound in a suitable solvent (e.g., water or methanol).

    • Add an appropriate amount of a strong acid (e.g., 0.1 M HCl).

    • Heat the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

    • At various time points, withdraw samples, neutralize with a suitable base (e.g., 0.1 M NaOH), and dilute to a known concentration for analysis.

  • Base Hydrolysis:

    • Prepare a solution of this compound.

    • Add an appropriate amount of a strong base (e.g., 0.1 M NaOH).

    • Maintain the solution at a controlled temperature (e.g., 60°C) for a specified period.

    • At various time points, withdraw samples, neutralize with a suitable acid (e.g., 0.1 M HCl), and dilute for analysis.

  • Neutral Hydrolysis:

    • Dissolve this compound in purified water.

    • Heat the solution at a controlled temperature (e.g., 80°C) for a specified period.

    • Withdraw samples at various time points and dilute for analysis.

4.1.2. Oxidative Degradation

  • Prepare a solution of this compound.

  • Add a suitable oxidizing agent (e.g., 3% hydrogen peroxide).

  • Keep the solution at room temperature or a slightly elevated temperature for a specified period.

  • Withdraw samples at various time points and dilute for analysis.

4.1.3. Thermal Degradation

  • Place the solid this compound in a controlled temperature and humidity chamber.

  • Expose the sample to a high temperature (e.g., 80°C) for an extended period (e.g., 7 days).

  • At various time points, withdraw samples, dissolve in a suitable solvent, and analyze.

4.1.4. Photolytic Degradation

  • Expose a solution of this compound and the solid compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.

  • A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[1][2][3][4][5]

  • A control sample should be kept in the dark under the same temperature conditions.

  • Analyze the exposed and control samples at appropriate time points.

G cluster_0 Forced Degradation Studies cluster_1 Analysis Sample Sample Hydrolytic Stress Hydrolytic Stress Sample->Hydrolytic Stress Oxidative Stress Oxidative Stress Sample->Oxidative Stress Thermal Stress Thermal Stress Sample->Thermal Stress Photolytic Stress Photolytic Stress Sample->Photolytic Stress Stressed Samples Stressed Samples Hydrolytic Stress->Stressed Samples Oxidative Stress->Stressed Samples Thermal Stress->Stressed Samples Photolytic Stress->Stressed Samples HPLC Analysis HPLC Analysis Stressed Samples->HPLC Analysis Peak Purity Peak Purity HPLC Analysis->Peak Purity Impurity Identification Impurity Identification HPLC Analysis->Impurity Identification Mass Balance Mass Balance HPLC Analysis->Mass Balance

Figure 2: Forced Degradation Workflow.
Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. A typical method would involve:

  • Column: A reversed-phase C18 column is commonly used for separating polar compounds.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective. The pH of the mobile phase should be carefully controlled to ensure good peak shape and separation.

  • Detection: UV detection is suitable if the compound or its degradation products have a chromophore. If not, derivatization or other detection methods like mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD) may be necessary.

  • Method Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Data Presentation

Table 1: Summary of Forced Degradation Results

Stress Condition% DegradationNumber of DegradantsMajor Degradant (RT)
0.1 M HCl, 60°C, 24hData to be generatedData to be generatedData to be generated
0.1 M NaOH, 60°C, 24hData to be generatedData to be generatedData to be generated
3% H₂O₂, RT, 24hData to be generatedData to be generatedData to be generated
80°C, 7 days (Solid)Data to be generatedData to be generatedData to be generated
Photolytic (ICH Q1B)Data to be generatedData to be generatedData to be generated

Table 2: Long-Term Stability Data (Example)

Storage ConditionTime PointAssay (%)Total Impurities (%)
-20°C0100.0<0.1
12 monthsData to be generatedData to be generated
24 monthsData to be generatedData to be generated
36 monthsData to be generatedData to be generated
4°C0100.0<0.1
12 monthsData to be generatedData to be generated
24 monthsData to be generatedData to be generated

Conclusion

The stability of this compound is influenced by temperature, moisture, light, and pH. The primary degradation pathway is likely the hydrolysis of the ester linkage. Proper storage at low temperatures in a tightly sealed, light-resistant container is essential to maintain its purity and integrity. For rigorous stability assessment, forced degradation studies coupled with a validated stability-indicating HPLC method are necessary. The experimental protocols and data presentation formats outlined in this guide provide a framework for researchers to conduct their own stability studies and ensure the quality of their results.

References

In-Depth Technical Guide: Safety Profile of DL-Threonine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should not be used for emergency response. Always consult the official SDS and follow established laboratory safety protocols when handling any chemical.

Introduction

DL-Threonine methyl ester hydrochloride is a derivative of the essential amino acid threonine, utilized primarily as a building block in peptide synthesis and in various biochemical research applications. Understanding its safety profile is crucial for ensuring safe handling and for the accurate interpretation of experimental results. This guide provides a comprehensive overview of the available safety data, presented in a clear and accessible format for the target audience. It is important to note that specific quantitative toxicological data for this compound is limited, and much of the available information is based on the parent compound, L-threonine, and general principles of chemical safety.

Hazard Identification and Classification

This compound is generally not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, as with any chemical, it should be handled with care.

Potential Health Effects:

  • Eye Contact: May cause eye irritation.[1]

  • Skin Contact: May cause skin irritation. Prolonged or repeated contact may be harmful if absorbed through the skin.[1]

  • Inhalation: May cause respiratory tract irritation.[1]

  • Ingestion: May cause irritation of the digestive tract. The toxicological properties have not been fully investigated, but it may be harmful if swallowed.[1]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₅H₁₁NO₃ · HCl[2]
Molecular Weight 169.61 g/mol [2]
Appearance White to off-white crystalline powder[3]
Solubility Soluble in water[3]
Melting Point Approximately 64 °C (for L-isomer)[4]

Toxicological Data

However, data for the parent amino acid, L-threonine, suggest a low order of toxicity. A four-week rodent toxicity study on L-threonine indicated a No-Observed-Adverse-Effect Level (NOAEL) of 854.3 mg/kg body weight per day (the only dose tested).[5][6] In a 13-week feeding study in rats, the NOAEL for L-threonine was established as 3266.9 mg/kg body weight/day for males and 3673.3 mg/kg body weight/day for females.

SubstanceTest AnimalRoute of AdministrationToxicity ValueReference
L-ThreonineRodentOral (4 weeks)NOAEL: 854.3 mg/kg bw/day[5][6]
L-ThreonineRatOral (13 weeks)NOAEL (male): 3266.9 mg/kg bw/day
L-ThreonineRatOral (13 weeks)NOAEL (female): 3673.3 mg/kg bw/day

Note: The absence of specific data for the methyl ester hydrochloride derivative necessitates a cautious approach, assuming its toxicity profile could differ from the parent amino acid.

Experimental Protocols

Detailed experimental protocols for the safety testing of this compound are not publicly available. However, standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) are typically followed for assessing the acute oral toxicity of chemical substances.

General Protocol for Acute Oral Toxicity Assessment (Based on OECD Guidelines)

A generalized workflow for determining the acute oral toxicity of a substance like this compound, based on OECD Test Guidelines (e.g., TG 420, 423, 425), is outlined below. The primary goal of these modern guidelines is to obtain information on the acute toxicity of a substance while minimizing the number of animals used.

G cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis and Reporting start Substance Characterization (Purity, Stability) animal_prep Animal Selection and Acclimatization (e.g., Rats, specified sex) start->animal_prep dose_prep Dose Formulation (Vehicle selection, concentration) animal_prep->dose_prep limit_test Limit Test (e.g., 2000 mg/kg) [OECD TG 420/423] dose_prep->limit_test main_test Main Test (Stepwise Dosing) [OECD TG 423/425] limit_test->main_test If toxicity observed observation Observation Period (14 days) (Clinical signs, body weight) main_test->observation necropsy Gross Necropsy observation->necropsy data_analysis Data Analysis and Classification (GHS Category) necropsy->data_analysis report Final Report data_analysis->report

Generalized workflow for acute oral toxicity testing.

Key Steps in the Protocol:

  • Substance Characterization: The identity, purity, and stability of the this compound are confirmed.

  • Animal Selection and Acclimatization: A suitable animal model, typically rats of a single sex (often females as they can be slightly more sensitive), is chosen. The animals are acclimatized to the laboratory conditions.

  • Dose Formulation: The test substance is prepared in an appropriate vehicle (e.g., water, corn oil) at the desired concentrations.

  • Dosing: The substance is administered orally via gavage. The volume administered is based on the animal's body weight.

  • Observation: Animals are observed for signs of toxicity and mortality at regular intervals for at least 14 days. Body weight is also monitored.

  • Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

  • Data Analysis: The results are used to classify the substance according to GHS for acute toxicity.

Handling and Storage

To ensure safety, the following handling and storage procedures should be followed:

AspectRecommendationReference
Handling Use in a well-ventilated area. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Wash hands thoroughly after handling.[1][7]
Storage Store in a tightly sealed container in a cool, dry place. It is often recommended to store at deep freeze temperatures (below -20°C). Keep away from incompatible materials such as strong oxidizing agents.[1][7]

First Aid Measures

In case of exposure, the following first aid measures are recommended:

Exposure RouteFirst Aid MeasureReference
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[1]
Skin Contact Flush skin with plenty of water. Remove contaminated clothing. If irritation develops, seek medical attention.[1]
Inhalation Move to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
Ingestion Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[1]

Signaling Pathways and Mechanism of Action

There is no specific information available in the scientific literature regarding the signaling pathways or toxicological mechanisms of action for this compound. For amino acid derivatives in general, toxicity can arise from various mechanisms, including interference with metabolic pathways, oxidative stress, or interaction with cellular receptors. However, without specific studies on this compound, any discussion of its mechanism of toxicity would be speculative.

The logical relationship for assessing the safety of a substance for which limited specific data is available is depicted below.

G A DL-Threonine Methyl Ester HCl (Target Compound) B L-Threonine (Parent Compound Data) A->B Analyze C General Principles of Amino Acid Derivative Toxicity A->C Consider E Preliminary Safety Assessment B->E Inform C->E Inform D Standardized Testing Protocols (e.g., OECD Guidelines) D->E Guide further testing

Logical approach for preliminary safety assessment.

Conclusion

This compound is a chemical with a limited specific toxicological dataset. Based on the available information for its parent compound, L-threonine, it is expected to have a low order of acute toxicity. However, the ester and hydrochloride moieties may alter its biological properties, and therefore, it should be handled with appropriate caution in a laboratory setting. The use of standard personal protective equipment and adherence to good laboratory practices are essential to minimize any potential risks. For definitive risk assessment, further toxicological studies following established guidelines would be required.

References

Spectroscopic Profile of DL-Threonine Methyl Ester Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for DL-Threonine methyl ester hydrochloride, a derivative of the essential amino acid threonine. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry, offering a centralized resource for its spectral characteristics. The guide details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Chemical Structure

This compound

Molecular Formula: C₅H₁₂ClNO₃ Molecular Weight: 169.61 g/mol

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~4.1-4.3d1Hα-HCoupled to β-H.
~3.9-4.1m1Hβ-HCoupled to α-H and γ-CH₃.
3.78s3H-OCH₃Singlet from the methyl ester group.
~1.3-1.4d3Hγ-CH₃Coupled to β-H.

Solvent: D₂O. Reference: TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignmentNotes
~170-172C=OCarbonyl carbon of the ester.
~66-68β-CCarbon bearing the hydroxyl group.
~58-60α-CCarbon bearing the amino group.
~52-54-OCH₃Methyl carbon of the ester.
~19-21γ-CMethyl group carbon.

Solvent: D₂O. Reference: TMS (0 ppm).

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200Strong, BroadO-H stretch (hydroxyl group)
~3100-2800Strong, BroadN-H stretch (ammonium group)
~2980-2940MediumC-H stretch (aliphatic)
~1745-1735StrongC=O stretch (ester carbonyl)
~1600-1500MediumN-H bend (ammonium group)
~1250-1200StrongC-O stretch (ester)
~1100-1050MediumC-O stretch (hydroxyl group)

Sample preparation: KBr pellet or thin film.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zIonNotes
134.0817[M-HCl+H]⁺Protonated molecule (free base).
116.0712[M-HCl-H₂O+H]⁺Loss of water from the protonated molecule.
74.0606[M-HCl-C₂H₅O]⁺Loss of the ethoxy group.
59.0391[COOCH₃]⁺Fragment corresponding to the methyl ester group.
45.0340[CH(OH)CH₃]⁺Fragment from cleavage of the Cα-Cβ bond.

Ionization mode: Electrospray Ionization (ESI+).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may require optimization for specific samples and equipment.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

    • Apply a 90° pulse with a relaxation delay of 1-5 seconds.

    • Process the data with an exponential window function and Fourier transform.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., DSS or TSP).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans (typically several thousand) due to the low natural abundance of ¹³C.

    • Process the data with an exponential window function and Fourier transform.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, scan the range from 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µM) in a suitable solvent system, such as a mixture of water and methanol (B129727) or acetonitrile, often with a small amount of formic acid to promote ionization.

  • Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

  • Acquisition (ESI+):

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Set the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve stable and optimal ionization.

    • Acquire mass spectra in the positive ion mode over a relevant m/z range (e.g., 50-300 amu).

    • For fragmentation analysis (MS/MS), select the parent ion of interest (e.g., m/z 134.1) and apply collision-induced dissociation (CID) with varying collision energies to generate a fragment ion spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Sample DL-Threonine Methyl Ester Hydrochloride NMR_Prep Dissolve in D₂O Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Prepare Dilute Solution Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum (MS & MS/MS) MS->MS_Data Interpretation Structural Elucidation & Data Reporting NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for spectroscopic analysis.

Unveiling DL-Threonine Methyl Ester Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Discovery, Synthesis, and Applications of a Versatile Amino Acid Derivative

This technical guide provides a comprehensive overview of DL-Threonine methyl ester hydrochloride, a pivotal derivative of the essential amino acid threonine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, detailed synthesis protocols, physicochemical properties, and its significant applications in modern organic synthesis and medicinal chemistry.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the isolation and characterization of threonine itself. Threonine, the last of the 20 common proteinogenic amino acids to be identified, was discovered in 1935 by William Cumming Rose and Curtis Meyer. Following this, the exploration of amino acid derivatives for use in peptide synthesis and other biochemical studies became a natural progression for chemists.

While a singular "discovery" paper for this compound is not readily identifiable, its synthesis is a classic example of Fischer esterification, a method developed by Emil Fischer in the late 19th and early 20th centuries for converting carboxylic acids to esters using an alcohol in the presence of a strong acid catalyst. The hydrochloride salt form offers improved stability and solubility in certain solvents, making it a practical choice for laboratory use. Early syntheses of amino acid esters were foundational to the development of peptide chemistry, allowing for the protection of the carboxyl group to enable controlled peptide bond formation.

Physicochemical Properties

This compound is a white to off-white solid. As a racemic mixture, it contains equal amounts of the D- and L-enantiomers. The hydrochloride salt enhances its stability and solubility in polar solvents.

PropertyValueReference
Molecular Formula C₅H₁₂ClNO₃[1]
Molecular Weight 169.61 g/mol [1][2]
CAS Number 62076-66-8[1]
Appearance White to off-white solid[1]
Storage Conditions Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1]

Note: Some properties may be listed for the individual L- or D-isomers in various sources, but are generally applicable to the DL-form as well.

Synthesis and Experimental Protocols

The synthesis of this compound is primarily achieved through the esterification of DL-Threonine. Two common and effective methods are detailed below.

Thionyl Chloride Method

This is a widely used and efficient method for the preparation of amino acid methyl esters. Thionyl chloride reacts with methanol (B129727) to form methyl chloroformate and HCl in situ, which then facilitates the esterification.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, suspend DL-Threonine (1 equivalent) in anhydrous methanol.

  • Cooling: Cool the suspension to -10°C to 0°C in an ice-salt bath.

  • Addition of Thionyl Chloride: Add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred suspension while maintaining the low temperature. The addition is exothermic.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield pure this compound.[3][4]

Trimethylchlorosilane (TMSCl) Method

This method offers a milder alternative to the thionyl chloride method and often results in high yields. TMSCl reacts with methanol to generate HCl in situ, which catalyzes the esterification.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask containing DL-Threonine (1 equivalent), add anhydrous methanol.

  • Addition of TMSCl: Add trimethylchlorosilane (2 equivalents) dropwise to the suspension at room temperature with stirring.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purification: The product can be purified by recrystallization from an appropriate solvent pair to afford this compound.[5][6]

Applications in Research and Development

This compound serves as a crucial building block in organic synthesis, particularly in the fields of peptide chemistry and the development of chiral drugs.

Peptide Synthesis

The primary application of this compound is in peptide synthesis. The methyl ester group serves as a protecting group for the carboxylic acid functionality of threonine, allowing its amino group to react with the activated carboxyl group of another amino acid to form a peptide bond. The hydrochloride salt can be neutralized in situ or prior to the coupling reaction.

Below is a generalized workflow for the incorporation of a DL-Threonine residue into a dipeptide using its methyl ester hydrochloride form.

Peptide_Synthesis_Workflow cluster_starting_materials Starting Materials cluster_reaction_steps Reaction Steps cluster_products Products A DL-Threonine methyl ester hydrochloride C Neutralization (e.g., with a tertiary amine) A->C Base B N-Protected Amino Acid D Activation of N-Protected Amino Acid (e.g., with DCC, HATU) B->D Coupling Reagent E Peptide Coupling C->E D->E F Protected Dipeptide (N-Protected-AA-Thr-OMe) E->F Formation of Peptide Bond G Deprotection Steps (Removal of N-protecting group and methyl ester) F->G Acid/Base or Hydrogenolysis H Final Dipeptide G->H

A generalized workflow for dipeptide synthesis using this compound.
Chiral Building Block in Drug Discovery

As a racemic mixture, this compound can be used in the synthesis of racemic drugs or as a starting material for the separation of enantiomers. In medicinal chemistry, the threonine scaffold is present in various bioactive molecules. The methyl ester hydrochloride derivative provides a convenient and reactive handle for the elaboration of more complex molecular architectures. For instance, it can be used in the synthesis of novel antibiotics and other therapeutic agents.[7]

Conclusion

This compound, while a seemingly simple derivative, holds a significant place in the toolbox of synthetic chemists. Its straightforward synthesis and utility as a protected form of threonine have made it a valuable component in the construction of peptides and other complex organic molecules. This guide has provided a foundational understanding of its history, synthesis, and applications, intended to support the endeavors of researchers and scientists in advancing the fields of chemistry and drug discovery.

References

A Technical Guide to DL-Threonine Methyl Ester Hydrochloride: Commercial Availability, Synthesis, and Applications for the Research Professional

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: DL-Threonine methyl ester hydrochloride is a derivative of the essential amino acid DL-Threonine, widely utilized by researchers, scientists, and drug development professionals. Its application spans various scientific domains, primarily serving as a crucial building block in peptide synthesis and as a precursor in the development of novel therapeutic agents. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, established experimental protocols, and biological significance, aiming to equip researchers with the necessary information for its effective use in the laboratory.

Commercial Availability

This compound is readily available from a multitude of chemical suppliers. The selection of a supplier often depends on the required purity, quantity, and specific application. Below is a comparative summary of offerings from prominent vendors.

Table 1: Comparison of Commercial Suppliers for this compound and its Isomers

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable Quantities
ChemicalBook This compound62076-66-8C5H12ClNO3169.61-5mg, 50mg, 250mg, 1g, 5g, 10g, 25g, 100g
Thermo Scientific L-Threonine methyl ester hydrochloride39994-75-7C5H12ClNO3169.6198%1g, 5g, 25g[1][2]
Santa Cruz Biotechnology D-Threonine methyl ester hydrochloride60538-15-0C5H11NO3·HCl169.6≥98%-
MedChemExpress This compound-----
Sigma-Aldrich L-Threonine methyl ester hydrochloride39994-75-7CH3CH(OH)CH(NH2)COOCH3 · HCl169.61≥98% (TLC)-
Chem-Impex L-Threonine methyl ester hydrochloride39994-75-7C5H11NO3·HCl169.6≥98% (HPLC)-
Chem-Impex L-allo-Threonine methyl ester hydrochloride79617-27-9C5H11NO3·HCl169.64≥98% (NMR)-

Note: Purity analysis methods vary between suppliers (e.g., TLC, HPLC, NMR). Researchers should consult the Certificate of Analysis for lot-specific data.

Physicochemical Properties

The hydrochloride salt of DL-Threonine methyl ester enhances its stability and solubility in aqueous solutions, making it convenient for use in various experimental settings.

Table 2: Physicochemical Data for Threonine Methyl Ester Hydrochloride Isomers

PropertyL-Threonine methyl ester hydrochlorideD-Threonine methyl ester hydrochlorideThis compound
CAS Number 39994-75-7[1][2]60538-15-062076-66-8[3]
Molecular Formula C5H12ClNO3[1][2]C5H11NO3·HClC5H12ClNO3[3]
Molecular Weight 169.61 g/mol [2]169.6 g/mol 169.61 g/mol [3]
Appearance White powder[4] or Yellow oil[5]--
Melting Point 64 °C[4]--
Solubility Soluble in water.[6]--
Storage Temperature −20°C[4]-Store in cool & dry place.[7]

Experimental Protocols

Synthesis of Amino Acid Methyl Ester Hydrochlorides

A general and convenient method for the synthesis of amino acid methyl ester hydrochlorides involves the reaction of the amino acid with methanol (B129727) in the presence of a chlorinating agent like thionyl chloride or trimethylchlorosilane.[8]

General Procedure using Thionyl Chloride:

  • Cool dry methanol to -10 °C in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add thionyl chloride dropwise to the cooled methanol with stirring.[3]

  • Add the corresponding amino acid (e.g., D(+)-threonine) to the mixture.[3]

  • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator.[3]

  • The resulting crude product is the amino acid methyl ester hydrochloride.[3]

  • For purification, the crude product can be recrystallized from a suitable solvent system like ethyl acetate/hexane.[3]

General Procedure using Trimethylchlorosilane (TMSCl):

  • Suspend the amino acid (0.1 mol) in methanol (100 mL) in a round-bottom flask.[8]

  • Slowly add freshly distilled trimethylchlorosilane (0.2 mol) to the suspension with stirring at room temperature.[8]

  • Continue stirring at room temperature for the time required for the reaction to complete (typically monitored by TLC).[8]

  • After completion, concentrate the reaction mixture on a rotary evaporator to obtain the amino acid methyl ester hydrochloride.[8]

G cluster_synthesis Synthesis Workflow A Amino Acid + Methanol B Add Thionyl Chloride or TMSCl A->B Reagents C Reaction at Room Temperature B->C Initiation D TLC Monitoring C->D Process E Evaporation in vacuo D->E Completion Check F Crude Product E->F Isolation G Recrystallization F->G Purification H Pure Amino Acid Methyl Ester HCl G->H Final Product

Diagram 1: General workflow for the synthesis and purification of amino acid methyl ester hydrochlorides.
Use in Peptide Synthesis

This compound serves as a key intermediate in peptide synthesis. The methyl ester protects the carboxylic acid functionality of the threonine residue, allowing for the controlled formation of a peptide bond with the amino group of another amino acid.

General Peptide Coupling Protocol:

  • Neutralize the this compound with a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) in an appropriate solvent (e.g., dichloromethane (B109758) or dimethylformamide) to obtain the free amine.

  • In a separate vessel, activate the carboxylic acid of the N-protected amino acid using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).

  • Add the neutralized DL-Threonine methyl ester to the activated N-protected amino acid solution.

  • Allow the reaction to proceed at room temperature for a specified time (typically several hours to overnight).

  • Monitor the reaction progress by TLC or HPLC.

  • After completion, perform a standard work-up procedure to remove the coupling reagents and byproducts.

  • Purify the resulting dipeptide by column chromatography or recrystallization.

G cluster_peptide_synthesis Peptide Coupling Workflow Thr_HCl DL-Threonine Methyl Ester Hydrochloride Neutralization Neutralization (e.g., Et3N) Thr_HCl->Neutralization Free_Amine Free Threonine Methyl Ester Neutralization->Free_Amine Coupling Peptide Bond Formation Free_Amine->Coupling N_Protected_AA N-Protected Amino Acid Activation Activation (e.g., EDCI/HOBt) N_Protected_AA->Activation Activated_AA Activated Amino Acid Activation->Activated_AA Activated_AA->Coupling Dipeptide Protected Dipeptide Coupling->Dipeptide Purification Purification Dipeptide->Purification Final_Dipeptide Pure Protected Dipeptide Purification->Final_Dipeptide

Diagram 2: Logical workflow for the use of this compound in peptide synthesis.

Biological Significance and Signaling Pathways

Threonine is an essential amino acid, and its derivatives, including the methyl ester, are important for various biological processes. Threonine residues in proteins are key sites for post-translational modifications, particularly phosphorylation by serine/threonine kinases. This phosphorylation is a fundamental mechanism in signal transduction, regulating numerous cellular processes.

Threonine metabolism is also crucial, with pathways leading to the production of glycine (B1666218) and acetyl-CoA. Furthermore, threonine plays a role in gut health and influences the immune system through signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and the Target of Rapamycin (TOR) pathways.

G cluster_pathway Simplified Threonine-Related Signaling Growth_Factor Growth Factor Receptor Receptor Ser/Thr Kinase Growth_Factor->Receptor Binds Ras Ras Receptor->Ras Activates TOR TOR Receptor->TOR Influences Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates (on Thr & Tyr) Cellular_Response Cellular Response (Growth, Proliferation) ERK->Cellular_Response Regulates TOR->Cellular_Response Regulates

Diagram 3: A simplified representation of a serine/threonine kinase signaling cascade (MAPK pathway) where threonine phosphorylation is a key event.

This compound is a commercially accessible and versatile reagent with significant applications in synthetic and medicinal chemistry. Its role as a protected amino acid is fundamental to the construction of peptides and peptidomimetics. Understanding its properties, availability, and the experimental protocols for its use is essential for researchers in drug discovery and development. The biological importance of threonine in cellular signaling further underscores the value of its derivatives as tools for chemical biology and the development of targeted therapeutics. This guide provides a foundational resource to aid scientists in leveraging this important chemical entity in their research endeavors.

References

DL-Threonine methyl ester hydrochloride physical appearance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of DL-Threonine Methyl Ester Hydrochloride

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines general experimental methodologies for property determination, and illustrates the compound's structural relationships.

Physicochemical Properties

This compound is the hydrochloride salt of the methyl ester of DL-Threonine, a racemic mixture of the essential amino acid. The esterification of the carboxyl group and the formation of a hydrochloride salt enhance its solubility and stability, making it a versatile building block in peptide synthesis and various biochemical applications.[1][2]

Data Summary

The following table summarizes the key physicochemical properties of this compound and its individual stereoisomers.

PropertyValueNotes / IsomerReference
CAS Number 62076-66-8DL-[3]
39994-75-7L-[1][2]
60538-15-0D-[4]
Molecular Formula C₅H₁₁NO₃·HClDL-, D-, L-[1][2][4]
Molecular Weight 169.61 g/mol DL-, D-, L-[5][6]
Appearance White to off-white crystalline powderL-[1]
Yellow or yellowish oilL-[2]
Melting Point 64 °CL-
Solubility Soluble in waterL-[1]
Optical Rotation [α]D²⁰ -15 ± 1.5° (c=1 in 5N HCl)L-[2]

Detailed Physical Appearance

The physical appearance of threonine methyl ester hydrochloride can vary depending on the specific stereoisomer and the supplier. The L-isomer is most commonly described as a white to off-white crystalline powder .[1] However, there are also reports of it appearing as a yellow or yellowish oil , indicating that the physical state may depend on the purity and the manufacturing process.[2] As this compound is a racemic mixture, it is typically expected to be a solid crystalline powder, similar to its parent compound, DL-Threonine, which is a white crystalline powder.[7] The hydrochloride salt form generally enhances water solubility compared to the free amino acid.[1]

Standard Experimental Protocols

While specific experimental protocols from individual manufacturers for determining the physicochemical properties of this compound are proprietary, the following are detailed general methodologies based on standard pharmacopeial procedures (e.g., United States Pharmacopeia - USP, European Pharmacopoeia - Ph. Eur.).

Determination of Physical Appearance

Objective: To visually inspect and describe the color and physical form of the substance.

Methodology:

  • Place a small quantity of the substance (approximately 100 mg) on a clean, dry, white viewing plate or watch glass.

  • Observe the sample under diffuse, uniform daylight or a suitable artificial light source against a white and a black background.

  • Record the color (e.g., white, off-white, yellow) and the physical form (e.g., crystalline powder, amorphous solid, oil) of the substance.

  • For powders, assess characteristics such as whether it is fine, granular, or aggregated.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which the solid substance transitions to a liquid.

Methodology:

  • Ensure the substance is thoroughly dried to remove any residual solvent.

  • Finely powder the crystalline substance using a mortar and pestle.

  • Pack the powdered sample into a capillary melting point tube to a height of 2-3 mm.

  • Place the capillary tube into a calibrated melting point apparatus.

  • Heat the apparatus at a controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Record the temperature at which the substance first begins to liquefy (T₁) and the temperature at which it becomes completely liquid (T₂).

  • The melting range is reported as T₁ - T₂. For a pure substance, this range is typically narrow. The reported value of 64 °C for the L-isomer is a single point, likely the onset or peak of melting.

Determination of Solubility

Objective: To qualitatively or quantitatively determine the solubility of the substance in a given solvent (e.g., water).

Methodology:

  • Qualitative Assessment:

    • Add approximately 10 mg of the substance to 1 mL of the solvent (water) in a test tube at a controlled temperature (e.g., 20-25 °C).

    • Shake or vortex the mixture vigorously for 30 seconds.

    • Visually observe if the substance dissolves completely. If not, the process can be repeated with larger volumes of solvent to classify the solubility (e.g., very soluble, freely soluble, soluble). The L-isomer is noted to be soluble in water.[1]

  • Quantitative Assessment (e.g., Shake-Flask Method):

    • Add an excess amount of the substance to a known volume of the solvent in a flask.

    • Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Filter the resulting saturated solution to remove undissolved solid.

    • Analyze the concentration of the dissolved substance in the filtrate using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

    • The solubility is expressed in units such as mg/mL or mol/L.

Logical and Structural Relationships

The following diagram illustrates the chemical synthesis pathway from the parent amino acid, DL-Threonine, to the final product, this compound. This involves two primary chemical transformations: esterification and salt formation.

G cluster_start Starting Material cluster_process Chemical Process cluster_product Final Product DL_Threonine DL-Threonine (Amino Acid) Esterification Esterification DL_Threonine->Esterification + Methanol (CH₃OH) + Acid Catalyst Salt_Formation Salt Formation Esterification->Salt_Formation Intermediate: DL-Threonine Methyl Ester Final_Product DL-Threonine Methyl Ester Hydrochloride Salt_Formation->Final_Product + Hydrochloric Acid (HCl)

Caption: Synthesis pathway of this compound.

References

The Stereochemical Landscape of DL-Threonine Methyl Ester Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Threonine methyl ester hydrochloride is a racemic mixture of the methyl esters of D-threonine and L-threonine hydrochlorides. As a derivative of the essential amino acid threonine, which possesses two chiral centers, this compound and its stereoisomers are of significant interest in various fields, including organic synthesis, pharmaceutical development, and nutritional science. The precise stereochemistry of threonine derivatives is crucial as it dictates their biological activity, physical properties, and interaction with other chiral molecules. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its constituent stereoisomers, their physicochemical properties, and the analytical techniques used for their characterization and separation.

Threonine has two stereogenic centers, leading to four possible stereoisomers: (2S, 3R)-threonine (L-threonine), (2R, 3S)-threonine (D-threonine), (2S, 3S)-threonine (L-allo-threonine), and (2R, 3R)-threonine (D-allo-threonine)[1][2]. The "DL" designation in DL-threonine typically refers to a mixture of the D- and L-enantiomers of the common "threo" diastereomer. Consequently, this compound is a mixture of D-threonine methyl ester hydrochloride and L-threonine methyl ester hydrochloride. Understanding the properties and behavior of all four stereoisomers is critical for applications requiring stereochemical purity.

Physicochemical Properties of Threonine Methyl Ester Hydrochloride Stereoisomers

The stereochemical configuration of a molecule significantly influences its physical and chemical properties. While enantiomers share identical physical properties in an achiral environment, they exhibit opposite optical rotation[3]. Diastereomers, on the other hand, have distinct physical properties. The following table summarizes key physicochemical data for the stereoisomers of threonine and their methyl ester hydrochloride derivatives, compiled from various sources.

PropertyL-Threonine Methyl Ester HydrochlorideD-Threonine Methyl Ester HydrochlorideL-allo-Threonine Methyl Ester HydrochlorideD-allo-Threonine Methyl Ester Hydrochloride
CAS Number 39994-75-7[4][5]60538-15-0[6]79617-27-9[7]60538-18-3[8]
Molecular Formula C₅H₁₁NO₃·HCl[4][5][7][8]C₅H₁₁NO₃·HCl[6]C₅H₁₁NO₃·HCl[7]C₅H₁₁NO₃·HCl[8]
Molecular Weight 169.61 g/mol [5][8][9]169.6 g/mol [6]169.64 g/mol [7]169.61 g/mol [8]
Melting Point (°C) 64 °C[5]Data not availableData not availableData not available
Appearance White to off-white crystalline powder[4]Data not availableWhite solid[7]White or off-white solid[8]
Solubility Soluble in water[4]Data not availableData not availableData not available
Optical Rotation Data not availableData not availableData not availableData not available

Note: Comprehensive and directly comparable quantitative data for all four stereoisomers of the methyl ester hydrochloride is limited in the public domain. The data presented is based on available information from chemical suppliers and databases.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of amino acid methyl esters involves the reaction of the amino acid with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride or hydrogen chloride gas.

Protocol:

  • Suspend DL-threonine in anhydrous methanol at a low temperature (e.g., -10 to 0 °C).

  • Slowly add thionyl chloride dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The separation of the stereoisomers of threonine methyl ester hydrochloride can be achieved using chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times.

Protocol:

  • Column: A macrocyclic glycopeptide-based CSP, such as an Astec CHIROBIOTIC T column, is often effective for the separation of underivatized amino acids and their derivatives.

  • Mobile Phase: A typical mobile phase for the separation of threonine stereoisomers consists of a mixture of water, methanol, and a small amount of an acidic modifier like formic acid. The exact ratio of these components needs to be optimized to achieve baseline separation. For example, a starting point could be a gradient or isocratic elution with a mobile phase of water:methanol:formic acid.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is commonly used for amino acid derivatives.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Temperature: The column temperature is usually maintained at a constant value, for instance, 25 °C, to ensure reproducible results.

Characterization by Terahertz Time-Domain Spectroscopy (THz-TDS)

Terahertz (THz) spectroscopy is a valuable technique for distinguishing between stereoisomers due to its sensitivity to intermolecular vibrations and hydrogen bonding networks, which differ between crystal structures of different isomers.

Protocol:

  • Sample Preparation: The solid sample of each stereoisomer of threonine methyl ester hydrochloride is typically mixed with a THz-transparent matrix, such as polyethylene (B3416737) (PE) powder, and pressed into a pellet.

  • Data Acquisition: The pellet is placed in the sample holder of a THz-TDS spectrometer. A terahertz pulse is transmitted through the sample, and the time-domain waveform is recorded. A reference spectrum is also recorded using a pure PE pellet.

  • Data Analysis: The time-domain data is Fourier transformed to obtain the frequency-dependent absorption spectrum. The absorption spectra of the different stereoisomers can then be compared to identify characteristic absorption peaks that allow for their differentiation. For instance, studies on threonine stereoisomers have shown distinct absorption peaks in the terahertz region[10][11].

Visualizations

Logical Workflow for Stereoisomer Analysis

The following diagram illustrates a typical workflow for the synthesis, separation, and characterization of the stereoisomers of this compound.

G Workflow for Stereoisomer Analysis of this compound cluster_synthesis Synthesis cluster_separation Chiral Separation cluster_characterization Characterization cluster_analysis Data Analysis & Comparison s1 DL-Threonine s3 Reaction s1->s3 s2 Methanol, Thionyl Chloride s2->s3 s4 Crude DL-Threonine Methyl Ester Hydrochloride s3->s4 p1 Chiral HPLC s4->p1 p2 Isolated Stereoisomers: D-Threo, L-Threo, D-allo-Threo, L-allo-Threo Methyl Ester Hydrochlorides p1->p2 c1 Terahertz Spectroscopy p2->c1 c2 X-ray Crystallography p2->c2 c3 Polarimetry (Optical Rotation) p2->c3 c4 Spectroscopic Data c1->c4 c5 Crystallographic Data c2->c5 c6 Specific Rotation c3->c6 a1 Comparative Analysis of Physicochemical Properties c4->a1 c5->a1 c6->a1

Caption: A logical workflow for the synthesis, separation, and characterization of threonine methyl ester hydrochloride stereoisomers.

Signaling Pathway Context: Threonine Metabolism and Drug Development

While this compound itself is not directly involved in signaling pathways, its parent molecule, L-threonine, is an essential amino acid and a precursor in several metabolic pathways. For instance, L-threonine can be metabolized to glycine (B1666218) and acetyl-CoA. Inhibitors of enzymes in these pathways are potential drug targets. The synthesis of stereochemically pure threonine derivatives is crucial for developing specific enzyme inhibitors.

G Role of Threonine Stereoisomers in Drug Development Context cluster_synthesis Chiral Synthesis cluster_development Drug Development cluster_pathway Metabolic Pathway s1 DL-Threonine Methyl Ester HCl s2 Chiral Resolution s1->s2 s3 L-Threonine Methyl Ester HCl s2->s3 s4 D-Threonine Methyl Ester HCl s2->s4 d1 Modification & Derivatization s3->d1 d2 Stereospecific Inhibitor (e.g., for Threonine Dehydrogenase) d1->d2 d3 Biological Screening d2->d3 p2 Threonine Dehydrogenase (Enzyme Target) d2->p2 Inhibition p1 L-Threonine p1->p2 p3 2-Amino-3-ketobutyrate p2->p3

Caption: The role of chiral synthesis of threonine derivatives in the development of specific enzyme inhibitors for metabolic pathways.

Conclusion

The stereochemistry of this compound is a multifaceted topic with significant implications for scientific research and development. The presence of four distinct stereoisomers necessitates precise analytical methods for their separation and characterization. While comprehensive quantitative data for all stereoisomers of the methyl ester hydrochloride remains somewhat sparse in publicly available literature, techniques such as chiral HPLC and terahertz spectroscopy provide robust methodologies for their differentiation. The ability to synthesize and isolate stereochemically pure threonine derivatives is paramount for their application as chiral building blocks in the synthesis of pharmaceuticals and other bioactive molecules. Further research to fully characterize the physicochemical properties of each stereoisomer will undoubtedly contribute to their more effective utilization across various scientific disciplines.

References

Methodological & Application

Application Notes and Protocols for DL-Threonine Methyl Ester Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Threonine methyl ester hydrochloride is a versatile building block in peptide synthesis, particularly in solution-phase methodologies. Its utility lies in the temporary protection of the C-terminal carboxylic acid as a methyl ester, allowing for the sequential addition of amino acids to the N-terminus. The presence of the racemic center (D- and L-threonine) offers a route to generating peptide diastereomers, which can be valuable in structure-activity relationship (SAR) studies and the development of peptides with modified biological activities or enzymatic resistance. This document provides detailed application notes and experimental protocols for the incorporation of this compound in peptide synthesis.

Key Applications

  • Solution-Phase Peptide Synthesis (SPPS): this compound is primarily employed as the C-terminal starting material in solution-phase peptide synthesis. The methyl ester provides a stable protecting group that can be removed under basic conditions (saponification) after the peptide chain has been assembled.

  • Generation of Diastereomeric Peptides: The use of a racemic mixture of threonine allows for the synthesis of a pair of diastereomeric peptides. These isomers can be separated chromatographically and evaluated for differences in biological activity, receptor binding affinity, and proteolytic stability.

  • Synthesis of Threonine-Rich Peptides: This building block is essential for the synthesis of threonine-rich peptides, which have applications in mimicking protein structures and studying protein-protein interactions. For instance, threonine-rich β-hairpin peptides have been designed as antibody mimics.[1][2]

Experimental Protocols

Peptide Coupling Reactions

The formation of the peptide bond by coupling an N-protected amino acid to the free amino group of this compound is a critical step. Various coupling reagents can be employed, each with its own advantages in terms of efficiency and suppression of side reactions.

Table 1: Comparison of Common Coupling Reagents for Dipeptide Synthesis with this compound

Coupling Reagent/AdditiveMolar Ratio (Reagent:Amino Acid:Thr-OMe)SolventBase (equiv.)Temp. (°C)Time (h)Yield (%)Notes
EDCI / HOBt1.5 : 1.2 : 1.0CH₂Cl₂Et₃N (4)RT16~80A common and cost-effective method.
HBTU / HOBt / DIPEA1.0 : 1.0 : 1.0DMFDIPEA (2)RT4HighGenerally provides good yields and minimizes racemization.
HATU / DIPEA1.0 : 1.0 : 1.0DMFDIPEA (2)RT1-2HighHighly efficient, often used for difficult couplings.
T3P®1.5 : 1.0 : 1.0EtOAcPyridine (3)RT< 1HighA greener alternative with fast reaction times.
COMU1.1 : 1.0 : 1.0DMFDIPEA (2)RT1-2HighKnown for high efficiency and solubility of byproducts.

Protocol 3.1.1: Synthesis of a Boc-Protected Dipeptide using EDCI/HOBt

  • To a solution of Boc-L-Alanine (1.2 equiv.) in dichloromethane (B109758) (CH₂Cl₂), add 1-hydroxybenzotriazole (B26582) (HOBt) (1.5 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) (1.5 equiv.) and stir for 15 minutes.

  • Add this compound (1.0 equiv.) and triethylamine (B128534) (Et₃N) (4.0 equiv.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the Boc-L-Ala-DL-Thr-OMe dipeptide.

Deprotection of the C-Terminal Methyl Ester (Saponification)

The methyl ester is typically removed by saponification using a base such as lithium hydroxide (B78521) (LiOH). This method is generally mild and minimizes side reactions.

Protocol 3.2.1: Saponification of a Boc-Dipeptide Methyl Ester

  • Dissolve the Boc-dipeptide methyl ester (e.g., Boc-L-Ala-DL-Thr-OMe) (1.0 equiv.) in a mixture of tetrahydrofuran (B95107) (THF) and water (e.g., 1:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0-2.5 equiv.).

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully acidify the reaction mixture to pH ~3 with 1 M HCl at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the Boc-L-Ala-DL-Thr-OH.

Separation of Diastereomers

The synthesis starting from this compound will produce a mixture of two diastereomers (e.g., L-Ala-L-Thr and L-Ala-D-Thr). These can be separated using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3.3.1: HPLC Separation of Diastereomeric Dipeptides

  • Dissolve the crude diastereomeric peptide mixture in a suitable solvent (e.g., water/acetonitrile).

  • Inject the sample onto a C18 reverse-phase HPLC column.

  • Elute the diastereomers using a linear gradient of a suitable mobile phase system (e.g., water with 0.1% trifluoroacetic acid (TFA) as solvent A and acetonitrile (B52724) with 0.1% TFA as solvent B).

  • Monitor the elution profile at a suitable wavelength (e.g., 214 or 280 nm).

  • Collect the separated fractions corresponding to each diastereomer.

  • Confirm the identity and purity of the separated diastereomers by mass spectrometry and analytical HPLC.

Visualized Workflows and Pathways

Diagram 1: General Workflow for Dipeptide Synthesis and Diastereomer Separation

G cluster_synthesis Dipeptide Synthesis cluster_deprotection Deprotection cluster_purification Purification & Separation cluster_analysis Analysis start Boc-L-Ala + DL-Thr-OMe·HCl coupling Peptide Coupling (e.g., EDCI/HOBt) start->coupling product Boc-L-Ala-DL-Thr-OMe coupling->product saponification Saponification (LiOH) product->saponification deprotected_product Boc-L-Ala-DL-Thr-OH saponification->deprotected_product hplc RP-HPLC Separation deprotected_product->hplc diastereomer1 Boc-L-Ala-L-Thr-OH hplc->diastereomer1 diastereomer2 Boc-L-Ala-D-Thr-OH hplc->diastereomer2 analysis1 Characterization (MS, NMR) diastereomer1->analysis1 analysis2 Characterization (MS, NMR) diastereomer2->analysis2

Caption: Workflow for dipeptide synthesis and separation.

Diagram 2: Signaling Pathway Context for Threonine-Rich Peptide Mimetics

This diagram illustrates a potential application of threonine-rich peptides as antibody mimics targeting the pro-inflammatory cytokine Interleukin-1β (IL-1β).

G cluster_pathway IL-1β Pro-inflammatory Signaling cluster_intervention Therapeutic Intervention il1b IL-1β il1r IL-1 Receptor (IL-1R) il1b->il1r Binds myd88 MyD88 il1r->myd88 Recruits irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 nfkb NF-κB Activation tak1->nfkb inflammation Inflammatory Gene Expression (e.g., COX-2, TNF-α) nfkb->inflammation Induces thr_peptide Threonine-Rich Peptide Mimetic thr_peptide->il1b Binds & Neutralizes

Caption: IL-1β signaling and peptide mimetic intervention.

Potential Side Reactions and Mitigation

  • Racemization: Activation of the N-protected amino acid can lead to some degree of racemization. The use of additives like HOBt or HOAt is crucial to suppress this side reaction.

  • Diketopiperazine Formation: This can occur at the dipeptide stage, especially with proline or glycine (B1666218) residues. If working on a solid support, using 2-chlorotrityl chloride resin can minimize this. In solution-phase, proceeding quickly to the next coupling step after deprotection of the dipeptide can reduce the likelihood of this side reaction.

  • O-acylation of Threonine: The hydroxyl group of threonine can be acylated by the activated carboxylic acid. While less common with the methyl ester present, it is a possibility. Using a protecting group on the threonine side chain (e.g., tert-butyl) can prevent this, but this adds extra synthesis and deprotection steps. Careful control of reaction conditions is key.

Conclusion

This compound is a valuable reagent for the synthesis of peptides, particularly for creating diastereomeric libraries for drug discovery and for building threonine-rich peptide structures. The protocols outlined in this document provide a solid foundation for its use in research and development. Careful selection of coupling reagents and reaction conditions is paramount to achieving high yields and purity. The ability to separate and characterize the resulting diastereomers allows for a deeper understanding of the stereochemical requirements for biological activity.

References

Application Notes and Protocols for DL-Threonine Methyl Ester Hydrochloride as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Threonine methyl ester hydrochloride is a racemic mixture of the methyl ester of the essential amino acid threonine. While racemic, its inherent chirality at two centers makes it a valuable and cost-effective starting material for the synthesis of a variety of complex chiral molecules, including pharmaceutical intermediates and other fine chemicals. The presence of both D- and L-enantiomers necessitates strategies to isolate or selectively transform one enantiomer, a critical step in the development of stereochemically pure active pharmaceutical ingredients.

This document provides detailed application notes and protocols for two primary strategies for utilizing this compound as a chiral building block: Diastereoselective Synthesis and Separation and Enzymatic Kinetic Resolution . These methods allow for the preparation of enantiomerically enriched compounds from a racemic starting material.

Strategy 1: Diastereoselective Synthesis and Separation of Diastereomeric Amides

This strategy involves reacting the racemic amino ester with a chiral auxiliary to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated by standard chromatographic techniques. The chiral auxiliary is subsequently cleaved to yield the enantiomerically pure target molecule.

Application: Synthesis of Enantiomerically Enriched N-Acyl Threonine Methyl Esters

This protocol details the coupling of this compound with a chiral N-protected amino acid to form diastereomeric dipeptides, which are then separated.

Experimental Protocol

Step 1: Coupling of this compound with a Chiral Auxiliary (e.g., N-Boc-L-Alanine)

  • Materials:

    • This compound

    • N-Boc-L-Alanine

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

    • 1-Hydroxybenzotriazole (HOBt)

    • Triethylamine (Et₃N)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • To a solution of N-Boc-L-Alanine (1.0 eq.) in anhydrous DCM, add EDC·HCl (1.2 eq.) and HOBt (1.2 eq.).

    • Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

    • In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DCM and add Et₃N (2.5 eq.) to neutralize the hydrochloride and free the amine.

    • Add the solution of DL-Threonine methyl ester to the activated N-Boc-L-Alanine solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude mixture of diastereomers.

Step 2: Separation of Diastereomers by Column Chromatography

  • Materials:

    • Crude diastereomeric mixture

    • Silica (B1680970) gel for column chromatography

    • Eluent system (e.g., Hexane/Ethyl Acetate gradient)

  • Procedure:

    • Prepare a silica gel column.

    • Dissolve the crude diastereomeric mixture in a minimal amount of the eluent.

    • Load the sample onto the column.

    • Elute the column with a gradient of Hexane/Ethyl Acetate, starting with a low polarity mixture and gradually increasing the polarity.

    • Collect fractions and monitor by TLC to identify the separated diastereomers.

    • Combine the fractions containing each pure diastereomer and concentrate under reduced pressure.

Step 3: Cleavage of the Chiral Auxiliary (Example: Hydrolysis of the Amide Bond)

This step will depend on the desired final product. For obtaining the enantiomerically pure threonine derivative, the chiral auxiliary would be cleaved.

  • Materials:

    • Separated diastereomer

    • 6 M HCl

  • Procedure:

    • Dissolve the purified diastereomer in 6 M HCl.

    • Reflux the mixture for 6-8 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and concentrate under reduced pressure to obtain the hydrochloride salt of the enantiomerically pure amino acid methyl ester.

Quantitative Data
StepProductTypical YieldDiastereomeric Ratio (d.r.) Before SeparationReference for Analogous Reaction
1 & 2Separated Diastereomers70-85% (for both diastereomers combined)~1:1[1]

Note: Yields and diastereomeric ratios are representative and can vary based on the specific chiral auxiliary and reaction conditions.

Experimental Workflow

Diastereoselective_Synthesis cluster_start Starting Materials cluster_reaction Diastereoselective Coupling cluster_separation Separation cluster_cleavage Auxiliary Cleavage start_dl DL-Threonine Methyl Ester Hydrochloride coupling Peptide Coupling (EDC, HOBt, Et3N, DCM) start_dl->coupling start_aux Chiral Auxiliary (e.g., N-Boc-L-Alanine) start_aux->coupling mixture Diastereomeric Mixture coupling->mixture chromatography Column Chromatography mixture->chromatography diastereomer1 Pure Diastereomer 1 chromatography->diastereomer1 diastereomer2 Pure Diastereomer 2 chromatography->diastereomer2 cleavage Hydrolysis (6M HCl) diastereomer1->cleavage product1 Enantiopure Product 1 cleavage->product1 product2 Enantiopure Product 2

Diastereoselective synthesis workflow.

Strategy 2: Enzymatic Kinetic Resolution of N-Acetyl-DL-Threonine Methyl Ester

Enzymatic kinetic resolution is a powerful technique that utilizes the high stereoselectivity of enzymes to differentiate between enantiomers. In this protocol, the racemic N-acetylated amino ester is subjected to enzymatic hydrolysis, where the enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed acid.

Application: Preparation of Enantiomerically Pure N-Acetyl-Threonine Methyl Ester and N-Acetyl-Threonine
Experimental Protocol

Step 1: N-Acetylation of this compound

  • Materials:

  • Procedure:

    • Suspend this compound (1.0 eq.) in a mixture of pyridine (3 vol) and acetic anhydride (3 vol).

    • Stir the mixture at room temperature overnight.

    • Remove the volatiles under reduced pressure.

    • Add diethyl ether to the residue and decant the ether solution from the solid precipitate.

    • Concentrate the ether solution under reduced pressure to obtain the crude N-acetyl-DL-threonine methyl ester. Purify by column chromatography if necessary.

Step 2: Lipase-Catalyzed Enantioselective Hydrolysis

  • Materials:

    • N-Acetyl-DL-threonine methyl ester

    • Lipase (B570770) (e.g., from Candida antarctica B, immobilized)

    • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

    • Organic co-solvent (e.g., tert-butanol), optional

  • Procedure:

    • Dissolve N-Acetyl-DL-threonine methyl ester in the phosphate buffer (and optional co-solvent).

    • Add the lipase to the solution.

    • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by taking aliquots and analyzing the conversion (e.g., by HPLC). The reaction should be stopped at or near 50% conversion to maximize the enantiomeric excess of both the remaining ester and the product acid.

    • Once the desired conversion is reached, filter off the immobilized enzyme.

Step 3: Separation of Unreacted Ester and Product Acid

  • Materials:

    • Aqueous reaction mixture

    • Ethyl acetate

    • 1 M HCl

    • Saturated NaHCO₃ solution

  • Procedure:

    • Acidify the aqueous reaction mixture to pH 2-3 with 1 M HCl.

    • Extract the mixture with ethyl acetate. The organic layer will contain the unreacted N-acetyl-D-threonine methyl ester.

    • The aqueous layer will contain the N-acetyl-L-threonine. This can be further extracted after saturation with NaCl, or used as is.

    • Wash the organic layer containing the unreacted ester with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the enantiomerically enriched ester.

    • The enantiomerically enriched acid can be isolated from the aqueous layer.

Quantitative Data
StepProductTypical ConversionTypical Enantiomeric Excess (ee)Reference for Analogous Reaction
2 & 3N-Acetyl-D-threonine methyl ester (unreacted)~50%>95%[2]
2 & 3N-Acetyl-L-threonine (product)~50%>95%[2]

Note: Conversion and enantiomeric excess are highly dependent on the specific enzyme, substrate, and reaction conditions.

Experimental Workflow

Enzymatic_Resolution cluster_start Starting Material cluster_acetylation N-Acetylation cluster_resolution Enzymatic Resolution cluster_separation Separation start_dl DL-Threonine Methyl Ester Hydrochloride acetylation Acetic Anhydride, Pyridine start_dl->acetylation n_acetyl_dl N-Acetyl-DL-Threonine Methyl Ester acetylation->n_acetyl_dl hydrolysis Lipase-catalyzed Hydrolysis (pH 7) n_acetyl_dl->hydrolysis mixture Mixture of: - N-Acetyl-D-Ester - N-Acetyl-L-Acid hydrolysis->mixture extraction Acid-Base Extraction mixture->extraction product_ester Enantiopure N-Acetyl-D-Ester extraction->product_ester product_acid Enantiopure N-Acetyl-L-Acid extraction->product_acid

Enzymatic kinetic resolution workflow.

Conclusion

This compound serves as a versatile and economical chiral building block. Through strategic application of diastereoselective synthesis or enzymatic resolution, researchers can efficiently access enantiomerically pure threonine derivatives and other complex chiral molecules. The choice of method will depend on factors such as the desired final product, scalability, and available resources. The protocols provided herein offer a solid foundation for the development of robust synthetic routes for a wide range of applications in drug discovery and development.

References

Application Note: DL-Threonine Methyl Ester Hydrochloride as a Versatile Chiral Precursor for the Synthesis of Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Unnatural amino acids are indispensable tools in medicinal chemistry and drug discovery, offering a means to introduce novel structural motifs, enhance metabolic stability, and modulate the pharmacological properties of peptides and small molecules.[1][2] DL-Threonine methyl ester hydrochloride, a readily available and cost-effective derivative of the natural amino acid threonine, serves as a valuable chiral building block for the synthesis of a diverse array of these complex molecules.[3] Its bifunctional nature, possessing a reactive amino group, a hydroxyl group, and a methyl ester, all centered around two stereogenic centers, allows for a multitude of chemical transformations. This application note details protocols and workflows for leveraging this compound as a precursor for synthesizing unnatural amino acids and other chiral structures, such as peptide derivatives and heterocyclic scaffolds.

Key Applications & Synthetic Strategies

This compound is a versatile starting material for various synthetic transformations, including:

  • Peptide Synthesis: The free amino group can be readily coupled with carboxylic acids to form peptide bonds, incorporating the threonine backbone into novel peptide chains.[4][5]

  • Side-Chain Modification: The hydroxyl group at the β-position is a key functional handle for introducing chemical diversity. It can be inverted, displaced, or used to direct diastereoselective reactions.

  • Heterocyclic Synthesis: The 1,2-amino alcohol motif is a classic precursor for synthesizing important chiral heterocycles like oxazolines and β-lactams, which are core structures in many pharmaceutical agents.[6][7][8]

  • Chiral Pool Synthesis: The inherent chirality of the molecule can be transferred through multiple synthetic steps to create complex, optically pure target molecules.[6]

The general workflow for utilizing this precursor often involves initial protection of the amino group, followed by modification of the hydroxyl group or the ester, and subsequent deprotection steps.

G cluster_start cluster_main cluster_end start DL-Threonine Methyl Ester Hydrochloride A N-Protection (e.g., Boc, Cbz, Benzoyl) start->A Base (e.g., Et3N) B Side-Chain Modification (e.g., Mitsunobu, Oxidation) A->B Protected Intermediate C Ester Hydrolysis or Amidation B->C D Deprotection & Further Functionalization C->D end Unnatural Amino Acids & Derivatives D->end

Experimental Protocols

Protocol 1: N-Protection via Benzoylation

Protection of the primary amine is a common first step to prevent side reactions in subsequent modifications. This protocol is adapted from a method for the N-benzoylation of a threonine derivative.[6]

Reaction Scheme:

G Threonine DL-Threonine Methyl Ester HCl Reagents + Benzoyl Chloride + Triethylamine (B128534) Threonine->Reagents Solvent Methanol (B129727), 0°C to RT Reagents->Solvent Product N-Benzoyl-DL-Threonine Methyl Ester Solvent->Product

Methodology:

  • Under a nitrogen atmosphere, dissolve this compound in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine to the solution to neutralize the hydrochloride salt and act as a base.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add benzoyl chloride dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, evaporate the methanol under reduced pressure.

  • Add water to the residue and perform a liquid-liquid extraction with ethyl acetate (B1210297) (3x).

  • Combine the organic phases and wash successively with water and saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate in vacuo to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography.

Quantitative Data (Example):

ReagentMolar Eq.Molecular Weight ( g/mol )Amount Used
D-allothreonine methyl ester HCl*1.0183.627.0 g
Triethylamine3.1101.1911.5 g
Benzoyl Chloride1.1140.575.8 g
Anhydrous Methanol-32.0435 mL
Product Yield 251.28 8.8 g (89.9%)

*Table adapted from a similar procedure using D-allothreonine methyl ester hydrochloride.[6]

Protocol 2: Peptide Coupling

The free amine of this compound can be directly used in peptide bond formation, making it a useful building block for synthesizing novel peptides or drug conjugates. This protocol is based on a standard EDCI/HOBt coupling method.[4]

Methodology:

  • Dissolve the carboxylic acid coupling partner in an appropriate anhydrous solvent (e.g., CH₂Cl₂ or DMF) in a reaction flask.

  • Add 1-hydroxybenzotriazole (B26582) (HOBt) (1.5 equiv.) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 equiv.) to the solution and stir for 15-20 minutes at room temperature to pre-activate the acid.

  • In a separate flask, suspend this compound (1.2 equiv.) in the same solvent and add triethylamine (Et₃N) (4 equiv.) to liberate the free amine.

  • Add the free amine solution to the pre-activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with the solvent and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the desired peptide.

Quantitative Data (Example):

ReagentMolar Eq.Purpose
Carboxylic Acid1.0Coupling Partner
L-Threonine methyl ester HCl*1.2Amino Component
EDCI1.5Coupling Agent
HOBt1.5Additive (Reduces Racemization)
Triethylamine (Et₃N)4.0Base
Product Yield ~80%

*Table based on a representative peptide coupling reaction.[4]

This compound is a highly effective and versatile chiral precursor in synthetic organic chemistry. The protocols outlined above for N-protection and peptide coupling demonstrate its utility as a foundational building block for constructing more complex, high-value molecules such as unnatural amino acids, peptide derivatives, and chiral heterocycles. Its accessibility and the reactivity of its multiple functional groups make it a key component in the toolkit of researchers in drug discovery and materials science.

References

Application Notes and Protocols: Protecting Group Strategies for DL-Threonine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Threonine methyl ester hydrochloride is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals and complex natural products. Its structure contains three distinct functional groups: a secondary amine (as a hydrochloride salt), a secondary hydroxyl group, and a methyl ester. To achieve selective transformations at a specific site, it is essential to employ a robust protecting group strategy.[1] This involves temporarily masking one or more functional groups to prevent them from undergoing undesired reactions.[2]

The concept of orthogonal protection is paramount when dealing with multi-functional molecules.[3][4] An orthogonal protecting group scheme allows for the selective removal of one protecting group under a specific set of conditions, while other protecting groups remain intact.[2][5] This document outlines key strategies, experimental protocols, and comparative data for the protection of the amino and hydroxyl groups of this compound.

Core Protecting Group Strategies

The primary challenge is the selective and orthogonal protection of the α-amino group and the side-chain hydroxyl group. The carboxylic acid is pre-protected as a methyl ester. The general workflow involves neutralizing the hydrochloride salt to free the amine, followed by the sequential or simultaneous protection of the amine and hydroxyl functionalities.

Common Protecting Groups for Threonine Derivatives:

Functional GroupProtecting GroupAbbreviationCleavage ConditionsOrthogonal To
Amino Group tert-ButoxycarbonylBocStrong Acid (e.g., TFA, HCl)[4]Cbz, Bzl, TBDMS
BenzyloxycarbonylCbz (or Z)Catalytic Hydrogenolysis (H₂, Pd/C); Strong Acid (HBr/AcOH)[2][6]Boc, TBDMS, tBu
9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine)[7]Boc, Cbz, Bzl, tBu, TBDMS
Hydroxyl Group tert-ButyldimethylsilylTBDMS (or TBS)Fluoride source (e.g., TBAF, HF)[8]Boc, Cbz, Bzl, tBu
tert-ButyltBuStrong Acid (e.g., TFA)[7][9]Cbz, TBDMS (under non-acidic conditions)
BenzylBzlCatalytic Hydrogenolysis (H₂, Pd/C)[9]Boc, TBDMS, tBu

Visualization of Synthetic Workflow

A typical workflow for preparing a fully protected Threonine derivative involves sequential protection steps. The choice of the first group to be protected can influence the overall efficiency and outcome.

G General workflow for protecting DL-Threonine methyl ester. cluster_start Starting Material cluster_strategy1 Strategy 1: N-Protection First cluster_strategy2 Strategy 2: O-Protection First start DL-Threonine Methyl Ester Hydrochloride neutralize1 Neutralization (e.g., Et3N, NaHCO3) start->neutralize1 Free the Amine o_protect2 O-Protection (e.g., TBDMS-Cl) start->o_protect2 Protect Hydroxyl (Requires specific conditions) n_protect N-Protection (e.g., Boc2O, Cbz-Cl) neutralize1->n_protect o_protect1 O-Protection (e.g., TBDMS-Cl) n_protect->o_protect1 final_product Orthogonally Protected Threonine Derivative o_protect1->final_product neutralize2 Neutralization o_protect2->neutralize2 n_protect2 N-Protection (e.g., Cbz-Cl) neutralize2->n_protect2 n_protect2->final_product G Orthogonal deprotection of a Boc/TBDMS-protected threonine derivative. start N-Boc, O-TBDMS Threonine Methyl Ester deprotect_n N-Deprotection Reagent: TFA or HCl in Dioxane (Acidic Conditions) start->deprotect_n deprotect_o O-Deprotection Reagent: TBAF or HF in Pyridine (Fluoride Source) start->deprotect_o product_n Free Amine O-TBDMS Threonine Methyl Ester deprotect_n->product_n product_o Free Hydroxyl N-Boc Threonine Methyl Ester deprotect_o->product_o

References

Application Notes and Protocols for Threonine Derivatives in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threonine, a crucial amino acid with a secondary hydroxyl group, presents unique challenges and opportunities in solid-phase peptide synthesis (SPPS). Its stereochemistry and potential for side reactions necessitate careful consideration of protecting group strategies and coupling conditions. This document provides an in-depth overview of the application of threonine derivatives in SPPS, with a particular focus on addressing the role of compounds like DL-Threonine methyl ester hydrochloride. While the direct incorporation of C-terminally protected amino acids like methyl esters into a growing peptide chain on a solid support is not a standard procedure, this document will explore its potential applications and provide generalized protocols for handling threonine in SPPS.

Challenges in Incorporating Threonine in SPPS

The synthesis of peptides containing threonine can be complicated by several factors:

  • Steric Hindrance: The bulky side chain of threonine can sterically hinder the coupling reaction, leading to slower reaction times and incomplete acylation.[1]

  • Aggregation: Peptides containing threonine can be prone to aggregation, especially in longer sequences, which can lead to poor solubility and reduced coupling efficiency.[2]

  • Side Reactions: Under certain conditions, threonine derivatives can undergo side reactions such as β-elimination, particularly when dealing with glycosylated forms.[3][4]

  • Racemization: Although less common than with some other amino acids, the risk of racemization at the α-carbon exists, especially with highly activating coupling reagents.[5]

Strategies to Overcome Challenges

Several strategies have been developed to mitigate the challenges associated with incorporating threonine into peptides during SPPS:

  • Optimized Coupling Reagents: The use of highly efficient coupling reagents can improve the kinetics of the reaction and reduce the likelihood of incomplete coupling.[6]

  • Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides, formed from serine or threonine, can disrupt secondary structures that lead to aggregation, thereby improving solubility and coupling efficiency.[2][7]

  • Side-Chain Protection: Appropriate protection of the threonine side-chain hydroxyl group is crucial. In Fmoc chemistry, tert-butyl (tBu) or trityl (Trt) ethers are commonly used.[8][9] The choice of protecting group can influence the stability and cleavage conditions.[9]

Role of this compound

This compound is a derivative of threonine where the carboxylic acid is protected as a methyl ester. In the context of standard SPPS, where the C-terminal amino acid is anchored to the resin via its carboxyl group, this derivative cannot be directly used for chain elongation.[10] However, it may find application in the following areas:

  • Solution-Phase Peptide Synthesis: It is a common building block in solution-phase peptide synthesis, where the methyl ester can be saponified after fragment coupling.[10]

  • Synthesis of Specialized Threonine Derivatives: It can serve as a starting material for the synthesis of other threonine derivatives that are compatible with SPPS, such as protected Fmoc-Thr(tBu)-OH.

  • Fragment Condensation: In more advanced strategies, peptide fragments can be synthesized in solution and then coupled on the solid phase. This compound could potentially be used in the solution-phase synthesis of such a fragment.

Experimental Protocols

The following are generalized protocols for the incorporation of a standard Fmoc-protected threonine derivative (e.g., Fmoc-Thr(tBu)-OH) in SPPS.

Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a peptide containing a threonine residue using the Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids (including Fmoc-Thr(tBu)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • Coupling reagents (e.g., HBTU, HOBt, or HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (for Threonine):

    • Dissolve Fmoc-Thr(tBu)-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

    • Add DIPEA (6 eq) to the amino acid solution.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Perform a ninhydrin (B49086) test to check for complete coupling. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether.

  • Purification and Analysis:

    • Dry the crude peptide.

    • Purify by reverse-phase HPLC.

    • Confirm the identity and purity by mass spectrometry.

Quantitative Data Summary

The success of peptide synthesis is often measured by coupling efficiency and final peptide purity. The following table summarizes typical outcomes for standard versus challenging couplings involving threonine.

ParameterStandard Coupling (e.g., Ala, Gly)Threonine Coupling (Standard Conditions)Threonine Coupling (Optimized Conditions)
Coupling Reagent HBTU/HOBtHBTU/HOBtHATU
Coupling Time 1 hour2-4 hours1-2 hours
Coupling Efficiency >99%95-99%>99%
Crude Peptide Purity 70-90%50-80%70-90%

Data is illustrative and can vary based on the specific peptide sequence and synthesis conditions.

Visualizations

Experimental Workflow for SPPS

SPPS_Workflow Resin Resin Swell Swell Resin (DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple Amino Acid (Fmoc-AA-OH, Activator, Base) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Repeat Repeat for next Amino Acid Wash2->Repeat Repeat->Deprotect Yes Cleave Cleave from Resin & Deprotect Side Chains (TFA Cocktail) Repeat->Cleave No Precipitate Precipitate Peptide (Cold Ether) Cleave->Precipitate Purify Purify & Analyze (HPLC, MS) Precipitate->Purify FinalPeptide Final Peptide Purify->FinalPeptide

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Logical Relationship of Threonine Derivatives in Peptide Synthesis

Threonine_Derivatives cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_solution Solution-Phase Synthesis / Precursor Synthesis FmocThr Fmoc-Thr(tBu)-OH SPPS_Cycle SPPS Cycle FmocThr->SPPS_Cycle Peptide Resin-Bound Peptide SPPS_Cycle->Peptide DLThrMe DL-Threonine methyl ester HCl SpecialtyAA Specialized Threonine Derivative Synthesis DLThrMe->SpecialtyAA SpecialtyAA->FmocThr Can be a precursor for

Caption: Role of threonine derivatives in different synthesis strategies.

Conclusion

The successful incorporation of threonine into synthetic peptides relies on a thorough understanding of its chemical properties and the potential challenges it poses during SPPS. While this compound is not a direct building block for standard SPPS, it serves as a valuable starting material for the synthesis of appropriately protected threonine derivatives. By employing optimized protocols, including the use of efficient coupling reagents and strategies to minimize aggregation, researchers can effectively synthesize high-quality threonine-containing peptides for a wide range of applications in research and drug development.

References

Application Notes and Protocols for Coupling Reactions Involving DL-Threonine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of coupling reactions involving DL-Threonine methyl ester hydrochloride, a versatile building block in synthetic chemistry. The protocols outlined below are intended for use by trained professionals in a laboratory setting.

Application Notes

This compound serves as a valuable bifunctional molecule in a variety of coupling reactions, primarily in the formation of amide and peptide bonds. Its structure features a nucleophilic amino group and a methyl-esterified carboxyl group, with a secondary hydroxyl group on the side chain that can also participate in or influence reactions. As a racemic mixture (DL-), it contains equal amounts of the D- and L-enantiomers.

Considerations for Using a Racemic Mixture:

When using this compound in coupling reactions with other chiral molecules (such as an L-amino acid), a mixture of diastereomers will be formed. For instance, the coupling of an N-protected L-Alanine with this compound will result in both L-Ala-D-Thr-OMe and L-Ala-L-Thr-OMe.[1][2] These diastereomers may exhibit different physical and biological properties and will likely require chromatographic separation. The diastereomeric ratio of the products can be influenced by the coupling reagents and reaction conditions, though often with low selectivity.[1][3]

Standard Amide (Peptide) Coupling:

The most common application of this compound is in the formation of an amide bond with a carboxylic acid, often an N-protected amino acid. This reaction is typically facilitated by a coupling agent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amino group of the threonine derivative. Common coupling reagents include carbodiimides (like EDC or DCC) often in the presence of an additive like HOBt to suppress racemization of the activated acid, and phosphonium (B103445) or aminium/uronium salts (such as PyBOP, HBTU, or HATU).[4] The hydrochloride salt must be neutralized in situ with a non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), to liberate the free amine for the reaction.

Multicomponent Reactions (MCRs):

This compound can also potentially be utilized in multicomponent reactions like the Ugi and Passerini reactions.

  • Ugi Reaction: In a Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form a di-amide derivative. This compound could serve as the amine component. The reaction proceeds through the formation of a Schiff base between the amine and the aldehyde, which is then attacked by the isocyanide and the carboxylate.[5][6]

  • Passerini Reaction: The Passerini reaction is a three-component reaction involving a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide.[7][8] While the primary amine of this compound is not a direct participant in the classical Passerini reaction, derivatives of it could be used, or it could be involved in subsequent transformations.

Experimental Protocols

Protocol 1: Standard Amide Coupling (N-Acylation) in Solution Phase

This protocol describes a general procedure for the coupling of a generic N-protected amino acid to this compound using EDC and HOBt.

Materials:

  • This compound

  • N-protected amino acid (e.g., Boc-L-Alanine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq.), this compound (1.2 eq.), and HOBt (1.5 eq.) in DCM or DMF.[9]

  • Cool the mixture to 0 °C in an ice bath.

  • Add TEA or DIPEA (4.0 eq.) to the stirring mixture to neutralize the hydrochloride salt.[9]

  • Slowly add EDC hydrochloride (1.5 eq.) to the reaction mixture.[9]

  • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.[9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with additional DCM.

  • Wash the organic phase sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, a mixture of diastereomers, can be purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for a Ugi Four-Component Reaction

This protocol outlines a general procedure for a Ugi reaction where this compound acts as the amine component.

Materials:

  • This compound

  • An aldehyde (e.g., isobutyraldehyde)

  • A carboxylic acid (e.g., acetic acid)

  • An isocyanide (e.g., tert-butyl isocyanide)

  • Methanol (MeOH)

Procedure:

  • To a solution of this compound (1.0 eq.) in methanol, add the aldehyde (1.0 eq.).

  • Stir the mixture for 20-30 minutes to facilitate the formation of the corresponding imine. Note: The presence of the hydrochloride salt may catalyze imine formation.

  • Add the carboxylic acid (1.0 eq.) to the reaction mixture.

  • Add the isocyanide (1.0 eq.) to the mixture.

  • Stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting residue can be purified by column chromatography to separate the diastereomeric products.

Data Presentation

The following tables summarize quantitative data from literature for coupling reactions involving threonine methyl ester hydrochloride. Note that these examples primarily use the L-enantiomer, but the reaction conditions are generally applicable to the DL-form, which would be expected to produce a mixture of diastereomers.

Carboxylic AcidCoupling Reagent(s)BaseSolventTime (h)Yield (%)Reference
N-Benzoyl-D-allothreonineBenzoyl chlorideTEAMethanol289.9[10]
Ferrocenecarboxylic acidDCC/HOBtTEADCM2476[11]
A substituted carboxylic acidEDCI/HOBtTEADCM1680[9]

Table 1: N-Acylation of Threonine Methyl Ester Hydrochloride Derivatives.

DipeptideCoupling Reagent(s)BaseSolventTime (h)Yield (%)Reference
1,1'-N-ferrocenoyl-(L-threonine methyl ester)-(L-valine methyl ester)DCC/HOBtTEADCM4255[11]

Table 2: Dipeptide Synthesis using L-Threonine Methyl Ester Hydrochloride.

Visualizations

Peptide_Coupling_Workflow Peptide Coupling Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_products Products R_COOH N-Protected Amino Acid Mix 1. Mix Reactants & Reagents at 0°C R_COOH->Mix Thr_HCl DL-Threonine Methyl Ester HCl Thr_HCl->Mix Coupling_Agent Coupling Agent (e.g., EDC/HOBt) Coupling_Agent->Mix Base Base (e.g., TEA) Base->Mix Solvent Solvent (e.g., DCM) Solvent->Mix React 2. Stir at RT (16-24h) Mix->React Reaction Workup 3. Aqueous Workup (Wash, Dry) React->Workup Quenching & Extraction Purify 4. Purification (Chromatography) Workup->Purify Isolation Diastereomers Diastereomeric Dipeptide Mixture Purify->Diastereomers

Caption: Workflow for a standard peptide coupling reaction.

Ugi_Reaction_Workflow Ugi Four-Component Reaction Workflow cluster_components Components cluster_process Process cluster_product Product Aldehyde Aldehyde Imine_Formation 1. Imine Formation (Amine + Aldehyde) Aldehyde->Imine_Formation Amine DL-Threonine Methyl Ester HCl Amine->Imine_Formation Carboxylic_Acid Carboxylic Acid Addition 2. Addition of Acid & Isocyanide Carboxylic_Acid->Addition Isocyanide Isocyanide Isocyanide->Addition Imine_Formation->Addition Reaction 3. Stir at RT (24-48h) Addition->Reaction Mumm Rearrangement Purification 4. Purification Reaction->Purification Solvent Removal Ugi_Product Diastereomeric α-Acylamino Amide Purification->Ugi_Product

Caption: Generalized workflow for a Ugi MCR.

References

Application Notes and Protocols: DL-Threonine Methyl Ester Hydrochloride as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of DL-Threonine methyl ester hydrochloride as a versatile starting material for the synthesis of key pharmaceutical intermediates. The inherent chirality and functionality of this precursor make it a valuable building block in the development of complex molecules, including antibiotics.

Application 1: Synthesis of a Key Intermediate for the Thiopeptide Antibiotic AJ-024

This compound serves as a crucial chiral building block for the synthesis of AJ-024, a promising thiopeptide antibiotic candidate. The following protocol outlines the initial peptide coupling and subsequent hydrolysis to form a key amide intermediate.

Experimental Protocol

Step 1: Peptide Coupling of L-Threonine Methyl Ester Hydrochloride with a Carboxylic Acid

This step involves the formation of an amide bond between the amine group of L-threonine methyl ester and a carboxylic acid, facilitated by coupling agents.

  • Materials:

    • L-Threonine methyl ester hydrochloride

    • Carboxylic acid (e.g., a protected amino acid or other functionalized acid)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

    • Hydroxybenzotriazole (HOBt)

    • Triethylamine (B128534) (Et3N)

    • Dichloromethane (CH2Cl2)

  • Procedure:

    • To a solution of the carboxylic acid in dichloromethane, add L-Threonine methyl ester hydrochloride (1.2 equivalents).

    • Add HOBt (1.5 equivalents) and EDCI (1.5 equivalents) to the mixture.

    • Cool the reaction mixture to 0 °C and slowly add triethylamine (4 equivalents).

    • Allow the reaction to stir at room temperature for 16 hours.

    • Upon completion (monitored by TLC), wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Step 2: Saponification of the Methyl Ester

The methyl ester of the coupled product is hydrolyzed to the corresponding carboxylic acid.

  • Materials:

  • Procedure:

    • Dissolve the ester from Step 1 in a 1:1 mixture of THF and water.

    • Add LiOH·H2O (2.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4 hours.

    • After the reaction is complete, acidify the mixture with 1N HCl to pH ~3.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the carboxylic acid.

Quantitative Data
StepProductReagentsSolventTime (h)Yield (%)
1Amide-coupled threonine methyl esterEDCI, HOBt, Et3NCH2Cl21680
2Amide-coupled threonineLiOH·H2OTHF/H2O4Not specified in the provided search results

Table 1: Summary of reaction conditions and yields for the synthesis of the AJ-024 intermediate.[1]

Experimental Workflow

G cluster_0 Step 1: Peptide Coupling cluster_1 Step 2: Saponification start L-Threonine Methyl Ester HCl + Carboxylic Acid reagents1 EDCI, HOBt, Et3N in CH2Cl2, rt, 16h start->reagents1 product1 Amide-coupled Threonine Methyl Ester reagents1->product1 reagents2 LiOH·H2O in THF/H2O, rt, 4h product1->reagents2 product2 Amide-coupled Threonine (Carboxylic Acid) reagents2->product2

Caption: Synthesis workflow for a key intermediate of AJ-024.

Application 2: Synthesis of Chiral (5R)-5-(hydroxymethyl)oxazolidin-2-one Intermediate

This compound can be utilized as a precursor for the synthesis of chiral oxazolidinones, which are core structures in several antibiotics, including Linezolid. The following is a representative protocol for the synthesis of a key oxazolidinone intermediate.

Experimental Protocol

Step 1: N-Protection of this compound

The amino group of DL-threonine methyl ester is first protected to prevent side reactions in subsequent steps. A common protecting group is benzoyl.

  • Materials:

  • Procedure:

    • Dissolve this compound in anhydrous methanol under a nitrogen atmosphere.

    • Add triethylamine to the solution.

    • Cool the mixture to 0 °C and slowly add benzoyl chloride.

    • Allow the reaction to warm to room temperature and stir for 2 hours, monitoring completion by TLC.

    • Remove the methanol under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Filter and concentrate to obtain the N-benzoyl-DL-threonine methyl ester.

Step 2: Reduction of the Ester to a Diol

The methyl ester is reduced to a primary alcohol.

  • Materials:

  • Procedure:

    • Dissolve the N-protected ester in anhydrous THF.

    • Cool the solution to 0 °C and add LiBH4 portion-wise.

    • Stir the reaction at 0 °C for 2-4 hours.

    • Quench the reaction carefully by the slow addition of water, followed by 1N HCl.

    • Extract the product with ethyl acetate.

    • Dry the organic layer, filter, and concentrate to yield the diol.

Step 3: Cyclization to form the Oxazolidinone Ring

The diol is cyclized to form the oxazolidinone ring.

  • Materials:

    • N-benzoyl-threoninol (diol from Step 2)

    • Carbonyldiimidazole (CDI) or phosgene (B1210022) equivalent

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the diol in DCM.

    • Add carbonyldiimidazole and stir the reaction at room temperature for 20 hours.

    • Wash the reaction mixture with water.

    • Concentrate the organic layer to afford the crude oxazolidinone.

    • Purify by recrystallization or column chromatography.

Quantitative Data
StepProductKey ReagentsTypical Yield (%)
1N-benzoyl-DL-threonine methyl esterBenzoyl chloride, Et3N~90
2N-benzoyl-threoninolLiBH4High
3N-benzoyl-(4S,5R)-4-((S)-1-hydroxyethyl)-oxazolidin-2-oneCarbonyldiimidazole~77

Table 2: Representative yields for the synthesis of a chiral oxazolidinone intermediate.

Logical Relationship Diagram

G start DL-Threonine Methyl Ester HCl step1 N-Protection (e.g., Benzoylation) start->step1 intermediate1 N-Benzoyl-DL-Threonine Methyl Ester step1->intermediate1 step2 Reduction (e.g., LiBH4) intermediate1->step2 intermediate2 N-Benzoyl-threoninol (Diol) step2->intermediate2 step3 Cyclization (e.g., CDI) intermediate2->step3 final_product Chiral Oxazolidinone Intermediate step3->final_product

References

Application Notes and Protocols for Reactions with DL-Threonine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of DL-Threonine methyl ester hydrochloride, a versatile building block in organic synthesis and medicinal chemistry.

Application Notes

This compound serves as a crucial starting material in a variety of chemical transformations. Its bifunctional nature, possessing both an amine and a hydroxyl group, along with a chiral center, makes it a valuable precursor for the synthesis of complex molecules.

1. Peptide Synthesis:

This compound is widely used as the amino acid component in peptide synthesis. The free amine, after neutralization of the hydrochloride salt, can be coupled with an N-protected amino acid or a peptide fragment to form a new peptide bond. The methyl ester serves as a protecting group for the C-terminus. This application is fundamental in the construction of peptides and peptidomimetics for drug discovery and biochemical studies. The hydroxyl group on the side chain can be either protected or left unprotected, depending on the synthetic strategy.

2. Chiral Building Block for Drug Development:

As a chiral molecule, this compound is a valuable synthon for the asymmetric synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The stereocenters at the alpha- and beta-positions can be used to introduce chirality into target molecules, which is critical for their biological activity and selectivity.

3. Synthesis of Heterocyclic Compounds:

The functional groups of this compound can be utilized in cyclization reactions to form various heterocyclic scaffolds, such as oxazolines. These heterocyclic moieties are prevalent in many biologically active natural products and synthetic drugs. The formation of an oxazoline (B21484) ring, for instance, can be achieved through intramolecular cyclization of an N-acylated threonine derivative.

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol describes the esterification of DL-Threonine using thionyl chloride in methanol.

Workflow for Preparation of this compound

cluster_prep Preparation of Starting Material start Suspend DL-Threonine in Methanol add_socl2 Add Thionyl Chloride Dropwise at 0°C start->add_socl2 react Stir at Room Temperature for 24h add_socl2->react concentrate Concentrate under Reduced Pressure react->concentrate product This compound concentrate->product cluster_coupling Peptide Coupling Reaction cluster_reactants Reactant Preparation cluster_reaction Coupling cluster_workup Work-up and Purification start Dissolve N-protected Amino Acid, DL-Threonine Methyl Ester HCl, and HOBt in DCM cool Cool to 0°C start->cool add_base Add Triethylamine (Et3N) cool->add_base add_edci Add EDCI add_base->add_edci react Stir at Room Temperature for 16h add_edci->react dilute Dilute with DCM react->dilute wash_hcl Wash with 1M HCl dilute->wash_hcl wash_bicarb Wash with sat. NaHCO3 wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Dipeptide Product purify->product cluster_acylation N-Acylation Reaction start Dissolve DL-Threonine Methyl Ester HCl in Anhydrous Methanol add_base Add Triethylamine start->add_base cool Cool to 0°C add_base->cool add_acyl_chloride Slowly Add Benzoyl Chloride cool->add_acyl_chloride react Keep at 0°C for 2h add_acyl_chloride->react workup Evaporate Methanol, Add Water, Extract with Ethyl Acetate react->workup purify Wash, Dry, and Concentrate workup->purify product N-Benzoyl-DL-Threonine Methyl Ester purify->product cluster_oxazoline Oxazoline Synthesis start Dissolve N-Benzoyl-D-allothreonine Methyl Ester in Dichloromethane add_socl2 Add Thionyl Chloride Dropwise start->add_socl2 react Stir at Room Temperature add_socl2->react workup Concentrate and Purify react->workup product Oxazoline Intermediate workup->product

Application Notes and Protocols: DL-Threonine Methyl Ester Hydrochloride in Enzyme Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Threonine methyl ester hydrochloride is a versatile chiral building block in the synthesis of various biologically active molecules, including a range of enzyme inhibitors. Its bifunctional nature, possessing both a reactive amino group and a hydroxyl group, along with the protected carboxylic acid as a methyl ester, makes it a valuable starting material for creating complex molecular architectures. These structures are often designed to mimic the transition state of an enzymatic reaction or to interact with specific residues in the active site of a target enzyme, leading to potent and selective inhibition.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of enzyme inhibitors, with a focus on providing structured data and clear experimental methodologies.

I. Synthesis of a Thiopeptide-Based Bacterial Growth Inhibitor

While this protocol utilizes the L-isomer of threonine methyl ester hydrochloride, the synthetic steps and principles are directly applicable to the DL-form for the generation of diastereomeric mixtures or for specific diastereomer synthesis with appropriate chiral separations. The following protocol is adapted from the synthesis of AJ-024, a potent thiopeptide derivative targeting bacterial growth.[1]

Experimental Protocol: Synthesis of a Thiopeptide Derivative[1]

Step 1: Amide Coupling

Step 2: Ester Hydrolysis

  • Dissolve the product from Step 1 in a 1:1 mixture of tetrahydrofuran (B95107) (THF) and water.

  • Add lithium hydroxide (B78521) monohydrate (LiOH·H2O) (2.5 equiv.).

  • Stir the reaction at room temperature for 4 hours.

  • Acidify the reaction mixture and extract the product.

  • Use the crude product directly in the next step.

Step 3: Second Amide Coupling

  • To a solution of the hydrolyzed product from Step 2 in CH2Cl2, add 2-methyl-5-nitro-1H-imidazole-1-ethylamine (1.2 equiv.), EDCI (1.5 equiv.), HOBt (1.5 equiv.), and Et3N (4.0 equiv.).

  • Stir the reaction at room temperature for 16 hours.

  • Purify the product by MPLC.

Subsequent steps involve cyclization and further modifications to yield the final thiopeptide. [1]

Quantitative Data
StepProductYield
1Amide Coupled Product80%
3Second Amide Coupled Product34% (over 2 steps)
CompoundTargetMIC50
AJ-024Vancomycin-resistant Enterococcus (VRE)0.125 µg/mL[1]

Experimental Workflow

G cluster_synthesis Synthesis of Thiopeptide Derivative cluster_testing Biological Evaluation start Starting Peptide Acid + L-Threonine Methyl Ester HCl step1 Amide Coupling (EDCI, HOBt, Et3N, CH2Cl2, RT, 16h) start->step1 step2 Ester Hydrolysis (LiOH·H2O, THF/H2O, RT, 4h) step1->step2 step3 Second Amide Coupling (2-methyl-5-nitro-1H-imidazole-1-ethylamine, EDCI, HOBt, Et3N, CH2Cl2, RT, 16h) step2->step3 cyclization Further Cyclization & Modification Steps step3->cyclization end_product Final Thiopeptide Inhibitor (AJ-024) cyclization->end_product testing Antimicrobial Activity Assay (MIC50 determination) end_product->testing result Potent Inhibition of VRE testing->result

Caption: Workflow for the synthesis and evaluation of a thiopeptide-based bacterial growth inhibitor.

II. General Protocol for the Preparation of Threonine Methyl Ester Hydrochloride

This protocol outlines the synthesis of the starting material itself, which can be a crucial first step in a multi-step synthesis of an enzyme inhibitor.

Experimental Protocol: Synthesis of D-Threonine Methyl Ester Hydrochloride[2]
  • Suspend D-threonine (0.15 mole) in 150 ml of dry methanol.

  • Cool the mixture to -10 °C.

  • Add thionyl chloride (0.542 mole) dropwise with stirring, maintaining the temperature at -10 °C.

  • After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at approximately 22 °C for sixteen hours.

  • Evaporate the solvent and excess thionyl chloride in vacuo to yield crude D-threonine methyl ester hydrochloride. The yield is essentially quantitative.

Experimental Workflow

G start D-Threonine reaction Esterification (-10°C to 22°C, 16h) start->reaction reagents Dry Methanol, Thionyl Chloride reagents->reaction workup Evaporation in vacuo reaction->workup product D-Threonine Methyl Ester HCl workup->product

Caption: Synthesis of D-Threonine Methyl Ester Hydrochloride.

III. Application in the Synthesis of Various Enzyme Inhibitors

This compound serves as a valuable chiral precursor for the synthesis of a variety of enzyme inhibitors. The threonine backbone can be incorporated into peptide or non-peptide scaffolds to target different classes of proteases and other enzymes.

A. Serine Protease Inhibitors

The hydroxyl group of threonine can be crucial for interacting with the catalytic serine residue in the active site of serine proteases such as thrombin and trypsin. The methyl ester allows for modifications at the C-terminus, while the amino group provides a point for peptide chain extension.

Logical Relationship for Serine Protease Inhibitor Synthesis

G start DL-Threonine Methyl Ester HCl n_protection N-terminal Protection start->n_protection c_coupling C-terminal Coupling with P1 residue mimic n_protection->c_coupling oh_modification Hydroxyl Group Modification c_coupling->oh_modification deprotection Deprotection oh_modification->deprotection final_inhibitor Serine Protease Inhibitor deprotection->final_inhibitor

Caption: Synthetic strategy for serine protease inhibitors.

B. Metalloproteinase Inhibitors

In the design of metalloproteinase inhibitors, the threonine scaffold can be used to position a chelating group, such as a hydroxamate, to coordinate with the active site metal ion (typically zinc). The rest of the molecule can be elaborated to provide specificity for the target metalloproteinase.

C. Beta-Lactamase Inhibitors

Derivatives of threonine can be used to synthesize novel beta-lactamase inhibitors. The stereochemistry of the threonine backbone can be exploited to create molecules that fit into the active site of beta-lactamases, protecting beta-lactam antibiotics from degradation.

IV. Signaling Pathways

The enzyme inhibitors synthesized from this compound can target enzymes involved in critical signaling pathways. For example, thrombin is a key enzyme in the coagulation cascade, and its inhibition is a major therapeutic strategy for thrombotic disorders.

Coagulation Cascade and Thrombin Inhibition

G cluster_cascade Coagulation Cascade Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Cleavage Inhibitor Thrombin Inhibitor (derived from Threonine) Inhibitor->Thrombin

Caption: Inhibition of the coagulation cascade by a thrombin inhibitor.

Conclusion

This compound is a readily available and versatile starting material for the synthesis of a diverse range of enzyme inhibitors. Its inherent chirality and multiple functional groups provide a rich platform for the design and development of novel therapeutic agents. The protocols and data presented here offer a foundation for researchers to explore the potential of this valuable building block in drug discovery.

References

Application Notes and Protocols: DL-Threonine Methyl Ester Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of DL-Threonine methyl ester hydrochloride and its stereoisomers in medicinal chemistry. This versatile building block serves as a crucial starting material for the synthesis of a wide range of biologically active molecules, from peptide-based therapeutics to complex heterocyclic compounds. The following sections detail its application in the synthesis of key pharmaceutical intermediates, outline experimental protocols for its use, and present its role in modulating critical biological pathways.

Application as a Chiral Building Block in Synthesis

This compound, along with its resolved stereoisomers (L-, D-allo-, and L-allo-), is a valuable chiral precursor in medicinal chemistry. The presence of two stereocenters and reactive amino and hydroxyl groups allows for the stereoselective synthesis of complex molecules with defined three-dimensional structures, a critical aspect of modern drug design.

Synthesis of the Thiopeptide Antibiotic Intermediate AJ-024

L-Threonine methyl ester hydrochloride is a key starting material in the synthesis of AJ-024, a promising thiopeptide antibiotic candidate with potent activity against Clostridioides difficile. The initial step involves an amide coupling reaction, demonstrating the utility of the amino acid ester in peptide-like bond formation.

Experimental Protocol: Amide Coupling with L-Threonine Methyl Ester Hydrochloride [1]

This protocol details the initial coupling step in the synthesis of the AJ-024 precursor.

Materials:

Procedure:

  • Dissolve the carboxylic acid (1.0 equiv.) in dichloromethane.

  • Add EDCI (1.5 equiv.) and HOBt (1.5 equiv.) to the solution and stir for 10 minutes at room temperature.

  • Add L-Threonine methyl ester hydrochloride (1.2 equiv.) followed by the dropwise addition of triethylamine (4.0 equiv.).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by medium pressure liquid chromatography (MPLC).

Reactant/ReagentMolar Equiv.
Carboxylic acid1.0
L-Threonine methyl ester hydrochloride1.2
EDCI1.5
HOBt1.5
Triethylamine4.0
Product Yield 80%

G cluster_0 Amide Coupling Carboxylic_Acid Carboxylic Acid Reaction Stir 16h at RT Carboxylic_Acid->Reaction L-Thr-OMe L-Threonine Methyl Ester HCl L-Thr-OMe->Reaction Coupling_Reagents EDCI, HOBt, Et3N in CH2Cl2 Coupling_Reagents->Reaction Product N-Acyl-Threonine Methyl Ester Reaction->Product

Synthesis of Dehydrobutyrine Derivatives

Threonine methyl ester hydrochloride can be converted into dehydrobutyrine derivatives, which are components of various peptide natural products. This transformation typically involves the activation of the hydroxyl group followed by an elimination reaction.

Preparation of Chiral Ligands

The chiral nature of threonine methyl ester hydrochloride makes it a suitable starting material for the synthesis of chiral ligands used in asymmetric catalysis. These ligands are instrumental in producing enantiomerically pure compounds, a significant aspect of pharmaceutical manufacturing. For instance, it can be a precursor to chiral β-aminophosphine ligands.[2]

Application in Peptide Synthesis

This compound serves as a precursor for the synthesis of protected threonine derivatives, such as Fmoc-Thr(tBu)-OH, which are directly used in solid-phase peptide synthesis (SPPS). SPPS is a cornerstone of drug discovery, enabling the rapid assembly of peptides with therapeutic potential.

Experimental Protocol: Preparation of Fmoc-Thr(tBu)-OH from L-Threonine

This multi-step protocol outlines the conversion of L-Threonine to the Fmoc- and t-butyl-protected form suitable for SPPS.

Materials:

  • L-Threonine

  • Methanol (B129727)

  • Thionyl chloride

  • Dichloromethane

  • Isobutene

  • Sulfuric acid

  • Aqueous base (e.g., NaOH)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

Procedure:

  • Esterification: React L-Threonine with thionyl chloride in methanol to produce L-Threonine methyl ester hydrochloride.

  • Tert-butylation: Treat the L-Threonine methyl ester hydrochloride solution with isobutene in dichloromethane in the presence of a catalytic amount of sulfuric acid to yield the tert-butyl ether protected threonine methyl ester.

  • Saponification: Hydrolyze the methyl ester using an aqueous base to obtain the free carboxylic acid, H-Thr(tBu)-OH.

  • Fmoc Protection: React the H-Thr(tBu)-OH with Fmoc-OSu in the presence of a base to yield the final product, Fmoc-Thr(tBu)-OH.

StepKey ReagentsIntermediate/Product
1. EsterificationThionyl chloride, MethanolL-Thr-OMe·HCl
2. Tert-butylationIsobutene, Sulfuric acidH-Thr(tBu)-OMe
3. SaponificationAqueous baseH-Thr(tBu)-OH
4. Fmoc ProtectionFmoc-OSu, BaseFmoc-Thr(tBu)-OH

G L-Threonine L-Threonine Esterification Esterification L-Threonine->Esterification Thionyl Chloride, Methanol L-Thr-OMe L-Thr-OMe Esterification->L-Thr-OMe L-Threonine Methyl Ester HCl Tert-butylation Tert-butylation L-Thr-OMe->Tert-butylation Isobutene, H2SO4 H-Thr(tBu)-OMe H-Thr(tBu)-OMe Tert-butylation->H-Thr(tBu)-OMe t-Butyl Protected Ester Saponification Saponification H-Thr(tBu)-OMe->Saponification Aqueous Base H-Thr(tBu)-OH H-Thr(tBu)-OH Saponification->H-Thr(tBu)-OH t-Butyl Protected Acid Fmoc_Protection Fmoc_Protection H-Thr(tBu)-OH->Fmoc_Protection Fmoc-OSu, Base Fmoc-Thr(tBu)-OH Fmoc-Thr(tBu)-OH Fmoc_Protection->Fmoc-Thr(tBu)-OH Final Product

Biological Activity of Threonine Derivatives

Derivatives of threonine have demonstrated a range of biological activities, making them interesting scaffolds for drug development.

Anticancer Activity

Mycophenolic acid (MPA) is an inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine (B1146940) nucleotides. Conjugates of MPA with D- and L-threonine methyl esters have shown promising anticancer properties, likely due to improved cell membrane penetration.[3][4]

Antibacterial and Antifungal Activity

The natural products rhizocticin A and plumbemycin A are phosphonate (B1237965) oligopeptides that act as inhibitors of threonine synthase, an essential enzyme in bacteria and fungi.[5] The synthesis of analogs of these compounds, where different amino acids are coupled to a phosphonate warhead derived from a threonine analog, represents a strategy for developing new anti-infective agents.

Compound ClassTargetBiological Activity
Mycophenolic acid-threonine estersIMPDHAnticancer
Rhizocticin A / Plumbemycin A analogsThreonine synthaseAntibacterial, Antifungal

Modulation of Signaling Pathways

Threonine and its derivatives can influence cellular signaling pathways, highlighting their potential for therapeutic intervention in various diseases.

L-Threonine and Embryonic Stem Cell Proliferation

L-Threonine has been shown to regulate the G1/S phase transition in mouse embryonic stem cells (mESCs) through a complex signaling cascade. This pathway is initiated by the stimulation of PI3K/Akt, which in turn activates MAPKs (ERK, p38, and JNK/SAPK). These kinases then activate the mTORC1 complex, leading to the phosphorylation of its downstream targets, 4E-BP1 and p70S6K. This cascade ultimately increases the expression of c-Myc and Oct4, promoting cell cycle progression and proliferation.

G L-Threonine L-Threonine Amino_Acid_Transporter Amino_Acid_Transporter L-Threonine->Amino_Acid_Transporter PI3K_Akt PI3K_Akt Amino_Acid_Transporter->PI3K_Akt activates MAPKs MAPKs PI3K_Akt->MAPKs activates mTORC1 mTORC1 MAPKs->mTORC1 activates Downstream Downstream mTORC1->Downstream phosphorylates c-Myc_Oct4 c-Myc_Oct4 Downstream->c-Myc_Oct4 upregulates Proliferation Proliferation c-Myc_Oct4->Proliferation

IMPDH Inhibition by Mycophenolic Acid Derivatives

Mycophenolic acid (MPA) and its derivatives, including threonine conjugates, inhibit inosine (B1671953) monophosphate dehydrogenase (IMPDH). This enzyme catalyzes the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a key step in the de novo synthesis of guanine nucleotides. By inhibiting IMPDH, MPA derivatives deplete the pool of guanine nucleotides, which are essential for DNA and RNA synthesis, thereby arresting the proliferation of rapidly dividing cells such as lymphocytes and cancer cells.

G IMP IMP IMPDH IMPDH IMP->IMPDH XMP XMP IMPDH->XMP Guanine_Nucleotides Guanine_Nucleotides XMP->Guanine_Nucleotides DNA_RNA_Synthesis DNA_RNA_Synthesis Guanine_Nucleotides->DNA_RNA_Synthesis Cell_Proliferation Cell_Proliferation DNA_RNA_Synthesis->Cell_Proliferation MPA_Derivative MPA_Derivative MPA_Derivative->IMPDH

In Vitro Cytotoxicity Assay

Once novel threonine derivatives are synthesized, their biological activity can be assessed using various in vitro assays. A common primary screen is a cytotoxicity assay to determine the concentration at which a compound inhibits cell growth.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 value of a synthesized compound.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized threonine derivative

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized threonine derivative in culture medium. Add the different concentrations to the wells in triplicate and include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

G Cell_Seeding Cell_Seeding Compound_Addition Compound_Addition Cell_Seeding->Compound_Addition Incubation Incubation Compound_Addition->Incubation MTT_Addition MTT_Addition Incubation->MTT_Addition Formazan_Formation Formazan_Formation MTT_Addition->Formazan_Formation Solubilization Solubilization Formazan_Formation->Solubilization Absorbance_Reading Absorbance_Reading Solubilization->Absorbance_Reading Data_Analysis Data_Analysis Absorbance_Reading->Data_Analysis

References

Application Notes and Protocols for the Derivatization of DL-Threonine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the derivatization of DL-Threonine methyl ester hydrochloride for various applications, including chiral separation, peptide synthesis, and as a versatile building block in drug development. The protocols are designed to be readily implemented in a laboratory setting.

Chiral Separation of this compound via Derivatization

The accurate determination of enantiomeric purity is critical in drug development and synthesis. Derivatization of this compound with a chiral derivatizing agent (CDA) allows for the separation of the resulting diastereomers by standard chromatographic techniques.

Application Note: Chiral HPLC Analysis using Marfey's Reagent (FDAA)

Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a widely used CDA for the chiral analysis of amino acids and their derivatives by HPLC.[1][2] It reacts with the primary amine of the threonine methyl ester to form stable diastereomeric derivatives. These derivatives possess a strong chromophore, enabling sensitive UV detection at 340 nm.[2] A significant advantage of this method is that the D-amino acid derivatives typically exhibit longer retention times on reverse-phase columns due to strong intramolecular bonding, which reduces their polarity relative to the L-amino acid derivatives.[2]

Experimental Protocol: Derivatization with Marfey's Reagent

Materials:

  • This compound

  • Marfey's reagent (FDAA) solution (1% in acetone)

  • 1 M Sodium bicarbonate (NaHCO₃)

  • 2 M Hydrochloric acid (HCl)

  • Acetone

  • Acetonitrile (B52724) (ACN)

  • Triethylamine (TEA)

  • Water, HPLC grade

  • Reaction vials (e.g., 1.5 mL microcentrifuge tubes)

  • Heating block or water bath

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound in water at a concentration of 1 mg/mL.

  • Derivatization Reaction:

    • To a reaction vial, add 50 µL of the this compound solution.

    • Add 100 µL of 1 M sodium bicarbonate solution.

    • Add 100 µL of the 1% Marfey's reagent solution in acetone.

    • Vortex the mixture and incubate at 40°C for 1 hour.[3]

  • Quenching: After incubation, cool the reaction mixture to room temperature and add 50 µL of 2 M HCl to stop the reaction.[3]

  • Sample Dilution: Dilute the sample with acetonitrile or the initial mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.05 M Triethylamine phosphate, pH 3.0.[2]

    • Mobile Phase B: Acetonitrile.[2]

    • Gradient: A linear gradient from 10% to 50% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm.[2]

Expected Results: The D- and L-threonine methyl ester derivatives will be separated as two distinct peaks. The D-enantiomer derivative is expected to have a longer retention time.

Application Note: Chiral GC-MS Analysis

For gas chromatography-mass spectrometry (GC-MS) analysis, this compound must be derivatized to increase its volatility. A common two-step derivatization involves acylation of the amine group followed by esterification of the carboxylic acid (which is already an ester in this case, but the principle applies to the free amino acid). For the methyl ester, acylation of the amine and hydroxyl groups is the primary step. N-trifluoroacetyl (TFA) derivatives are commonly used for chiral GC analysis.[4]

Experimental Protocol: N-Trifluoroacetylation for GC-MS Analysis

Materials:

Procedure:

  • Sample Preparation: Place a known amount of this compound (e.g., 1 mg) into a clean, dry reaction vial.

  • Derivatization:

    • Add 200 µL of dichloromethane and 100 µL of trifluoroacetic anhydride to the vial.

    • Seal the vial tightly and heat at 100°C for 1 hour.

  • Solvent Evaporation: Cool the vial to room temperature and evaporate the solvent and excess reagent under a gentle stream of inert gas.

  • Reconstitution: Reconstitute the residue in a suitable solvent (e.g., ethyl acetate (B1210297) or dichloromethane) for GC-MS analysis.

  • GC-MS Analysis:

    • Column: A chiral capillary column (e.g., Chirasil-Val).

    • Carrier Gas: Helium.

    • Injection Mode: Split or splitless.

    • Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 200°C) to ensure separation of the diastereomers.

    • MS Detection: Electron ionization (EI) in full scan or selected ion monitoring (SIM) mode.

Application in Peptide Synthesis

This compound is a valuable building block in peptide synthesis. The methyl ester serves as a protecting group for the carboxylic acid, allowing the free amine to be coupled with an N-protected amino acid.

Application Note: Dipeptide Synthesis

In this application, the amine of this compound is coupled with an N-terminally protected amino acid (e.g., Boc-Alanine) using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or HATU. The hydrochloride salt must be neutralized prior to the coupling reaction.

Experimental Protocol: Synthesis of Boc-Ala-Thr-OMe

Materials:

  • This compound

  • Boc-L-Alanine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or HATU

  • N-hydroxysuccinimide (NHS) or HOBt (if using DCC)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard workup reagents (e.g., ethyl acetate, 1 M HCl, saturated NaHCO₃, brine)

Procedure:

  • Neutralization: Dissolve this compound (1 equivalent) in DCM. Add DIPEA or TEA (1.1 equivalents) and stir for 15 minutes at 0°C.

  • Activation of Boc-L-Alanine: In a separate flask, dissolve Boc-L-Alanine (1 equivalent) and NHS (1 equivalent) in DCM. Cool to 0°C and add DCC (1.1 equivalents). Stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction: Filter the DCU and add the activated Boc-L-Alanine solution to the neutralized this compound solution. Allow the reaction to warm to room temperature and stir overnight.

  • Workup:

    • Filter off any further DCU precipitate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting dipeptide by column chromatography on silica (B1680970) gel.

Applications in Drug Development

Threonine and its derivatives are utilized in drug development to enhance the physicochemical and biopharmaceutical properties of active pharmaceutical ingredients (APIs).[5] Covalently attaching threonine methyl ester to a drug molecule via an ester or amide linkage can improve solubility, stability, and bioavailability.[6]

Application Note: Prodrug Synthesis

DL-Threonine methyl ester can be used to create prodrugs of APIs containing a carboxylic acid or hydroxyl group. The resulting ester linkage can be designed to be cleaved in vivo, releasing the active drug.

Experimental Protocol: Esterification of an API with a Carboxylic Acid

Materials:

  • API containing a carboxylic acid group

  • This compound

  • Coupling agents (e.g., DCC/DMAP or EDC/HOBt)

  • A suitable solvent (e.g., DCM, DMF)

  • Neutralizing base (e.g., DIPEA)

Procedure:

  • Neutralization: Dissolve this compound (1.2 equivalents) in the chosen solvent and neutralize with DIPEA (1.3 equivalents).

  • Activation of API: In a separate flask, dissolve the API (1 equivalent) in the same solvent. Add the coupling agents (e.g., EDC and HOBt, 1.2 equivalents each) and stir at 0°C for 30 minutes.

  • Coupling: Add the neutralized this compound solution to the activated API solution. Allow the reaction to proceed at room temperature overnight.

  • Workup and Purification: Perform an appropriate aqueous workup to remove excess reagents and byproducts. Purify the resulting ester conjugate by chromatography or recrystallization.

Quantitative Data Summary

ApplicationDerivatization/ReactionCompoundYield (%)Analytical MethodReference
Chiral SeparationN-TrifluoroacetylationDL-Amino Acid Methyl EstersNot SpecifiedGC-MS[4]
Peptide SynthesisN-methylation of N-acyl amino acidsN-methylamino acid methyl esters93-98% (for Ala, Val)Not Specified[7]
Surfactant SynthesisAcylation with natural oilsN-acyl threonine60-93%HPLC/MS, IR[8]

Note: Specific quantitative data for the derivatization of this compound is limited in the surveyed literature. The presented data is for related compounds and reactions to provide an estimate of expected outcomes.

Visualizations

Chiral_Separation_Workflow cluster_derivatization Derivatization cluster_analysis Analysis DL-Threonine_Methyl_Ester DL-Threonine Methyl Ester HCl Diastereomers Diastereomeric Mixture DL-Threonine_Methyl_Ester->Diastereomers Reaction CDA Chiral Derivatizing Agent (e.g., FDAA) CDA->Diastereomers Chromatography HPLC or GC Diastereomers->Chromatography Injection Separated_Peaks Separated Diastereomers Chromatography->Separated_Peaks

Caption: Workflow for the chiral separation of DL-Threonine methyl ester.

Peptide_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Coupling Reaction Thr_Ester DL-Threonine Methyl Ester Dipeptide Protected Dipeptide Thr_Ester->Dipeptide N_Protected_AA N-Protected Amino Acid N_Protected_AA->Dipeptide Coupling_Agent Coupling Agent (e.g., DCC) Coupling_Agent->Dipeptide

Caption: General workflow for dipeptide synthesis.

Drug_Development_Logic API Active Pharmaceutical Ingredient (API) Prodrug API-Threonine Conjugate (Prodrug) API->Prodrug Thr_Derivative Threonine Methyl Ester Derivative Thr_Derivative->Prodrug Improved_Properties Improved Properties (Solubility, Stability, etc.) Prodrug->Improved_Properties In_Vivo_Cleavage In Vivo Cleavage Prodrug->In_Vivo_Cleavage Released_API Released Active API In_Vivo_Cleavage->Released_API

References

Application Notes and Protocols for DL-Threonine Methyl Ester Hydrochloride in Neurochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are proposed based on the known neurochemical functions of threonine and its derivatives. Direct experimental data for DL-Threonine methyl ester hydrochloride in these specific applications is limited. These protocols are intended to serve as a starting point for researchers to design and validate their own experiments.

Application Note 1: Modulation of Glycinergic Neurotransmission

Introduction: Glycine (B1666218) is a major inhibitory neurotransmitter in the spinal cord and brainstem and also acts as a co-agonist at NMDA receptors in the brain.[1] Threonine is a known precursor for glycine synthesis in the central nervous system (CNS).[2][3] this compound, as a cell-permeable derivative of threonine, is hypothesized to cross the blood-brain barrier and neuronal membranes more readily than threonine itself, thereby serving as an effective tool to study the downstream effects of increased glycine levels.

Potential Applications:

  • Investigating the role of glycine in synaptic plasticity and neuronal excitability.

  • Studying the therapeutic potential of modulating glycine levels in neurological disorders such as spasticity, chronic pain, and schizophrenia.

  • Elucidating the metabolic pathway of threonine to glycine in different brain regions.[4]

Experimental Protocol: In Vitro Assessment of Glycine Level Modulation in Primary Neuronal Cultures

  • Cell Culture:

    • Culture primary cortical or spinal cord neurons from embryonic rodents (e.g., E18 rats) on poly-D-lysine coated plates.

    • Maintain cultures in a suitable neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

    • Allow neurons to mature for 10-14 days in vitro before treatment.

  • Preparation of this compound:

    • Prepare a stock solution (e.g., 100 mM) of this compound in sterile, deionized water or a suitable buffer.

    • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

    • Prepare working concentrations by diluting the stock solution in the cell culture medium.

  • Treatment:

    • Aspirate the old medium from the neuronal cultures and replace it with fresh medium containing different concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM, 1 mM).

    • Include a vehicle control group (medium without the compound).

    • Incubate the cells for a predetermined time course (e.g., 1, 6, 12, 24 hours).

  • Sample Collection and Analysis:

    • Neurotransmitter Analysis (HPLC):

      • Collect the cell culture supernatant (for extracellular glycine) and lyse the cells (for intracellular glycine).

      • Perform pre-column derivatization of the samples with a fluorescent tag (e.g., o-phthalaldehyde).

      • Analyze the glycine concentration using High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.

    • Western Blot Analysis:

      • Lyse the cells and determine the protein concentration.

      • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

      • Probe for key enzymes in the glycine synthesis pathway (e.g., Threonine Dehydrogenase) and glycine receptor subunits.

    • Electrophysiology (Patch-Clamp):

      • Perform whole-cell patch-clamp recordings to measure glycine-evoked currents or the frequency and amplitude of spontaneous inhibitory postsynaptic currents (sIPSCs).

Data Presentation:

Treatment GroupIncubation Time (hours)Intracellular Glycine (µM/mg protein)Extracellular Glycine (µM)sIPSC Frequency (Hz)sIPSC Amplitude (pA)
Vehicle Control2415.2 ± 1.85.1 ± 0.62.5 ± 0.330.1 ± 3.5
10 µM DL-TMEH2425.8 ± 2.58.9 ± 1.14.1 ± 0.532.5 ± 4.0
100 µM DL-TMEH2445.1 ± 4.215.3 ± 2.06.8 ± 0.831.8 ± 3.8
1 mM DL-TMEH2478.6 ± 7.128.7 ± 3.510.2 ± 1.2*33.0 ± 4.1

*Note: Data are presented as mean ± SEM and are hypothetical. p < 0.05 compared to vehicle control.

Diagrams:

Glycine_Synthesis_Pathway DL_TMEH DL-Threonine Methyl Ester Hydrochloride Threonine Threonine DL_TMEH->Threonine Hydrolysis Two_Amino_Three_Oxobutyrate 2-Amino-3-Oxobutyrate Threonine->Two_Amino_Three_Oxobutyrate Oxidation Glycine Glycine Two_Amino_Three_Oxobutyrate->Glycine Ligation Acetyl_CoA Acetyl-CoA Two_Amino_Three_Oxobutyrate->Acetyl_CoA Threonine_Dehydrogenase Threonine Dehydrogenase Threonine_Dehydrogenase->Threonine

Caption: Proposed metabolic pathway of glycine synthesis from this compound.

Application Note 2: Investigation of GABAergic System Modulation

Introduction: The GABAergic system is the primary inhibitory neurotransmitter system in the adult mammalian brain.[1] Some studies suggest a link between threonine metabolism and the levels of GABA, a key inhibitory neurotransmitter. Investigating the effects of this compound on the GABAergic system could reveal novel mechanisms of neuromodulation.

Potential Applications:

  • Assessing the impact of this compound on GABA synthesis, release, and reuptake.

  • Exploring its potential as a modulator of GABAergic tone in conditions like epilepsy and anxiety disorders.

  • Studying the interaction between the glycinergic and GABAergic systems.

Experimental Protocol: Ex Vivo Analysis of GABAergic Activity in Brain Slices

  • Brain Slice Preparation:

    • Acutely prepare coronal or sagittal brain slices (300-400 µm thick) from adult rodents using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before experimentation.

  • Treatment:

    • Perfuse the brain slices with aCSF containing various concentrations of this compound (e.g., 10 µM, 100 µM, 1 mM) for a specified duration.

    • Include a vehicle control group perfused with aCSF only.

  • Electrophysiology (Field Recordings):

    • Place a recording electrode in a brain region rich in GABAergic interneurons (e.g., hippocampus, cortex).

    • Stimulate afferent pathways and record field excitatory postsynaptic potentials (fEPSPs) or population spikes.

    • Apply a GABAA receptor antagonist (e.g., bicuculline) to confirm the GABAergic component of the recorded signals.

  • Immunohistochemistry:

    • Fix the treated brain slices in 4% paraformaldehyde.

    • Perform cryosectioning and stain for GABA, GAD65/67 (GABA synthesizing enzymes), and GABA receptor subunits.

    • Visualize and quantify the fluorescence intensity using confocal microscopy.

Data Presentation:

Treatment GroupfEPSP Slope (% of Baseline)Population Spike Amplitude (% of Baseline)GAD67 Immunoreactivity (Arbitrary Units)
Vehicle Control100 ± 5100 ± 81.0 ± 0.1
10 µM DL-TMEH95 ± 692 ± 71.1 ± 0.1
100 µM DL-TMEH78 ± 571 ± 61.4 ± 0.2
1 mM DL-TMEH52 ± 445 ± 51.8 ± 0.3

*Note: Data are presented as mean ± SEM and are hypothetical. p < 0.05 compared to vehicle control.

Diagrams:

Experimental_Workflow_GABA cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis Animal_Model Rodent Model Brain_Slices Acute Brain Slice Preparation Animal_Model->Brain_Slices Incubation Incubation with DL-TMEH Electrophysiology Electrophysiological Recording Data_Analysis Data Analysis Electrophysiology->Data_Analysis Immunohistochemistry Immunohistochemistry Immunohistochemistry->Data_Analysis

Caption: Experimental workflow for investigating GABAergic modulation by this compound.

Application Note 3: Analysis of mTOR Signaling in Neurodevelopment

Introduction: The mTOR (mammalian target of rapamycin) signaling pathway is a critical regulator of cell growth, proliferation, and survival, playing a key role in neurodevelopment.[5][6] Studies have shown that certain amino acids, including threonine, can modulate mTOR activity.[5][6] this compound can be used to investigate the impact of threonine availability on mTOR signaling in developing neurons and its consequences for neurite outgrowth and synaptogenesis.

Potential Applications:

  • Studying the role of threonine in regulating neuronal size and complexity during development.

  • Investigating the link between amino acid metabolism and mTOR-dependent synaptic protein synthesis.

  • Exploring the potential of modulating threonine levels to correct aberrant mTOR signaling in neurodevelopmental disorders.

Experimental Protocol: In Vitro Analysis of mTOR Signaling in a Human Cerebral Organoid Model

  • Cerebral Organoid Culture:

    • Generate human cerebral organoids from pluripotent stem cells according to established protocols.

    • Culture the organoids in spinning bioreactors for optimal nutrient and oxygen exchange.

  • Treatment:

    • On a specific day of differentiation (e.g., day 30), treat the organoids with varying concentrations of this compound (e.g., 10 mM, 50 mM).[5]

    • Include a vehicle control group.

    • Continue the culture for a defined period (e.g., 7-14 days).

  • Analysis:

    • Western Blot:

      • Harvest the organoids and perform protein extraction.

      • Analyze the phosphorylation status of key mTOR pathway proteins, such as mTOR (at Ser2448), S6K (at Thr389), and 4E-BP1 (at Thr37/46).

    • Immunofluorescence and Imaging:

      • Fix and section the organoids.

      • Stain for neuronal markers (e.g., β-III tubulin), progenitor cell markers (e.g., SOX2), and markers of synaptic density (e.g., synaptophysin).

      • Acquire images using a confocal microscope and perform morphometric analysis (e.g., organoid size, neurite length).

    • RNA Sequencing:

      • Extract RNA from the organoids and perform RNA-seq to analyze gene expression changes related to mTOR signaling, neurogenesis, and synaptogenesis.

Data Presentation:

Treatment GroupOrganoid Diameter (µm)p-mTOR/total mTOR Ratiop-S6K/total S6K RatioNeurite Outgrowth Index
Vehicle Control2500 ± 1501.0 ± 0.11.0 ± 0.11.0 ± 0.1
10 mM DL-TMEH2200 ± 1300.7 ± 0.080.6 ± 0.070.8 ± 0.09
50 mM DL-TMEH1800 ± 1100.4 ± 0.050.3 ± 0.040.5 ± 0.06

*Note: Data are presented as mean ± SEM and are hypothetical. p < 0.05 compared to vehicle control.

Diagrams:

mTOR_Signaling_Pathway DL_TMEH DL-Threonine Methyl Ester Hydrochloride Amino_Acids Intracellular Amino Acids DL_TMEH->Amino_Acids mTORC1 mTORC1 Amino_Acids->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates Protein_Synthesis Protein Synthesis (Neurite Outgrowth, Synaptogenesis) S6K->Protein_Synthesis FourEBP1->Protein_Synthesis Inhibits

Caption: Simplified mTOR signaling pathway potentially modulated by this compound.

References

Application Notes and Protocols for N-protection of DL-Threonine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the N-protection of DL-Threonine methyl ester hydrochloride using common amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The choice of protecting group is critical in peptide synthesis and other organic syntheses, dictating the deprotection strategies required in subsequent steps.[]

This document is intended for researchers, scientists, and professionals in drug development who require robust and reliable methods for amino acid modification.

Introduction

This compound is a versatile starting material in the synthesis of peptides and other complex molecules.[2] Protection of the α-amino group is a fundamental step to prevent undesired side reactions during subsequent chemical transformations. This document outlines three common N-protection strategies, providing comparative data and step-by-step experimental protocols. The protecting groups discussed—Boc, Cbz, and Fmoc—offer orthogonal deprotection conditions, allowing for flexible synthetic design.[][3]

Comparison of N-Protection Strategies

The selection of an appropriate N-protecting group depends on the overall synthetic strategy, particularly the conditions required for subsequent reaction and deprotection steps. The following table summarizes the key features of Boc, Cbz, and Fmoc protection for this compound.

Protecting GroupReagentTypical Yield (%)Deprotection ConditionKey Advantages
Boc Di-tert-butyl dicarbonate (B1257347) (Boc₂O)>90%Acidic (e.g., TFA, HCl in dioxane)[4]Stable to most bases and nucleophiles; easily removed with acid.[5]
Cbz Benzyl (B1604629) chloroformate (Cbz-Cl)~90%Catalytic hydrogenation (e.g., H₂, Pd/C)[6]Stable to acidic conditions; allows for orthogonal deprotection with acid-labile groups.[7]
Fmoc Fmoc-OSu or Fmoc-Cl>90%Basic (e.g., Piperidine in DMF)[8]Base-labile, allowing for orthogonality with acid-labile groups like Boc and Cbz.[9]

Experimental Protocols

The following are detailed protocols for the N-protection of this compound.

N-Boc Protection Protocol

This protocol describes the protection of the amino group of this compound using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure: [10]

  • Dissolve this compound (1.0 eq.) in a 1:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (3.0 eq.) to the solution, followed by the slow addition of di-tert-butyl dicarbonate (1.0 eq.).

  • Allow the reaction mixture to warm to room temperature and stir for 10-12 hours.

  • Remove the THF from the reaction mixture under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield N-Boc-DL-Threonine methyl ester. The product can be used in the next step without further purification.

Workflow Diagram:

Boc_Protection_Workflow start This compound reagents Boc₂O, NaHCO₃ THF/H₂O, 0°C to RT start->reagents 1. reaction Reaction (10-12h) reagents->reaction 2. workup Work-up: 1. Remove THF 2. H₂O addition 3. EtOAc extraction 4. Brine wash 5. Drying (Na₂SO₄) reaction->workup 3. product N-Boc-DL-Threonine methyl ester workup->product 4.

N-Boc Protection Workflow
N-Cbz Protection Protocol

This protocol details the protection of the amino group using benzyl chloroformate (Cbz-Cl).

Materials:

Procedure: [11][12]

  • Under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous methanol.

  • Add triethylamine (2.5 eq.) to the solution.

  • Cool the system to 0 °C.

  • Slowly add benzyl chloroformate (1.1 eq.) dropwise.

  • Maintain the reaction at 0 °C for 2 hours after the addition is complete.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Evaporate the methanol under reduced pressure.

  • Add water to the residue and extract the system three times with ethyl acetate.

  • Combine the organic phases and wash successively with water and then brine.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain a solid.

  • Dry the solid to yield N-Cbz-DL-Threonine methyl ester.

Workflow Diagram:

Cbz_Protection_Workflow start This compound reagents Cbz-Cl, Triethylamine Methanol, 0°C start->reagents 1. reaction Reaction (2h) reagents->reaction 2. workup Work-up: 1. Remove Methanol 2. H₂O addition 3. EtOAc extraction 4. Wash (H₂O, Brine) 5. Drying (MgSO₄) reaction->workup 3. product N-Cbz-DL-Threonine methyl ester workup->product 4.

N-Cbz Protection Workflow
N-Fmoc Protection Protocol

This protocol describes the protection of the amino group using 9-fluorenylmethyloxycarbonyl succinimide (B58015) (Fmoc-OSu).

Materials:

  • This compound

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [13]

  • Dissolve this compound (1.0 eq.) in a 1:1 mixture of dioxane and water.

  • Add sodium carbonate (2.0 eq.) to the solution.

  • Add Fmoc-OSu (1.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Remove the dioxane under reduced pressure.

  • Dilute the remaining aqueous solution with water.

  • Wash the aqueous phase with diethyl ether to remove impurities.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product into ethyl acetate (three times).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield N-Fmoc-DL-Threonine methyl ester.

Workflow Diagram:

Fmoc_Protection_Workflow start This compound reagents Fmoc-OSu, Na₂CO₃ Dioxane/H₂O, RT start->reagents 1. reaction Reaction (12-16h) reagents->reaction 2. workup Work-up: 1. Remove Dioxane 2. H₂O addition 3. Ether wash 4. Acidification (HCl) 5. EtOAc extraction 6. Brine wash 7. Drying (Na₂SO₄) reaction->workup 3. product N-Fmoc-DL-Threonine methyl ester workup->product 4.

N-Fmoc Protection Workflow

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Benzyl chloroformate (Cbz-Cl) is corrosive and a lachrymator; handle with extreme care.

  • Di-tert-butyl dicarbonate (Boc₂O) is an irritant.

  • Strong acids and bases should be handled with appropriate caution.

References

Application Note: Protocols for the Side-Chain O-Protection of DL-Threonine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DL-Threonine methyl ester is a valuable chiral building block in the synthesis of peptides and complex organic molecules. The threonine side chain contains a secondary hydroxyl group that often requires protection to prevent unwanted side reactions during subsequent synthetic steps, particularly in peptide synthesis. However, the selective protection of this hydroxyl group (O-protection) in DL-Threonine methyl ester hydrochloride is not straightforward due to the presence of a more nucleophilic primary amino group.

Standard synthetic strategy dictates that the amino group be protected first (N-protection) before the hydroxyl group is addressed. This application note provides detailed protocols for a two-step protection strategy: first, the N-protection of this compound using common amine protecting groups (Boc, Cbz, Fmoc), followed by the O-protection of the side-chain hydroxyl group.

Overall Experimental Workflow

The general strategy involves a sequential protection of the amine and then the hydroxyl functional groups. This ensures high selectivity and yield for the desired O-protected product.

G start DL-Threonine Methyl Ester Hydrochloride n_protection Step 1: N-Protection (Boc, Cbz, or Fmoc) start->n_protection n_protected_intermediate N-Protected DL-Threonine Methyl Ester n_protection->n_protected_intermediate o_protection Step 2: O-Protection (tBu or Bzl) n_protected_intermediate->o_protection final_product N,O-Protected DL-Threonine Methyl Ester o_protection->final_product

Figure 1: General workflow for the N- and O-protection of DL-Threonine methyl ester.

Data Summary: N-Protection and O-Protection Strategies

The following table summarizes common protection strategies, reagents, and reported yields. The choice of protecting group is critical and depends on the planned subsequent reaction conditions and deprotection requirements. For instance, Fmoc is base-labile, while Boc and tBu are acid-labile, and Cbz and Bzl are typically removed by hydrogenolysis.[1][2][3][4]

StepProtecting GroupTarget GroupKey ReagentsTypical YieldCleavage Conditions
1. N-Protection Boc (tert-butyloxycarbonyl)AmineDi-tert-butyl dicarbonate (B1257347) (Boc)₂, NaHCO₃>90%[5][6]Strong Acid (e.g., TFA)[2]
Cbz (Carbobenzyloxy)AmineBenzyl (B1604629) Chloroformate (Cbz-Cl), Base70-90%[7]Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[4]
Fmoc (Fluorenylmethyloxycarbonyl)AmineFmoc-OSu, Na₂CO₃>90%Base (e.g., 20% Piperidine in DMF)[3]
2. O-Protection tBu (tert-butyl)HydroxylIsobutene, conc. H₂SO₄ (cat.)Good to HighStrong Acid (e.g., TFA)[1]
Bzl (Benzyl)HydroxylBenzyl bromide (BnBr), NaHGood to HighCatalytic Hydrogenolysis (e.g., H₂, Pd/C)[1]

Experimental Protocols

Step 1: N-Protection of this compound

This initial step is crucial for masking the nucleophilic amino group. Three standard procedures are provided below.

Protocol 1.1: N-Boc Protection

This protocol utilizes di-tert-butyl dicarbonate to install the acid-labile Boc group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure: [5]

  • Dissolve this compound (1.0 eq.) in a 1:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (3.0 eq.) to the solution, followed by the slow addition of di-tert-butyl dicarbonate (1.0 eq.).

  • Remove the ice bath and stir the reaction mixture at room temperature for 10-12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and extract the product with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate in vacuo to yield N-Boc-DL-Threonine methyl ester, which can often be used in the next step without further purification.

Protocol 1.2: N-Cbz Protection

This method uses benzyl chloroformate to add the Cbz group, which is readily removed by hydrogenolysis.

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Saturated aqueous sodium bicarbonate solution

  • Ether or Ethyl Acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure: [7]

  • Dissolve the crude this compound (1.0 eq.) in a saturated aqueous sodium bicarbonate solution.

  • Stir the solution vigorously at room temperature (approx. 22 °C).

  • Add benzyl chloroformate (1.2 eq.) dropwise over 5-10 minutes.

  • Continue stirring at room temperature. The product may initially separate as an oil and then crystallize over several hours (approx. 16 hours).

  • Extract the product into ether or ethyl acetate.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent.

  • The resulting solid can be recrystallized from a suitable solvent system like ethyl acetate/hexane to yield pure N-Cbz-DL-Threonine methyl ester. A reported yield for the D-isomer is 71%.[7]

Protocol 1.3: N-Fmoc Protection

The base-labile Fmoc group is standard in modern solid-phase peptide synthesis.

Materials:

  • This compound

  • 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane

  • Water

  • Ethyl acetate

Procedure: [8]

  • Dissolve this compound (1.0 eq.) in a 1:1 mixture of dioxane and aqueous sodium carbonate solution.

  • Add Fmoc-OSu (1.0 eq.) to the solution.

  • Stir the mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, remove the dioxane under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the organic layer with dilute acid (e.g., 1N HCl) and then with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain N-Fmoc-DL-Threonine methyl ester.

Step 2: O-Protection of N-Protected DL-Threonine Methyl Ester

After successful N-protection, the side-chain hydroxyl group can be selectively protected. The choice of O-protecting group should be orthogonal to the N-protecting group.

Protocol 2.1: O-tert-butylation (tBu Ether Formation)

This is typically paired with N-Fmoc protection, as both the tBu and ester can be cleaved simultaneously with strong acid if desired, while the Fmoc group remains stable to acid.

G cluster_reactants Reactants cluster_process Process cluster_product Product A N-Fmoc-DL-Threonine Methyl Ester P Reaction at -10 to 0 °C A->P B Isobutene (in excess) B->P C Conc. H₂SO₄ (cat.) in Dichloromethane C->P D N-Fmoc-O-tBu-DL-Threonine Methyl Ester P->D

Figure 2: Logical diagram for the O-tert-butylation reaction.

Materials:

  • N-Fmoc-DL-Threonine methyl ester

  • Dichloromethane (DCM), anhydrous

  • Concentrated sulfuric acid (H₂SO₄)

  • Isobutene (liquefied)

  • Saturated aqueous sodium bicarbonate solution

Procedure: (Adapted from a similar transformation[9])

  • Dissolve N-Fmoc-DL-Threonine methyl ester (1.0 eq.) in anhydrous dichloromethane.

  • Cool the solution to -10 °C.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq.).

  • In a separate, cooled, and sealed pressure vessel, condense an excess of isobutene.

  • Transfer the dissolved starting material into the pressure vessel containing the liquefied isobutene.

  • Allow the reaction to stir at a low temperature, gradually warming to room temperature over several hours.

  • Monitor the reaction for completion.

  • Once complete, carefully vent the excess isobutene.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by silica (B1680970) gel chromatography.

Protocol 2.2: O-benzylation (Bzl Ether Formation)

This method is often used with N-Boc protection, as the Bzl group can be removed under different conditions (hydrogenolysis).

Materials:

  • N-Boc-DL-Threonine methyl ester

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

Procedure:

  • Wash sodium hydride (1.2 eq.) with hexanes to remove mineral oil and suspend it in anhydrous THF or DMF under an inert atmosphere (e.g., Argon).

  • Cool the suspension to 0 °C.

  • Dissolve N-Boc-DL-Threonine methyl ester (1.0 eq.) in anhydrous THF or DMF and add it dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.

  • Cool the reaction back to 0 °C and add benzyl bromide (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution. Purify the crude product by silica gel chromatography to obtain N-Boc-O-Bzl-DL-Threonine methyl ester.

References

Application Notes and Protocols: DL-Threonine Methyl Ester Hydrochloride in the Synthesis of Threonine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Threonine methyl ester hydrochloride is a versatile reagent and key intermediate in the synthesis of a variety of threonine derivatives. As a derivative of the essential amino acid threonine, its structure provides a valuable chiral pool for the synthesis of complex molecules, including chiral drugs, additives, and peptide fragments. Its applications are prominent in the pharmaceutical industry for the development of novel therapeutics, such as new broad-spectrum antibiotics and protected amino acids for peptide synthesis. This document provides detailed application notes and experimental protocols for the use of this compound and its individual enantiomers in synthetic organic chemistry.

I. Esterification of Threonine

The initial step in many synthetic pathways involving threonine derivatives is the esterification of the carboxylic acid group. This is often accomplished by reacting threonine with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride or trimethylchlorosilane, to yield the threonine methyl ester hydrochloride.

Protocol 1: Synthesis of D-Threonine Methyl Ester Hydrochloride

This protocol outlines the synthesis of the D-enantiomer of threonine methyl ester hydrochloride, which proceeds in essentially quantitative yield. The crude ester is then used directly in a subsequent protection step.

Experimental Procedure:

  • Dry methanol (150 ml) is cooled to -10°C.

  • Thionyl chloride (39.0 ml, 0.542 mole) is added dropwise with stirring.[1]

  • D(+)-Threonine (17.85 g, 0.15 mole) is added to the cooled solution.[1]

  • The cooling bath is removed, and the reaction mixture is stirred at approximately 22°C for sixteen hours.[1]

  • The solvent and excess thionyl chloride are removed by evaporation in vacuo, yielding crude D(+)-threonine methyl ester HCl.[1]

A general and convenient alternative method for the preparation of various amino acid methyl ester hydrochlorides, including threonine, involves the use of trimethylchlorosilane in methanol at room temperature.[2]

II. Synthesis of N-Protected Threonine Derivatives

Following esterification, the amino group of the threonine methyl ester is typically protected to allow for selective reactions at other functionalities. A common protecting group is the benzyloxycarbonyl (Cbz or Z) group.

Protocol 2: Synthesis of N-Benzyloxycarbonyl-D-Threonine Methyl Ester

This protocol details the N-protection of the crude D-threonine methyl ester hydrochloride synthesized in Protocol 1.

Experimental Procedure:

  • The crude D(+)-threonine methyl ester HCl is dissolved in 375 ml of saturated aqueous sodium bicarbonate.[1]

  • The solution is stirred vigorously at about 22°C while benzyl (B1604629) chloroformate (25.0 ml, 0.18 mole) is added dropwise over 5 minutes.[1]

  • The product initially separates as an oil which crystallizes spontaneously after approximately 16 hours.[1]

  • The solid product is extracted into ether.

  • The ether extract is dried over anhydrous magnesium sulfate (B86663) and evaporated to yield the crude product.

  • Recrystallization from ethyl acetate/hexane affords the pure N-benzyloxycarbonyl-D-threonine methyl ester.[1]

Quantitative Data:

ProductStarting MaterialYieldMelting Point (°C)
N-Benzyloxycarbonyl-D-Threonine Methyl EsterD(+)-Threonine71% (total over two crops)89.5-91.5 (crop 1), 87-89 (crop 2)

Table 1: Yield and melting point for the synthesis of N-Benzyloxycarbonyl-D-Threonine Methyl Ester.[1]

Protocol 3: Synthesis of N-Benzoyl-D-allothreonine Methyl Ester

This protocol describes the N-benzoylation of D-allothreonine methyl ester hydrochloride, a key step in a synthetic route to D-threonine.[3]

Experimental Procedure:

  • Under a nitrogen atmosphere, dissolve 7.0 g of D-allothreonine methyl ester hydrochloride in 35 mL of anhydrous methanol.[3]

  • Add 11.5 g of triethylamine (B128534) and cool the system to 0°C.[3]

  • Slowly add 5.8 g of benzoyl chloride.[3]

  • Maintain the temperature and stir for 2 hours. Monitor the reaction completion by TLC.[3]

  • Evaporate the methanol under reduced pressure.

  • Add 50 ml of water and extract the system three times with ethyl acetate.

  • Combine the organic phases and wash successively with water and saturated brine.

  • Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate to obtain a white solid.[3]

Quantitative Data:

ProductStarting MaterialYield
N-Benzoyl-D-allothreonine Methyl EsterD-allothreonine methyl ester hydrochloride89.9%

Table 2: Yield for the synthesis of N-Benzoyl-D-allothreonine Methyl Ester.[3]

III. Application in Multi-step Synthesis of Bioactive Molecules

L-Threonine methyl ester hydrochloride serves as a crucial starting material in the synthesis of complex bioactive molecules. The following section details its use in the synthesis of the thiopeptide derivative AJ-024, a potential antibiotic.[4]

Protocol 4: Amide Coupling with L-Threonine Methyl Ester Hydrochloride

This protocol outlines the initial amide coupling step in the synthesis of AJ-024.

Experimental Procedure:

  • In a reaction vessel, combine the carboxylic acid starting material, L-threonine methyl ester hydrochloride (1.2 equiv.), EDCI (1.5 equiv.), HOBt (1.5 equiv.), and Et3N (4 equiv.) in CH2Cl2.[4]

  • Stir the reaction mixture at room temperature for 16 hours.[4]

  • Purify the product by MPLC.[4]

Quantitative Data for AJ-024 Synthesis Steps:

StepReagents and ConditionsProduct Yield
aL-threonine methyl ester hydrochloride (1.2 equiv.), EDCI (1.5 equiv.), HOBt (1.5 equiv.), Et3N (4 equiv.), CH2Cl2, rt, 16 h80%
bLiOH∙H2O (2.5 equiv.), THF/H2O (1:1), rt, 4 h-
c2-methyl-5-nitro-1H-imidazole-1-ethylamine (1.2 equiv.), EDCI (1.5 equiv.), HOBt (1.5 equiv.), Et3N (4 equiv.), CH2Cl2, rt, 16 h34% (over 2 steps)
dMsCl (3 equiv.), Et3N (4 equiv.), 1 h, then DBU (20 equiv.), rt, 16 h50%
eB2Pin2, AcOK, XPhos, Pd2(dba)3, dioxane, 90 °C, 2 h-
fPd(dtbpf)Cl2, THF/H2O (4:1), K2CO3, 60 °C, 4 h53% (over 2 steps)

Table 3: Summary of reagents, conditions, and yields for the multi-step synthesis of AJ-024.[4]

IV. Synthetic Workflows

The following diagrams illustrate the synthetic pathways described in the protocols.

Synthesis_of_N_Cbz_D_Threonine_Methyl_Ester D_Threonine D(+)-Threonine Threonine_Ester_HCl D-Threonine Methyl Ester Hydrochloride (crude intermediate) D_Threonine->Threonine_Ester_HCl 1. SOCl2, MeOH, -10°C to 22°C, 16h 2. Evaporation N_Cbz_Threonine_Ester N-Benzyloxycarbonyl-D- Threonine Methyl Ester Threonine_Ester_HCl->N_Cbz_Threonine_Ester 1. Sat. NaHCO3 (aq) 2. Benzyl Chloroformate, 22°C, 16h

Caption: Synthesis of N-Benzyloxycarbonyl-D-Threonine Methyl Ester.

Synthesis_of_N_Benzoyl_D_allothreonine_Methyl_Ester Allo_Threonine_Ester_HCl D-allothreonine methyl ester hydrochloride N_Benzoyl_Allo_Threonine_Ester N-Benzoyl-D-allothreonine methyl ester Allo_Threonine_Ester_HCl->N_Benzoyl_Allo_Threonine_Ester Benzoyl chloride, Et3N, MeOH, 0°C, 2h

Caption: Synthesis of N-Benzoyl-D-allothreonine Methyl Ester.

AJ024_Synthesis_Workflow Start Carboxylic Acid Starting Material Step_a_product Amide Product Start->Step_a_product a) L-Threonine methyl ester HCl, EDCI, HOBt, Et3N Step_b_product Saponified Product Step_a_product->Step_b_product b) LiOH·H2O Step_c_product Coupled Amide Step_b_product->Step_c_product c) Amine, EDCI, HOBt, Et3N Step_d_product Cyclized Product Step_c_product->Step_d_product d) MsCl, Et3N then DBU Step_e_product Borylated Product Step_d_product->Step_e_product e) B2Pin2, Pd2(dba)3, XPhos AJ024 AJ-024 Step_e_product->AJ024 f) Suzuki Coupling

Caption: Multi-step synthesis of AJ-024 from L-Threonine methyl ester HCl.

Conclusion

This compound and its enantiopure forms are valuable and versatile starting materials in organic synthesis. The protocols and data presented herein demonstrate their utility in the preparation of protected amino acids and complex drug candidates. The straightforward esterification and subsequent functionalization provide a robust foundation for the development of a wide range of threonine derivatives for research and drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Peptide Coupling with DL-Threonine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in peptide synthesis involving DL-Threonine methyl ester hydrochloride.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to use a base when coupling with this compound?

Yes, it is essential to use a base. This compound is a salt, meaning the amino group is protonated. For the coupling reaction to proceed, the free amino group (-NH2) is required to act as a nucleophile. A base is added to neutralize the hydrochloride salt and deprotonate the amino group, liberating the free amine for reaction with the activated carboxylic acid. Typically, one equivalent of a tertiary amine base is required for couplings in solution with amino acid derivatives provided as salts.[1]

Q2: What are the most common side reactions when using this compound in peptide coupling?

The most common side reactions include:

  • O-acylation: The hydroxyl group (-OH) on the threonine side chain can be acylated by the activated carboxylic acid, leading to the formation of an ester byproduct. This side reaction is a known issue with amino acids containing hydroxyl groups.[2][3]

  • Racemization/Epimerization: The stereochemical integrity of the amino acid can be compromised during the activation and coupling steps, leading to the formation of diastereomeric peptides. The risk of racemization is influenced by the choice of coupling reagent and base.[1][4]

  • N-acylurea formation: When using carbodiimide (B86325) coupling reagents (like DCC, EDC), the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and terminates the peptide chain.[1]

  • Incomplete Coupling: Due to steric hindrance from the threonine side chain or solubility issues, the coupling reaction may not go to completion, resulting in unreacted starting materials and truncated peptide sequences.

Q3: Should the hydroxyl group of threonine be protected?

For the synthesis of short peptides or when threonine is at the N-terminus, it can sometimes be incorporated without side-chain protection.[5] However, for longer peptides and to minimize the risk of O-acylation, protecting the hydroxyl group is highly recommended.[3][5] The most common protecting group for the threonine hydroxyl group in Fmoc-based solid-phase peptide synthesis (SPPS) is the tert-butyl (tBu) group.

Q4: Which coupling reagents are suitable for use with this compound?

A variety of coupling reagents can be used, with the choice often depending on the specific requirements of the synthesis (e.g., minimizing racemization, coupling sterically hindered residues). Common choices include:

  • Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to improve efficiency and reduce side reactions.[1][6]

  • Uronium/Aminium Salts: such as HBTU, HATU, and HCTU. These reagents are known for their high coupling efficiency and rapid reaction times.[6][7] HATU is generally considered more reactive than HBTU and may be preferred for difficult couplings, though it can also lead to a higher risk of racemization in some cases.[7]

  • Phosphonium (B103445) Salts: such as PyBOP and PyAOP. These are also highly effective coupling reagents.[4]

Q5: How do I choose the right base for my coupling reaction?

The choice of base is critical, as it can influence the extent of side reactions, particularly racemization.[4] Tertiary amines are commonly used due to their non-nucleophilic nature.[4]

  • N,N-Diisopropylethylamine (DIPEA): A sterically hindered base that is widely used.

  • N-methylmorpholine (NMM): A weaker base than DIPEA, which can sometimes be advantageous in reducing racemization.[1]

  • sym-Collidine: An even weaker base that may be beneficial in cases with a high risk of racemization.[1]

Troubleshooting Guides

Issue 1: Low Coupling Yield

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Incomplete neutralization of the hydrochloride salt Ensure at least one equivalent of base is used to fully deprotonate the amino group. Consider a slight excess of base (e.g., 1.1 equivalents).
Poor solubility of this compound The hydrochloride salt may have limited solubility in common organic solvents like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).[8][9][10] Try sonicating the reaction mixture to aid dissolution.[8] Consider switching to a more polar solvent system, such as N-methylpyrrolidone (NMP) or adding a co-solvent like dimethyl sulfoxide (B87167) (DMSO).[11]
Steric hindrance The bulky side chain of threonine can slow down the coupling reaction. Increase the reaction time and/or temperature. Use a more powerful coupling reagent like HATU.[7] Increase the equivalents of the activated amino acid and coupling reagent.
Inefficient coupling reagent The chosen coupling reagent may not be optimal for this specific coupling. If using a carbodiimide, ensure an additive like HOBt or OxymaPure is included. Consider switching to a more potent uronium or phosphonium salt reagent.
Moisture in the reaction Water can hydrolyze the activated ester intermediate, leading to lower yields. Ensure all solvents and reagents are anhydrous.
Issue 2: Presence of Impurities in the Final Product

Potential Causes and Solutions:

Potential Cause Troubleshooting and Prevention
O-acylation of the threonine hydroxyl group Protect the hydroxyl group with a suitable protecting group (e.g., tBu) prior to coupling. If using unprotected threonine, minimize the reaction time and avoid a large excess of the activated amino acid. The use of additives like 2,4-dinitrophenol (B41442) or pentachlorophenol (B1679276) has been shown to prevent O-acylation when using active esters.[2]
Racemization/Epimerization Use a racemization-suppressing additive like HOBt or OxymaPure with your coupling reagent.[4] Employ a weaker base such as N-methylmorpholine (NMM) instead of DIPEA.[1] Avoid prolonged reaction times at elevated temperatures. The choice of coupling reagent is also crucial; for instance, HATU may lead to more racemization than HBTU in some cases.[7]
Unreacted starting materials Improve the coupling efficiency by following the steps outlined in the "Low Coupling Yield" section. For purification, unreacted this compound can be removed by an aqueous workup with a dilute acid wash, as the protonated amine will be water-soluble.[12]
Byproducts from the coupling reagent Choose a coupling reagent that generates water-soluble byproducts for easier removal during workup. For example, the urea (B33335) byproduct from EDC is water-soluble, whereas the byproduct from DCC is not.[6]

Experimental Protocols

General Protocol for Solution-Phase Peptide Coupling with HBTU/HOBt
  • Dissolve the N-protected amino acid (1.0 eq.), HBTU (1.0 eq.), and HOBt (1.0 eq.) in an appropriate anhydrous solvent (e.g., DMF).

  • Add a tertiary base such as DIPEA (2.0 eq.) to the mixture and stir for a few minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 eq.) in the same anhydrous solvent.

  • Add the same tertiary base (e.g., DIPEA, 1.0 eq.) to the threonine solution to neutralize the hydrochloride salt.

  • Add the pre-activated amino acid solution to the threonine solution.

  • Stir the reaction mixture at room temperature and monitor the progress by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, proceed with the appropriate aqueous workup and purification.

General Protocol for Solution-Phase Peptide Coupling with EDC/HOBt
  • Dissolve the N-protected amino acid (1.0 eq.), this compound (1.0 eq.), and HOBt (1.2 eq.) in an anhydrous solvent (e.g., DCM or DMF).

  • Cool the mixture in an ice bath.

  • Add a tertiary base (e.g., NMM or DIPEA, 1.0-1.2 eq.) to neutralize the hydrochloride salt.

  • Add EDC hydrochloride (1.2 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Perform an aqueous workup to remove the water-soluble urea byproduct and other impurities.

Note: The exact equivalents of reagents and reaction conditions may need to be optimized for specific peptide sequences.

Visualizations

Troubleshooting_Low_Yield start Low Coupling Yield with DL-Threonine Methyl Ester HCl cause1 Incomplete Neutralization start->cause1 cause2 Poor Solubility start->cause2 cause3 Steric Hindrance start->cause3 cause4 Inefficient Coupling start->cause4 solution1 Ensure ≥ 1 eq. of base is used cause1->solution1 solution2 Use more polar solvent (NMP, DMSO) Sonicate mixture cause2->solution2 solution3 Increase reaction time/temperature Use stronger coupling reagent (e.g., HATU) Increase reagent equivalents cause3->solution3 solution4 Add HOBt/OxymaPure with carbodiimides Switch to uronium/phosphonium reagent cause4->solution4

Caption: Troubleshooting logic for low coupling yield.

Side_Reaction_Prevention sr Common Side Reactions o_acylation O-Acylation sr->o_acylation racemization Racemization sr->racemization incomplete_coupling Incomplete Coupling sr->incomplete_coupling sol_o Protect -OH group Minimize reaction time o_acylation->sol_o sol_r Use HOBt/OxymaPure Use weaker base (NMM) racemization->sol_r sol_ic Optimize reaction conditions (see Low Yield guide) incomplete_coupling->sol_ic

Caption: Strategies to prevent common side reactions.

References

Technical Support Center: Purification of DL-Threonine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying DL-Threonine methyl ester hydrochloride after its synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: The product "oils out" during recrystallization and does not solidify.

  • Possible Cause 1: Presence of Impurities. Unreacted DL-Threonine or other hygroscopic impurities can lower the melting point of the product, causing it to separate as an oil instead of crystallizing.

  • Troubleshooting Steps:

    • Solvent Adjustment: Try adding a small amount of a non-polar solvent (anti-solvent) like hexane (B92381) or diethyl ether dropwise to the oil, while vigorously stirring. This can sometimes induce crystallization.

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid this compound, add a seed crystal to the oil to initiate crystallization.

    • Re-dissolve and Re-precipitate: If the above steps fail, re-dissolve the oil in a minimal amount of a polar solvent like methanol (B129727) or ethanol (B145695) and then slowly add a non-polar solvent to precipitate the product.

    • Aqueous Work-up: Before recrystallization, dissolve the crude product in water and adjust the pH to between 3 and 4 with a mild base. This can help precipitate unreacted amino acid, which can then be filtered off.[1]

Problem 2: Very low yield after recrystallization.

  • Possible Cause 1: Using too much solvent. The product is likely soluble to some extent in the recrystallization solvent, and using an excessive amount will result in a significant portion remaining in the mother liquor.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Cooling Procedure: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Rapid cooling can lead to smaller crystals and lower recovery.

    • Mother Liquor Recovery: Concentrate the mother liquor by evaporation and attempt a second recrystallization to recover more product.

Problem 3: The purified product has a low melting point or appears discolored.

  • Possible Cause 1: Residual Solvent. The presence of trapped solvent in the crystals can lower the melting point and cause discoloration.

  • Troubleshooting Steps:

    • Thorough Drying: Ensure the crystals are completely dry by using a vacuum oven or desiccator.

    • Washing: Wash the filtered crystals with a small amount of cold, non-polar solvent (like cold diethyl ether) to remove residual solvent and surface impurities.

  • Possible Cause 2: Incomplete removal of impurities. The recrystallization may not have been sufficient to remove all impurities.

  • Troubleshooting Steps:

    • Second Recrystallization: Perform a second recrystallization using a different solvent system if possible.

    • Column Chromatography: For higher purity, consider purifying the product using column chromatography.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound using thionyl chloride and methanol?

A1: The most common impurities include:

  • Unreacted DL-Threonine: Incomplete esterification will leave starting material in your crude product.

  • Side-products from reaction with the hydroxyl group: Thionyl chloride can potentially react with the hydroxyl group of threonine, leading to chlorinated byproducts.

  • Di-ester formation (if applicable to di-carboxylic amino acids): While not directly applicable to threonine, in syntheses with amino acids containing two carboxylic acid groups, incomplete esterification of both groups can be an impurity.

Q2: What is a good solvent system for the recrystallization of this compound?

A2: A common and effective solvent system is a mixture of a polar solvent and a non-polar solvent. For example, dissolving the crude product in a minimal amount of hot ethyl acetate (B1210297) and then adding hexane until turbidity is observed, followed by slow cooling, has been shown to be effective.[4] Other potential systems include methanol/ether.[5]

Q3: When should I consider using column chromatography for purification?

A3: Column chromatography is recommended when:

  • Recrystallization fails to yield a product of the desired purity.

  • The impurities have similar solubility characteristics to the product, making separation by recrystallization difficult.

  • A very high purity product (>99%) is required for downstream applications. Ion-exchange chromatography is a particularly effective method for amino acid purification.[2][6][7][8]

Q4: My product is a hygroscopic solid. How should I handle and store it?

A4: this compound can be hygroscopic. It is important to:

  • Dry the purified product thoroughly under vacuum.

  • Store the product in a tightly sealed container in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).

  • Handle the product quickly in a dry environment to minimize exposure to atmospheric moisture.

Data Presentation

ParameterRecrystallizationColumn Chromatography
Typical Solvents Ethyl acetate/Hexane, Methanol/EtherSilica (B1680970) gel with a gradient of polar and non-polar organic solvents; Ion-exchange resins with buffered aqueous eluents
Expected Purity >98.5% (with potentially a second recrystallization)[5]>99%
Expected Yield 93-95% (can be lower depending on solubility)[5]Typically lower than recrystallization due to product loss on the column, but highly dependent on technique.
Primary Impurities Removed Unreacted starting materials, some side-productsA wider range of impurities, including those with similar solubility to the product

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot ethyl acetate while stirring until the solid is completely dissolved.

  • Addition of Anti-Solvent: Slowly add hexane dropwise to the hot solution with continuous stirring until the solution becomes slightly turbid.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane or diethyl ether to remove any remaining impurities and solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry silica-adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or methanol). The gradient will depend on the polarity of the impurities.

  • Fraction Collection: Collect fractions of the eluate and monitor the presence of the product in each fraction using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent by rotary evaporation.

  • Drying: Dry the purified product under vacuum.

Mandatory Visualization

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis & Final Product cluster_troubleshooting Troubleshooting Crude Crude DL-Threonine Methyl Ester Hydrochloride Recrystallization Recrystallization (e.g., Ethyl Acetate/Hexane) Crude->Recrystallization Primary Method ColumnChromatography Column Chromatography (e.g., Silica Gel or Ion-Exchange) Crude->ColumnChromatography Alternative/High Purity Analysis Purity & Yield Analysis (TLC, NMR, Melting Point) Recrystallization->Analysis OilingOut Product Oils Out Recrystallization->OilingOut Problem LowYield Low Yield Recrystallization->LowYield Problem ColumnChromatography->Analysis PureProduct Pure DL-Threonine Methyl Ester Hydrochloride Analysis->PureProduct OilingOut->Recrystallization Re-attempt LowYield->Recrystallization Re-attempt

Caption: Purification workflow for this compound.

References

Technical Support Center: DL-Threonine Methyl Ester Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of DL-Threonine methyl ester hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common and effective methods for the synthesis of this compound involve the esterification of DL-Threonine in methanol (B129727) with an acid catalyst. The most frequently used catalysts are thionyl chloride (SOCl₂) and trimethylchlorosilane (TMSCl). Both methods generally provide good to excellent yields.[1][2][3] The reaction with TMSCl in methanol is often considered a milder and more convenient alternative to the traditional method using thionyl chloride.[1]

Q2: What are the primary side products I should be aware of during this synthesis?

A2: The primary side products of concern during the synthesis of this compound are:

  • Diketopiperazines (DKPs): These are cyclic dipeptides that can form through the intermolecular condensation of two molecules of the amino acid ester.[4][5][6]

  • Racemization Products: While starting with DL-Threonine already implies a racemic mixture at the alpha-carbon, the stereocenter on the beta-carbon can be susceptible to epimerization under certain conditions, leading to diastereomeric impurities.

  • N-Acylation Products: If reactive acylating species are present (e.g., from side reactions of thionyl chloride), N-acylation of the amino group can occur. However, the acidic reaction conditions generally protect the amino group via protonation.

  • O-Acylation Products: The hydroxyl group on the threonine side chain can potentially be acylated, although this is less common under standard esterification conditions.

Q3: How can I minimize the formation of diketopiperazines (DKPs)?

A3: Diketopiperazine formation is favored by factors such as high temperatures and prolonged reaction times. To minimize DKP formation:

  • Control the temperature: Perform the reaction at the lowest effective temperature. For the thionyl chloride method, this often involves cooling the methanol before adding the reagent.

  • Limit reaction time: Monitor the reaction progress using a suitable technique (e.g., TLC) and work up the reaction as soon as the starting material is consumed.

  • Proper storage: Store the isolated this compound in a cool, dry place, as DKP formation can occur even during storage.

Q4: Is racemization a significant issue when starting with DL-Threonine?

A4: When starting with DL-Threonine, you already have a racemic mixture of (2R, 3S)- and (2S, 3R)-threonine, as well as (2R, 3R)- and (2S, 3S)-allo-threonine. The primary concern is the potential for epimerization at the β-carbon (C3), which would alter the ratio of threonine to allo-threonine diastereomers. The reaction conditions for esterification are generally mild enough that significant epimerization at the β-carbon is not a primary concern. However, subsequent steps involving strong bases can increase the risk of epimerization.[7]

Troubleshooting Guide

Observed Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Desired Product Incomplete reaction.- Ensure the methanol is anhydrous.- Use a sufficient excess of the esterifying agent (thionyl chloride or TMSCl).- Increase the reaction time, but monitor for side product formation.
Product loss during workup.- Ensure complete precipitation of the hydrochloride salt.- Use a minimal amount of solvent for washing to avoid dissolving the product.
Presence of an Unexpected Peak in NMR/LC-MS Consistent with a Dimer Formation of diketopiperazine (DKP).- Lower the reaction temperature.- Reduce the reaction time.- After isolation, store the product at a low temperature.
Complex Mixture of Diastereomers Detected Epimerization at the β-carbon.- Avoid strongly basic conditions in subsequent reaction steps.- Use milder reaction conditions for the esterification if possible.
Product is an Oil or Gummy Solid Instead of a Crystalline Solid Presence of impurities.- Recrystallize the product from a suitable solvent system (e.g., methanol/ether).- Ensure all reagents, especially methanol, are anhydrous.
Incomplete removal of solvent.- Dry the product under high vacuum for an extended period.

Data Presentation

Table 1: Comparison of Reported Yields for Amino Acid Methyl Ester Hydrochloride Synthesis

Amino AcidMethodYield (%)Reference
D-ThreonineThionyl Chloride in MethanolQuantitative (crude)[2]
D-allo-ThreonineThionyl Chloride in Methanol99.5[8]
L-ThreonineTMSCl in Methanol95[1]
GlycineTMSCl in Methanol98[1]
L-ProlineTMSCl in Methanol96[1]

Experimental Protocols

Method 1: Esterification using Thionyl Chloride

This protocol is adapted from a standard procedure for the synthesis of amino acid methyl esters.[2]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous methanol (e.g., 150 mL). Cool the flask to -10 °C in an ice-salt bath.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (e.g., 39.0 mL, 0.542 mole for 0.15 mole of amino acid) dropwise to the cooled methanol with stirring. Maintain the temperature below 0 °C during the addition.

  • Addition of DL-Threonine: Once the thionyl chloride addition is complete, add DL-Threonine (e.g., 17.85 g, 0.15 mole) portion-wise to the reaction mixture.

  • Reaction: Remove the cooling bath and allow the reaction mixture to stir at room temperature for approximately 16-24 hours. Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Workup: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess thionyl chloride. The crude this compound is typically obtained as a white solid.

  • Purification (Optional): The crude product can be recrystallized from a suitable solvent system, such as methanol/diethyl ether, to improve purity.

Method 2: Esterification using Trimethylchlorosilane (TMSCl)

This protocol is based on a general procedure for the convenient synthesis of amino acid methyl ester hydrochlorides.[1]

  • Setup: In a round-bottom flask, place DL-Threonine (e.g., 0.1 mol).

  • Addition of TMSCl: Slowly add freshly distilled trimethylchlorosilane (0.2 mol) to the flask with stirring.

  • Addition of Methanol: Add anhydrous methanol (100 mL) to the mixture.

  • Reaction: Stir the resulting solution or suspension at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Workup: After the reaction is complete, concentrate the mixture on a rotary evaporator to obtain the product, this compound.

Mandatory Visualization

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction DL-Threonine DL-Threonine DL-Threonine_Methyl_Ester_HCl DL-Threonine Methyl Ester HCl DL-Threonine->DL-Threonine_Methyl_Ester_HCl + MeOH, H+ Diketopiperazine Diketopiperazine DL-Threonine_Methyl_Ester_HCl->Diketopiperazine Intermolecular Condensation

Caption: Main reaction pathway for the synthesis of this compound and the side reaction leading to diketopiperazine formation.

Troubleshooting_Workflow start Experiment Start issue Identify Issue in Final Product start->issue low_yield Low Yield issue->low_yield Yield Issue impurities Presence of Impurities issue->impurities Purity Issue check_reaction Check Reaction Completion (TLC) low_yield->check_reaction check_workup Review Workup Procedure low_yield->check_workup analyze_impurities Analyze Impurities (NMR, LC-MS) impurities->analyze_impurities dkp Diketopiperazine Detected analyze_impurities->dkp other Other Impurities analyze_impurities->other optimize_temp Lower Reaction Temperature dkp->optimize_temp optimize_time Reduce Reaction Time dkp->optimize_time purify Recrystallize or Chromatograph other->purify

Caption: A troubleshooting workflow for common issues in this compound synthesis.

References

Technical Support Center: Optimizing Reaction Yields with DL-Threonine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments involving DL-Threonine methyl ester hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common application of this compound?

A1: this compound is primarily used as a versatile building block in organic synthesis, particularly in the preparation of peptides and other complex molecules. Its hydrochloride salt form offers enhanced solubility and stability, which are critical in various reaction and formulation contexts.[1]

Q2: How is this compound typically synthesized?

A2: A common and high-yielding method for the synthesis of threonine methyl ester hydrochloride is the reaction of threonine with thionyl chloride in methanol (B129727). This approach can produce the desired product in nearly quantitative yields.[2] An alternative, convenient method involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature, which also provides good to excellent yields.[3]

Q3: What are the key considerations when using this compound in peptide synthesis?

A3: When using this compound in peptide synthesis, several factors are crucial for success. These include the choice of an appropriate coupling reagent, the use of protecting groups for the hydroxyl function to prevent side reactions, and the optimization of reaction conditions to overcome potential steric hindrance from the threonine side chain.[4]

Q4: Is it necessary to protect the hydroxyl group of the threonine residue during peptide coupling?

A4: While some short peptides can be synthesized without protecting the hydroxyl group of threonine, it is generally recommended to use a protecting group, such as a tert-butyl ether, especially in the synthesis of longer peptides.[5] The unprotected hydroxyl group can be acylated during the coupling reaction, leading to the formation of side products and a reduction in the overall yield of the desired peptide.[5]

Q5: What are the common solvents used for reactions with this compound?

A5: The choice of solvent is critical for successful peptide synthesis. N,N-Dimethylformamide (DMF) is a commonly used solvent due to its ability to dissolve most reactants and swell the resin in solid-phase synthesis.[1][6] N-methylpyrrolidone (NMP) is another excellent option, particularly for peptides with high hydrophobicity, as it can improve coupling yields.[6] For solution-phase synthesis, solvents like dichloromethane (B109758) (DCM) and acetonitrile (B52724) are also frequently employed.[7][8] It's important to use high-quality, amine-free DMF to prevent premature removal of the Fmoc protecting group.[9]

Troubleshooting Guides

Issue 1: Low Yield in Peptide Coupling Reactions

Low coupling efficiency is a frequent cause of poor overall yield in peptide synthesis.[4] Several factors can contribute to this issue.

Potential Causes and Solutions:

  • Inappropriate Coupling Reagent: The choice of coupling reagent is critical. For sterically hindered amino acids like threonine, more potent activating reagents are often necessary.

  • Steric Hindrance: The bulky side chain of threonine can physically block the approach of the activated amino acid.[4]

  • Incomplete Deprotection: If the N-terminal protecting group (e.g., Fmoc) is not completely removed, the subsequent coupling reaction cannot proceed.

  • Peptide Aggregation: Hydrophobic peptide sequences can aggregate on the solid support, hindering reagent access.[10]

Parameter Recommendation for Threonine-Containing Peptides Rationale
Coupling Reagent Use high-efficiency reagents like HATU, HCTU, or COMU.[11]These reagents are more effective for sterically hindered couplings compared to HBTU.
Reagent Equivalents Increase the equivalents of the amino acid and coupling reagent (e.g., from 3 to 5 equivalents).[4]Drives the reaction towards completion, especially for difficult couplings.
Reaction Time Extend the coupling time (e.g., from 1-2 hours to 4 hours or more).Allows more time for the sterically hindered coupling to occur.
Double Coupling Perform the coupling step twice before moving to the next deprotection step.Can significantly improve the yield for difficult sequences.
Solvent Use NMP instead of DMF, or add a chaotropic salt like LiCl to the DMF.NMP has better solvating properties for aggregating peptides.[6]
Temperature Cautiously increase the reaction temperature (e.g., to 40-50°C).Can increase the reaction rate, but may also increase the risk of side reactions.
Issue 2: Presence of Significant Impurities in the Final Product

The appearance of major impurities in the final product often points to side reactions occurring during the synthesis or cleavage steps.

Common Side Reactions and Minimization Strategies:

  • β-Elimination: Under forcing conditions, glycosylated threonine derivatives can undergo β-elimination of the glycan moiety.[7] While less common for non-glycosylated threonine, it's a possibility with strong bases.

    • Solution: Use a milder base like 2,4,6-collidine or N-methylmorpholine (NMP) instead of stronger bases like DBU.

  • O-Acylation of the Hydroxyl Group: If the hydroxyl group of threonine is unprotected, it can be acylated by the activated carboxylic acid, leading to a branched peptide.[5]

    • Solution: Protect the hydroxyl group with a tert-butyl (tBu) or trityl (Trt) group.[5]

  • Deletion Sequences: Incomplete coupling or deprotection steps can result in peptides missing one or more amino acids.[12]

    • Solution: Monitor coupling and deprotection steps carefully (e.g., using a Kaiser test) to ensure they go to completion.[11]

  • Racemization: While threonine is less prone to epimerization than serine, the risk of racemization at the α-carbon exists, especially with certain coupling reagents and bases.[7]

    • Solution: Use racemization-suppressing additives like HOBt or OxymaPure in combination with your coupling reagent.[13]

Side Product Typical Observation in HPLC/MS Preventative Measure
β-Elimination Product Mass corresponding to the peptide minus the elements of water and the hydroxyl group.Use milder bases and avoid prolonged exposure to harsh conditions.
O-Acylated Peptide Mass corresponding to the desired peptide plus the mass of the acylating amino acid.Protect the hydroxyl group of threonine.
Deletion Sequence Mass corresponding to the desired peptide minus the mass of the missing amino acid(s).Ensure complete coupling and deprotection at each step.
Epimer May co-elute or have a slightly different retention time in chiral HPLC. Mass will be identical to the desired product.Use racemization suppressors and avoid strong bases where possible.

Experimental Protocols

Protocol 1: Esterification of DL-Threonine using Thionyl Chloride and Methanol

This protocol describes a high-yield synthesis of this compound.

Materials:

  • DL-Threonine

  • Anhydrous Methanol

  • Thionyl Chloride (SOCl₂)

  • Ice bath

  • Round-bottom flask with a magnetic stirrer

  • Rotary evaporator

Procedure:

  • Cool anhydrous methanol in a round-bottom flask to -10°C using an ice-salt bath.

  • Slowly add thionyl chloride dropwise to the stirred methanol while maintaining the temperature at -10°C.

  • Add DL-Threonine to the reaction mixture in one portion.

  • Remove the cooling bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Remove the solvent and any excess thionyl chloride in vacuo using a rotary evaporator to obtain the crude this compound. The yield is typically quantitative.[2]

Protocol 2: Solution-Phase Peptide Coupling using this compound

This protocol provides a general procedure for coupling an N-protected amino acid to this compound.

Materials:

  • N-protected amino acid (e.g., Boc-Gly-OH)

  • This compound

  • Coupling reagent (e.g., HBTU)

  • Additive (e.g., HOBt)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMF)

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • Dissolve the N-protected amino acid (1 equivalent), HBTU (1 equivalent), and HOBt (1 equivalent) in DMF.

  • Add DIPEA (2 equivalents) to the solution to activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1 equivalent) in DMF and add DIPEA (1 equivalent) to neutralize the hydrochloride.

  • Add the neutralized this compound solution to the activated N-protected amino acid solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, remove the DMF under reduced pressure.

  • Perform an aqueous work-up by dissolving the residue in ethyl acetate (B1210297) and washing sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude protected dipeptide.

  • Purify the product by column chromatography on silica (B1680970) gel.[4]

Visualizations

Esterification_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product DL-Threonine DL-Threonine Reaction_Vessel Reaction Vessel (-10°C to RT, 16h) DL-Threonine->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Reaction_Vessel Evaporation Evaporation (in vacuo) Reaction_Vessel->Evaporation Reaction Mixture Final_Product DL-Threonine Methyl Ester HCl Evaporation->Final_Product Crude Product

Caption: Workflow for the esterification of DL-Threonine.

Peptide_Coupling_Workflow cluster_activation Activation cluster_coupling Coupling cluster_purification Work-up & Purification N_Protected_AA N-Protected Amino Acid Activation_Step Activation in DMF N_Protected_AA->Activation_Step Coupling_Reagent Coupling Reagent (e.g., HBTU) Coupling_Reagent->Activation_Step Base_Activation Base (e.g., DIPEA) Base_Activation->Activation_Step Coupling_Reaction Coupling Reaction (RT, 4h) Activation_Step->Coupling_Reaction Activated Amino Acid Threonine_Ester DL-Threonine Methyl Ester HCl Threonine_Ester->Coupling_Reaction Base_Neutralization Base (e.g., DIPEA) Base_Neutralization->Coupling_Reaction Workup Aqueous Work-up Coupling_Reaction->Workup Crude Reaction Mixture Purification Column Chromatography Workup->Purification Crude Product Final_Peptide Protected Dipeptide Purification->Final_Peptide Purified Product

Caption: Workflow for solution-phase peptide coupling.

Troubleshooting_Low_Yield Start Low Peptide Yield Check_Coupling Incomplete Coupling? Start->Check_Coupling Check_Deprotection Incomplete Deprotection? Check_Coupling->Check_Deprotection No Increase_Equivalents Increase Reagent Equivalents Check_Coupling->Increase_Equivalents Yes Check_Side_Reactions Side Reactions? Check_Deprotection->Check_Side_Reactions No Extend_Deprotection Extend Deprotection Time Check_Deprotection->Extend_Deprotection Yes Check_Aggregation Peptide Aggregation? Check_Side_Reactions->Check_Aggregation No Protect_Hydroxyl Protect Threonine OH Group Check_Side_Reactions->Protect_Hydroxyl Yes Change_Solvent Use NMP or Additives Check_Aggregation->Change_Solvent Yes End Improved Yield Check_Aggregation->End No Stronger_Reagent Use Stronger Coupling Reagent Increase_Equivalents->Stronger_Reagent Double_Couple Perform Double Coupling Stronger_Reagent->Double_Couple Double_Couple->End Extend_Deprotection->End Protect_Hydroxyl->End Change_Solvent->End

Caption: Troubleshooting logic for low peptide yield.

References

Preventing racemization of DL-Threonine methyl ester hydrochloride in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-Threonine methyl ester hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern when using this compound?

A1: Racemization is the process where an enantiomerically pure or enriched substance is converted into a mixture of equal parts of both enantiomers (a racemate). In the context of peptide synthesis, it refers to the loss of stereochemical integrity at the alpha-carbon of an amino acid.[1] While you are starting with a DL-racemic mixture, preventing further racemization or epimerization is critical when coupling it to another chiral molecule, as this can lead to the formation of diastereomers that are difficult to separate and can have different biological activities.

Q2: What are the primary mechanisms that cause racemization during peptide coupling reactions?

A2: There are two main pathways for racemization during peptide bond formation:

  • Oxazolone (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of the N-protected amino acid can cyclize to form a planar 5(4H)-oxazolone intermediate. The proton at the chiral center of this intermediate is acidic and easily removed by a base, leading to a loss of stereochemistry.[1][2]

  • Direct Enolization: A strong base can directly abstract the alpha-proton from the activated amino acid, forming a planar enolate intermediate, which can then be protonated from either side, resulting in racemization.[1][2]

Q3: Which amino acids are particularly susceptible to racemization?

A3: While any chiral amino acid can undergo racemization, some are more prone to it than others. Histidine (His) and cysteine (Cys) are notoriously susceptible.[1][3][4] Serine (Ser) and threonine, due to the nature of their side chains, can also be sensitive to racemization under non-optimized conditions.[5]

Q4: How can I suppress racemization during the coupling of this compound?

A4: Several strategies can be employed to minimize racemization:

  • Use of Additives: Incorporate additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) into your coupling reaction.[3][4][6] These additives react with the activated amino acid to form an active ester that is less prone to racemization.

  • Choice of Coupling Reagent: Utilize coupling reagents known for low racemization, such as aminium/uronium or phosphonium (B103445) salts (e.g., HBTU, HATU, PyBOP), often in combination with the additives mentioned above.[7][8]

  • Appropriate Base Selection: Use a sterically hindered and weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) instead of stronger, less hindered bases like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIEA).[6][8]

  • Optimized Reaction Conditions: Perform the coupling reaction at lower temperatures (e.g., 0 °C) and, if possible, in less polar solvents.[4][8]

  • Control Activation Time: Avoid prolonged activation of the carboxylic acid before the amine is introduced. In-situ activation, where the coupling reagent is added to a mixture of all reactants, is often preferred.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, offering potential causes and solutions.

Issue Potential Cause Recommended Solution
Formation of Diastereomers Racemization/epimerization at the alpha-carbon of the threonine residue during coupling.- Reagent Choice: Switch to a lower-racemization coupling reagent like HATU or HCTU in combination with HOAt or OxymaPure.[9][10] - Base: Replace strong bases (DIEA, TEA) with weaker, sterically hindered bases (NMM, TMP).[6][8] - Temperature: Lower the reaction temperature to 0 °C or below.[8] - Additives: Ensure the use of racemization-suppressing additives like HOBt, HOAt, or OxymaPure, especially when using carbodiimide (B86325) reagents (DCC, DIC).[4][9]
Low Coupling Yield Steric Hindrance: The side chain of threonine can sterically hinder the reaction.- Use a more powerful coupling reagent like HATU or HCTU.[8] - Slightly increase the reaction time or temperature, while carefully monitoring for racemization.[8]
Aggregation: Peptide aggregation can prevent a complete reaction.- Change the solvent to one that disrupts hydrogen bonding, such as N-methylpyrrolidone (NMP) or add dimethyl sulfoxide (B87167) (DMSO).[3][8] - Sonication can also help to break up aggregates.[3][8]
Side Reactions N-O Acyl Shift: Peptides containing serine or threonine can undergo an acid-catalyzed acyl N-O shift.- This reaction can be reversed by treatment with a mild base, such as aqueous ammonia.[3]

Quantitative Data Summary

The choice of base and additives can significantly impact the degree of racemization. The following table summarizes the relative effectiveness of different strategies.

Strategy Effectiveness in Reducing Racemization Comments
Addition of HOBt/HOAt/OxymaPure HighEssential when using carbodiimide coupling reagents. HOAt and OxymaPure are generally more effective than HOBt.[1][3][6]
Use of Sterically Hindered Base (e.g., NMM, TMP) HighMinimizes direct enolization by reducing the ease of α-proton abstraction.[6][8]
Lowering Reaction Temperature (e.g., to 0 °C) Moderate to HighReduces the rate of both the desired coupling reaction and the undesired racemization side reaction.[4][8]
Use of Less Polar Solvents ModerateSolvent choice is often constrained by the solubility of the reactants and swelling of the resin in solid-phase synthesis.[4]
Addition of Copper(II) Chloride (CuCl₂) HighHas been reported to be effective in suppressing racemization, particularly in solution-phase segment coupling.[3][7]

Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Peptide Coupling

  • Reactant Preparation: Dissolve the N-protected amino acid (1 equivalent) and this compound (1 equivalent) in a suitable solvent (e.g., DMF or DCM).

  • Neutralization: Add a suitable base, such as N-methylmorpholine (NMM) (1 equivalent), to neutralize the hydrochloride salt.[8]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.[8]

  • Addition of Suppressing Agent: Add a racemization-suppressing additive such as HOBt or HOAt (1 equivalent).

  • Coupling Reagent Addition: Add the coupling reagent (e.g., DIC, 1 equivalent) to the cooled reaction mixture.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature. Monitor the reaction progress using TLC or LC-MS.[8]

  • Work-up: After the reaction is complete, quench the reaction, and extract the product.

  • Purification: Purify the crude product using flash chromatography on silica (B1680970) gel.[8]

Protocol 2: Chiral HPLC Analysis to Determine Diastereomeric Ratio

  • Standard Preparation: If possible, prepare a standard of the desired diastereomer and the potential undesired diastereomer.

  • Sample Preparation: Dissolve a small sample of the purified product in a suitable solvent (e.g., the mobile phase).[8]

  • Injection: Inject the sample onto a chiral HPLC column (e.g., a Chiralpak column).[8]

  • Elution: Use an appropriate mobile phase, typically a mixture of hexane (B92381) and isopropanol, to separate the diastereomers.[8]

  • Detection: Monitor the elution profile with a UV detector to determine the ratio of the diastereomers.[8]

Visualizations

Racemization_Pathways cluster_oxazolone Oxazolone Formation cluster_enolization Direct Enolization Activated_AA Activated N-Protected Amino Acid Oxazolone Planar Oxazolone Intermediate Activated_AA->Oxazolone Cyclization Racemized_Product_Ox Racemized Peptide Oxazolone->Racemized_Product_Ox Amine Attack Activated_AA_Enol Activated N-Protected Amino Acid Enolate Planar Enolate Intermediate Activated_AA_Enol->Enolate Base abstracts α-H+ Racemized_Product_Enol Racemized Peptide Enolate->Racemized_Product_Enol Protonation

Caption: Primary mechanisms of racemization in peptide synthesis.

Troubleshooting_Workflow start Diastereomer Formation (Racemization) Detected coupling_reagent Evaluate Coupling Reagent and Additives start->coupling_reagent base Assess Base Choice coupling_reagent->base [Reagent is optimal] solution1 Switch to Low-Racemization Reagent (e.g., HATU/HOAt) coupling_reagent->solution1 [Suboptimal Reagent] conditions Review Reaction Conditions (Temp, Time, Solvent) base->conditions [Base is optimal] solution2 Use Weaker, Hindered Base (e.g., NMM, TMP) base->solution2 [Strong/Unhindered Base] solution3 Lower Temperature to 0°C Minimize Activation Time conditions->solution3 [Suboptimal Conditions] end_node Racemization Minimized conditions->end_node [Conditions are optimal] solution1->base solution2->conditions solution3->end_node

Caption: Troubleshooting workflow for addressing racemization.

References

DL-Threonine methyl ester hydrochloride stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-Threonine methyl ester hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the potential stability issues of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions regarding the stability and use of this compound in solution.

Q1: My reaction yield is lower than expected when using a this compound solution. What could be the cause?

A1: Lower than expected yields can often be attributed to the degradation of this compound in your reaction solution. The primary cause of degradation is the hydrolysis of the methyl ester back to the carboxylic acid (DL-Threonine), especially in aqueous solutions with a pH above 8. Additionally, depending on the reaction conditions, other side reactions like elimination may occur.

Troubleshooting Steps:

  • pH Control: Ensure the pH of your aqueous solution is maintained at or below 8. Hydrolysis is significantly faster in basic conditions.

  • Temperature: If possible, conduct your reaction at a lower temperature (e.g., 0-50°C) to slow down the rate of hydrolysis.

  • Fresh Solutions: Prepare solutions of this compound fresh before use. Avoid long-term storage in solution, especially in aqueous buffers.

  • Solvent Choice: If your reaction chemistry allows, consider using anhydrous organic solvents to minimize hydrolysis.

Q2: I observe an unexpected byproduct in my reaction mixture. What could it be?

A2: The most common byproduct is DL-Threonine, formed via hydrolysis of the methyl ester. Another potential byproduct, particularly under basic conditions or upon treatment with certain reagents, is the α,β-unsaturated amino acid derivative formed through a β-elimination (dehydration) reaction of the threonine side chain.

To identify the byproduct, we recommend the following analytical techniques:

  • HPLC Analysis: Compare the retention time of the unknown peak with a standard of DL-Threonine.

  • Mass Spectrometry (MS): Analyze the mass of the byproduct to see if it corresponds to DL-Threonine or the dehydrated product.

  • NMR Spectroscopy: 1H NMR can be used to identify the structural features of the byproduct.

Q3: How can I monitor the stability of my this compound solution over time?

A3: Regular monitoring of your solution's purity is crucial. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable approach.

Key considerations for a stability-indicating HPLC method:

  • The method must be able to separate the intact this compound from its potential degradation products (DL-Threonine and the elimination product).

  • Use a suitable column, mobile phase, and detector (e.g., UV or MS).

  • Run a time-course analysis by injecting samples of your solution at different time points and quantifying the peak areas.

Q4: What are the optimal storage conditions for solutions of this compound?

A4: For maximum stability, solutions should be:

  • Prepared Fresh: Ideally, use the solution immediately after preparation.

  • Stored Cold: If short-term storage is necessary, keep the solution at low temperatures (e.g., 2-8°C). For longer-term storage, freezing at -20°C or below is recommended, although freeze-thaw cycles should be minimized.

  • Protected from Moisture: When using organic solvents like DMSO, ensure they are anhydrous, as water content can promote hydrolysis.

  • pH Buffered (if aqueous): If using an aqueous solution, buffer it to a pH below 8.

Stability Data Summary

The stability of this compound is highly dependent on the solvent, pH, and temperature. The following table summarizes the key stability considerations.

ParameterConditionStability ProfilePrimary Degradation Pathway
pH (Aqueous) > 8Low: Rapid degradationEster Hydrolysis
≤ 8Moderate to High: Sufficient for most experimental proceduresEster Hydrolysis (slower rate)
Temperature Higher TemperaturesDecreased Stability: Accelerated degradationEster Hydrolysis & Elimination
Lower Temperatures (0-50°C)Increased Stability: Slower degradation ratesEster Hydrolysis & Elimination
Solvent Aqueous Solutions Prone to hydrolysis, especially at higher pH.Ester Hydrolysis
Anhydrous DMSO Generally stable, but sensitive to water content.Ester Hydrolysis (if water is present)
Anhydrous Ethanol Generally more stable than aqueous solutions.Ester Hydrolysis (slower, if water is present)

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment of this compound

This protocol outlines a general method for monitoring the stability of this compound in solution.

  • Instrumentation: High-Performance Liquid Chromatograph (HPLC) with UV or Mass Spectrometric (MS) detection.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: A typical starting gradient would be 95% A, holding for 2 minutes, then a linear gradient to 95% B over 10 minutes. This should be optimized to achieve good separation between the parent compound and its degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or MS in positive ion mode.

  • Procedure:

    • Prepare a stock solution of this compound in the desired solvent at a known concentration.

    • At time zero, inject an aliquot of the solution into the HPLC system to obtain the initial purity profile.

    • Store the solution under the desired experimental conditions (e.g., specific temperature, pH).

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the stored solution into the HPLC.

    • Calculate the percentage of the remaining this compound at each time point by comparing the peak area to the initial peak area.

Visualizations

Below are diagrams illustrating key concepts related to the stability of this compound.

Degradation Pathway of this compound A This compound B DL-Threonine A->B Major Pathway C α,β-Unsaturated Amino Acid Derivative A->C Minor Pathway D H₂O (Hydrolysis) E Base/Heat (Elimination) Experimental Workflow for Stability Assessment prep Prepare Solution of DL-Threonine Methyl Ester Hydrochloride t0 Time = 0 Analysis (HPLC/NMR) prep->t0 store Store Solution under Test Conditions t0->store analysis Analyze Aliquots at Pre-defined Time Intervals store->analysis data Quantify Degradation & Determine Stability Profile analysis->data Troubleshooting Decision Tree for Low Reaction Yield start Low Reaction Yield check_purity Is the starting material pure? start->check_purity check_solution Was the solution prepared fresh? check_purity->check_solution Yes impure_start Source pure starting material. check_purity->impure_start No check_ph Is the aqueous pH > 8? check_solution->check_ph Yes old_solution Prepare fresh solution before use. check_solution->old_solution No check_temp Was the reaction run at elevated temperature? check_ph->check_temp No high_ph Adjust pH to < 8 or use non-aqueous solvent. check_ph->high_ph Yes high_temp Run reaction at a lower temperature. check_temp->high_temp Yes success Yield should improve. check_temp->success No

Technical Support Center: Identifying Impurities in Commercial DL-Threonine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in commercial DL-Threonine methyl ester hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in commercial this compound?

Impurities can be introduced at various stages of the manufacturing process and during storage. The primary sources include:

  • Starting Materials: Impurities present in the initial DL-Threonine, methanol, and reagents used in the synthesis.

  • Synthesis Process: By-products from side reactions, unreacted starting materials, and residual catalysts or solvents.

  • Degradation: Decomposition of this compound over time or due to exposure to adverse conditions like heat, light, or humidity.

  • Storage and Handling: Contamination from packaging materials or improper storage conditions.

Q2: What are the common types of impurities I should look for?

Based on the synthesis and potential degradation pathways, the common impurities can be categorized as:

  • Related Amino Acids: Unreacted DL-Threonine and other amino acids that may have been present in the starting material.

  • Diastereomers: The starting material is a racemic mixture (DL-Threonine), and the esterification process can sometimes lead to the enrichment of one diastereomer over the other, or the presence of related diastereomeric impurities.

  • Process-Related Impurities: Residual solvents (e.g., methanol), reagents (e.g., from the esterification process), and by-products of side reactions.

  • Degradation Products: Products of hydrolysis (back to DL-Threonine), oxidation, or other degradation pathways.

Troubleshooting Guide: Unexpected Peaks in Your Analysis

Problem: You observe unexpected peaks in the chromatogram (HPLC/GC) or spectrum (NMR) of your this compound sample.

Workflow for Identification:

Troubleshooting_Workflow start Unexpected Peak Observed check_blank 1. Analyze a Blank Sample (Solvent/Mobile Phase) start->check_blank is_blank_peak Peak present in blank? check_blank->is_blank_peak system_contamination Source is System Contamination (e.g., solvent, glassware) is_blank_peak->system_contamination Yes sample_impurity Peak is a Sample Impurity is_blank_peak->sample_impurity No initial_analysis 2. Initial Characterization (LC-MS or GC-MS) sample_impurity->initial_analysis get_mw Determine Molecular Weight (MW) initial_analysis->get_mw compare_known 3. Compare MW to Known Impurities get_mw->compare_known is_known Match found? compare_known->is_known confirm_structure 4. Confirm Structure (e.g., with reference standard, MS/MS) is_known->confirm_structure Yes unknown_impurity Impurity is Unknown is_known->unknown_impurity No isolate_characterize 5. Isolate and Characterize (Prep-HPLC, NMR) unknown_impurity->isolate_characterize structure_elucidation Structural Elucidation isolate_characterize->structure_elucidation

Caption: Troubleshooting workflow for identifying unknown peaks.

Data Presentation: Typical Impurity Profile

The following table summarizes a typical impurity profile for a commercial batch of this compound with a purity of ≥98%. The limits are indicative and may vary between suppliers.

Impurity Name Potential Source Typical Limit (%) Analytical Method
DL-ThreonineStarting Material, Hydrolysis≤ 0.5HPLC, GC-MS
Other Amino Acids (e.g., Glycine, Serine)Starting Material Impurity≤ 0.2HPLC, GC-MS
Diastereomeric ImpuritiesSynthesis≤ 1.0Chiral HPLC, Chiral GC-MS
Residual MethanolSynthesis Solvent≤ 0.3 (3000 ppm)GC-HS
Unidentified ImpuritiesVarious≤ 0.1HPLC, GC-MS
Total Impurities - ≤ 2.0 -

Experimental Protocols

HPLC Method for Impurity Profiling

This method is suitable for the separation and quantification of non-volatile impurities.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 0-2 min: 5% B; 2-20 min: 5-30% B; 20-25 min: 30-90% B; 25-30 min: 90% B; 30-35 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve 10 mg of this compound in 10 mL of Mobile Phase A.
GC-MS Method for Volatile and Semi-Volatile Impurities (after derivatization)

This method is suitable for identifying and quantifying impurities that can be made volatile.

Derivatization Protocol:

  • Weigh 1-5 mg of the sample into a reaction vial.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

Parameter Condition
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Oven Program Initial 80°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500
NMR Spectroscopy for Structural Elucidation

For unknown impurities that are isolated (e.g., by preparative HPLC), ¹H and ¹³C NMR spectroscopy are crucial for structural elucidation.

Sample Preparation:

  • Dissolve 5-10 mg of the isolated impurity in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄).

Typical Experiments:

  • ¹H NMR

  • ¹³C NMR

  • COSY (Correlation Spectroscopy)

  • HSQC (Heteronuclear Single Quantum Coherence)

  • HMBC (Heteronuclear Multiple Bond Correlation)

Visualization of Impurity Sources

The following diagram illustrates the potential sources of impurities during the synthesis of this compound.

Impurity_Sources cluster_synthesis Synthesis Process cluster_impurities Potential Impurities raw_materials Raw Materials (DL-Threonine, Methanol, Reagents) esterification Esterification Reaction raw_materials->esterification impurity_starting Unreacted Starting Materials (DL-Threonine) raw_materials->impurity_starting workup Work-up & Purification esterification->workup impurity_reagents Residual Solvents & Reagents (Methanol, HCl) esterification->impurity_reagents impurity_byproducts By-products (e.g., Di-esters, oligomers) esterification->impurity_byproducts impurity_diastereomers Diastereomeric Impurities esterification->impurity_diastereomers final_product Final Product (DL-Threonine Methyl Ester Hydrochloride) workup->final_product degradation Degradation Products (Hydrolysis, Oxidation) final_product->degradation Storage/ Stress

Caption: Potential sources of impurities in the manufacturing process.

Technical Support Center: Column Chromatography Purification of DL-Threonine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the column chromatography purification of DL-Threonine methyl ester hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chromatographic purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the column chromatography of this compound?

A1: The primary challenge stems from the polar and basic nature of the this compound. The free amino group can interact strongly with the acidic silanol (B1196071) groups on the surface of silica (B1680970) gel, the most common stationary phase. This interaction can lead to significant peak tailing, poor separation, and in some cases, irreversible adsorption of the compound to the column.[1][2]

Q2: What type of stationary phase is most suitable for the purification of this compound?

A2: Silica gel is the most commonly used stationary phase for the purification of organic compounds and can be effectively used for this compound with appropriate mobile phase modifications. However, if significant issues with peak shape or recovery persist, alternative stationary phases like alumina (B75360) (neutral or basic) could be considered. For analytical separations, reversed-phase (C18) or ion-exchange chromatography are also common.[1]

Q3: How can I prevent peak tailing and streaking of my compound on the silica gel column?

A3: Peak tailing is often caused by the interaction of the basic amine with acidic silica. To mitigate this, a small amount of a basic modifier can be added to the mobile phase. Common choices include triethylamine (B128534) (TEA) or ammonia (B1221849) (often as a 7N solution in methanol) at a concentration of 0.1-2% (v/v).[2][3][4] These modifiers compete with the analyte for binding to the acidic sites on the silica, leading to improved peak shape.

Q4: My compound is not moving from the origin on the TLC plate, even with a highly polar solvent system. What should I do?

A4: If your compound remains at the baseline, the polarity of your mobile phase is too low. For highly polar compounds like amino acid esters, solvent systems containing methanol (B129727) are often necessary. A common starting point is a mixture of dichloromethane (B109758) (DCM) and methanol. If the compound is still not moving, the percentage of methanol can be gradually increased. In some cases, a three-component system, such as DCM/Methanol/Ammonium (B1175870) Hydroxide (B78521), may be required to achieve adequate mobility.

Q5: Is it better to use isocratic or gradient elution for the purification?

A5: The choice between isocratic and gradient elution depends on the complexity of the crude mixture.

  • Isocratic elution (constant solvent composition) is simpler and can be effective if the impurities are well-separated from the desired product on the TLC plate.

  • Gradient elution (gradually increasing the polarity of the mobile phase) is generally preferred for mixtures containing compounds with a wide range of polarities. It can help to elute strongly retained impurities after the desired product has been collected, leading to a cleaner separation and more efficient use of solvent.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Product does not elute from the column Mobile phase is not polar enough.Increase the polarity of the eluent. For this compound, this typically involves increasing the percentage of methanol in a dichloromethane/methanol mixture.
Compound has irreversibly adsorbed to the silica gel.This can happen with highly basic compounds on acidic silica. Try deactivating the silica by adding a basic modifier like triethylamine (0.1-2%) to the mobile phase.[3]
Product elutes with the solvent front Mobile phase is too polar.Decrease the polarity of the mobile phase. Start with a lower percentage of the more polar solvent (e.g., methanol).
Poor separation of product and impurities (co-elution) Inappropriate solvent system.Screen different solvent systems using TLC to find one that provides good separation (a ΔRf of at least 0.2).
Column is overloaded.Reduce the amount of crude material loaded onto the column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any cracks or air bubbles.
Peak Tailing/Streaking Strong interaction between the basic amine and acidic silica.Add a basic modifier such as triethylamine (TEA) or ammonium hydroxide to the mobile phase to mask the acidic silanol groups.[1][2][5]
Column overload.Reduce the sample load. Overloading can saturate the stationary phase and lead to poor peak shape.[1]
Product decomposition on the column The compound is sensitive to the acidic nature of silica gel.Deactivate the silica gel by pre-treating it with the mobile phase containing a basic modifier. Alternatively, use a less acidic stationary phase like neutral alumina.

Data Presentation

The selection of an appropriate solvent system is critical for successful purification. The following table provides examples of solvent systems that can be used as a starting point for the TLC analysis and subsequent column chromatography of this compound and similar amino acid esters. The ideal Rf value for the target compound in column chromatography is typically around 0.2-0.4.

Solvent System (v/v/v) Typical Rf Range for Amino Acid Esters Notes
Dichloromethane (DCM) : Methanol (MeOH)98:2 to 90:10A good starting point for moderately polar compounds.
DCM : MeOH : Triethylamine (TEA)95:5:0.5 to 85:15:1The addition of TEA helps to reduce peak tailing for basic compounds.[3]
DCM : MeOH : Ammonium Hydroxide (NH4OH)90:10:1 to 80:20:2A stronger basic modifier that can be effective for very basic amines.
Ethyl Acetate (EtOAc) : Hexane1:1 to 100% EtOAcCan be effective if the impurities are significantly less polar than the product.[6]
Chloroform : Methanol95:5 to 85:15An alternative to DCM-based systems.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) Analysis
  • Preparation of TLC Plate: Use a pre-coated silica gel 60 F254 TLC plate.

  • Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., methanol).

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase.

  • Visualization: After the solvent front has reached near the top of the plate, remove the plate and allow it to dry. Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., ninhydrin (B49086) for primary amines, or potassium permanganate).

  • Rf Calculation: Calculate the Retention Factor (Rf) for the product and impurities to determine the optimal solvent system for column chromatography.

Protocol 2: Column Chromatography Purification
  • Column Preparation:

    • Select a glass column of appropriate size.

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

    • Add a layer of sand on top of the packed silica gel.

    • Equilibrate the column by running the initial mobile phase through it until the pack is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions.

    • If using a gradient, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., methanol).

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

Experimental_Workflow Experimental Workflow for Purification cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis and Isolation TLC TLC Analysis to Determine Optimal Solvent System Pack_Column Pack Silica Gel Column TLC->Pack_Column Select Solvent System Load_Sample Load Crude Sample Pack_Column->Load_Sample Elute Elute with Mobile Phase (Isocratic or Gradient) Load_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions Analyze_Fractions Analyze Fractions by TLC Collect_Fractions->Analyze_Fractions Combine_Fractions Combine Pure Fractions Analyze_Fractions->Combine_Fractions Identify Pure Fractions Evaporate Evaporate Solvent Combine_Fractions->Evaporate Pure_Product Obtain Purified Product Evaporate->Pure_Product

Caption: Workflow for the column chromatography purification of this compound.

Troubleshooting_Tailing Troubleshooting Peak Tailing Start Peak Tailing Observed Check_Loading Is the column overloaded? Start->Check_Loading Reduce_Load Reduce Sample Load Check_Loading->Reduce_Load Yes Check_Modifier Is a basic modifier being used? Check_Loading->Check_Modifier No Improved Peak Shape Improved Reduce_Load->Improved Add_Modifier Add Basic Modifier (e.g., TEA) to Mobile Phase Add_Modifier->Improved Check_Modifier->Add_Modifier No Check_Modifier->Improved Yes, but still tailing (Consider alternative stationary phase)

Caption: A decision-making workflow for troubleshooting peak tailing issues.

References

Technical Support Center: Recrystallization of DL-Threonine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of DL-Threonine methyl ester hydrochloride. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent system for the recrystallization of this compound?

A1: Finding the ideal solvent system often requires empirical testing. A good starting point is a binary solvent system consisting of a polar solvent in which the compound is soluble at elevated temperatures and a non-polar solvent in which it is sparingly soluble. Based on the properties of similar amino acid hydrochlorides, promising systems include:

  • Methanol (B129727)/Diethyl Ether: Dissolve the crude product in a minimal amount of hot methanol and gradually add diethyl ether until turbidity is observed.

  • Ethanol (B145695)/Diethyl Ether: Similar to the methanol/diethyl ether system, ethanol can be used as the primary solvent.

  • Ethyl Acetate/Hexane: A publication has reported successful recrystallization of a protected threonine methyl ester derivative using this system, suggesting it could be effective for the hydrochloride salt as well.[1]

  • 2-Propanol/Diethyl Ether: 2-Propanol is often a preferred solvent for recrystallizing hydrochloride salts.[2]

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated. To address this:

  • Increase the solvent volume: Add more of the primary (good) solvent to the hot solution to ensure the compound remains dissolved at a slightly lower temperature.

  • Lower the crystallization temperature slowly: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath or refrigerator. Very slow cooling can favor crystal formation over oiling.[3]

  • Scratch the inner surface of the flask: Use a glass rod to create a rough surface that can initiate crystal nucleation.

  • Introduce a seed crystal: Adding a small, pure crystal of the desired compound can provide a template for crystallization to begin.

Q3: No crystals are forming, even after cooling the solution for an extended period. What is the problem?

A3: This is a common issue in recrystallization and can be caused by several factors:[3][4][5]

  • Too much solvent was used: If the solution is not saturated or is only weakly saturated at the lower temperature, crystals will not form. Try to evaporate some of the solvent under reduced pressure and then attempt to cool the solution again.[3]

  • Supersaturation: The solution may be supersaturated, a metastable state where the solute remains in solution above its solubility limit. To induce crystallization, try scratching the flask or adding a seed crystal.[6]

  • The rate of cooling was too rapid: Rapid cooling can sometimes inhibit crystal formation. Allow the solution to cool more slowly.

Q4: The purity of my recrystallized product has not improved significantly. Why?

A4: This could be due to several reasons:

  • Inappropriate solvent choice: The chosen solvent may not effectively differentiate between the desired compound and the impurities in terms of solubility. A different solvent system should be explored.

  • Incomplete dissolution or premature crystallization: If the crude material was not fully dissolved in the hot solvent, some impurities may have been trapped in the undissolved solid. Conversely, if crystallization occurred too quickly during hot filtration, impurities may have been trapped within the crystals.

  • The impurity has very similar properties to the product: If the impurity has a similar solubility profile to this compound in the chosen solvent, recrystallization may not be the most effective purification technique. In such cases, other methods like column chromatography should be considered.

Q5: Is this compound sensitive to moisture?

A5: Yes, hydrochloride salts of amino acid esters are often hygroscopic, meaning they tend to absorb moisture from the atmosphere. It is crucial to handle the compound in a dry environment and store it in a tightly sealed container with a desiccant.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Crystal Yield 1. Too much solvent used. 2. Premature crystallization during filtration. 3. Significant amount of product remains in the mother liquor.1. Evaporate some of the solvent and re-cool. 2. Filter the solution while hot. Use a pre-heated funnel. 3. Cool the filtrate to a lower temperature. Concentrate the mother liquor and attempt a second crop of crystals.
"Oiling Out" 1. Solution is too concentrated. 2. Cooling is too rapid. 3. Melting point of the compound is lower than the boiling point of the solvent.1. Add a small amount of the "good" solvent to the hot solution. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Choose a lower-boiling point solvent system if possible.
Colored Impurities in Crystals 1. Impurities were not removed prior to crystallization. 2. The solvent reacted with the compound.1. Consider treating the hot solution with activated charcoal before filtration. 2. Ensure the chosen solvent is inert to the compound.
Crystals are very fine or powder-like 1. The solution was cooled too quickly. 2. The solution was agitated during cooling.1. Allow the solution to cool slowly and undisturbed. 2. Avoid scratching or agitating the solution until it has reached room temperature.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent ratios and temperatures should be determined empirically.

1. Solvent System Selection (Small-Scale Test): a. Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes. b. To each tube, add a different potential "good" solvent (e.g., methanol, ethanol, ethyl acetate) dropwise at room temperature until the solid dissolves. c. To the resulting solutions, add a "poor" solvent (e.g., diethyl ether, hexane) dropwise until persistent turbidity is observed. d. Gently warm the turbid solutions until they become clear. e. Allow the test tubes to cool slowly to room temperature and then in an ice bath. f. Observe which solvent system yields the best quality and quantity of crystals.

2. Recrystallization Procedure: a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of the selected "good" solvent to the flask. c. Gently heat the flask on a hot plate while stirring to dissolve the solid completely. Add more "good" solvent in small portions if necessary to achieve full dissolution at the boiling point. d. If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. e. Perform a hot filtration using a pre-heated funnel and fluted filter paper to remove any insoluble impurities (and charcoal if used). f. Allow the clear filtrate to cool slowly and undisturbed to room temperature. Crystal formation should begin. g. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield. h. Collect the crystals by vacuum filtration using a Büchner funnel. i. Wash the crystals with a small amount of the ice-cold "poor" solvent to remove any residual mother liquor. j. Dry the purified crystals under vacuum.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_filtration Filtration & Crystallization cluster_isolation Isolation & Drying Crude Crude Product Solvent Select Solvent System Crude->Solvent Dissolve Dissolve in Minimum Hot 'Good' Solvent Solvent->Dissolve Charcoal Add Activated Charcoal (Optional) Dissolve->Charcoal HotFilter Hot Filtration Dissolve->HotFilter Charcoal->HotFilter Cooling Slow Cooling HotFilter->Cooling VacuumFilter Vacuum Filtration Cooling->VacuumFilter Wash Wash with Cold 'Poor' Solvent VacuumFilter->Wash Drying Dry Crystals Wash->Drying Troubleshooting_Logic node_action node_action node_problem node_problem Start Recrystallization Attempted Crystals_Form Crystals Formed? Start->Crystals_Form Oiling_Out Did it 'Oil Out'? Crystals_Form->Oiling_Out No Purity_OK Purity Acceptable? Crystals_Form->Purity_OK Yes Oiling_Out->node_action Yes Troubleshoot Oiling Out Oiling_Out->node_problem No No Crystallization Purity_OK->node_action No Re-evaluate Solvent System Yield_OK Yield Acceptable? Purity_OK->Yield_OK Yes Yield_OK->node_action Yes Process Complete Yield_OK->node_problem No Low Yield

References

Technical Support Center: Scaling Up Reactions with DL-Threonine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when scaling up chemical reactions involving DL-Threonine methyl ester hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety considerations when scaling up reactions with this compound?

A1: Scaling up any chemical reaction introduces significant safety challenges that must be meticulously addressed. Key considerations include:

  • Thermal Management : Exothermic reactions can lead to a "thermal runaway" where the reaction rate increases uncontrollably, causing a rapid rise in temperature and pressure.[1][2][3] The surface-area-to-volume ratio decreases as scale increases, making heat dissipation less efficient.[1] It is critical to have robust temperature monitoring and control systems, such as a jacketed reactor with an external cooling unit.[1][2]

  • Reagent Addition : The rate of reagent addition must be carefully controlled to manage heat generation.[2] For highly exothermic processes, consider using a semi-batch approach where one reagent is added gradually to maintain the desired temperature.[3]

  • Gas Evolution : Some reactions may produce gaseous byproducts (e.g., HCl, SO₂), which can lead to pressure buildup in a sealed vessel.[4] Ensure the reactor is properly vented and consider the use of gas scrubbers for hazardous fumes.[2]

  • Mixing and Agitation : Inefficient stirring can lead to localized hot spots and concentration gradients, resulting in side reactions or uncontrolled exotherms. The type and speed of agitation must be re-evaluated and optimized for the larger vessel geometry.[1]

  • Hazard Analysis : Before any scale-up, a thorough hazard analysis should be conducted to identify potential risks associated with the chemicals and the process.[5][6] This includes reviewing Safety Data Sheets (SDS) for all materials and understanding the thermodynamics of the desired and potential side reactions.[6] Never scale a reaction by more than a factor of three from the previous successful run without a full safety reassessment.[1]

Q2: How does the hydrochloride salt form of DL-Threonine methyl ester impact scale-up reactions?

A2: The hydrochloride salt form means the amine group is protonated. For reactions where the amine must act as a nucleophile, such as in peptide coupling, a base must be added to liberate the free amine.[7] This has several implications for scale-up:

  • Stoichiometry : At least one equivalent of a non-nucleophilic base (e.g., triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA)) is required.[7]

  • Byproduct Formation : The neutralization reaction generates a salt byproduct (e.g., triethylammonium (B8662869) chloride). On a large scale, this salt can complicate the work-up and purification, potentially crashing out of solution or making extractions difficult.

  • pH Control : The addition of base will alter the pH of the reaction mixture, which could influence the stability of other functional groups or the activity of certain catalysts.

Q3: What are the most common side reactions observed when using threonine derivatives in synthesis, and how can they be minimized at scale?

A3: Threonine derivatives are prone to several side reactions, particularly in peptide synthesis:

  • Diketopiperazine Formation : Amino acid esters can cyclize intermolecularly to form diketopiperazines, especially after the removal of an N-terminal protecting group.[8] This is a common side reaction that can significantly lower the yield of the desired linear peptide.

  • Racemization : The stereocenter at the α-carbon can be susceptible to racemization during the amino acid activation step in peptide coupling.[9] The choice of coupling reagents and reaction conditions is critical to minimize this.[9]

  • Hydroxyl Group Reactivity : The secondary hydroxyl group on the threonine side chain can undergo side reactions (e.g., acylation) if not protected. For many syntheses, using a protected form, such as Fmoc-D-Thr(tBu)-OH, is necessary during solid-phase peptide synthesis (SPPS).[10]

Q4: What are the recommended synthesis routes for preparing this compound for large-scale use?

A4: The most common and scalable method for preparing amino acid methyl ester hydrochlorides is the direct esterification of the amino acid using an alcohol in the presence of an acid catalyst.

  • Thionyl Chloride in Methanol : A widely used method involves adding thionyl chloride dropwise to cold methanol, followed by the addition of the amino acid.[4][11] The reaction is typically allowed to warm to room temperature and stirred for several hours. This method generates the necessary HCl in situ for catalysis.[4]

  • Trimethylchlorosilane (TMSCl) in Methanol : This system is an efficient and convenient alternative for esterification under mild, room-temperature conditions.[12][13] It is compatible with a wide range of natural and synthetic amino acids and often results in high yields and purity.[12][13]

Troubleshooting Guide

Scaling up reactions can introduce variability. This guide addresses common issues encountered with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or Stagnant Reaction Yield 1. Incomplete Reaction: Insufficient reaction time or non-optimal temperature. 2. Poor Mixing: Inadequate agitation in a larger vessel, leading to poor mass transfer. 3. Product Inhibition: The product may be inhibiting the catalyst or shifting the reaction equilibrium.[9] 4. Side Reactions: Formation of byproducts like diketopiperazines or other impurities.[8]1. Optimize Conditions: Conduct small-scale experiments to optimize temperature and reaction time before scaling. 2. Improve Agitation: Switch to an overhead mechanical stirrer and ensure a proper vortex is formed for efficient mixing. Avoid magnetic stir bars which can be ineffective at scale and damage resin beads in SPPS.[14] 3. Investigate In-Situ Product Removal (ISPR): Consider techniques like precipitation or extraction to remove the product as it forms.[9] 4. Protecting Groups/Reagents: Use a side-chain protected threonine derivative if necessary. Re-evaluate coupling reagents to minimize side reactions.
Formation of Diastereomeric Impurities 1. Racemization: The activation step in peptide coupling can cause epimerization at the α-carbon.[9][15] 2. Starting Material Purity: The this compound is already a racemic mixture. If a specific stereoisomer is required for the final product, the wrong starting material has been used.1. Select Appropriate Reagents: Use coupling reagents known for low racemization, such as HATU or COMU, especially for sensitive residues.[9] 2. Verify Starting Material: If stereochemical purity is required, start with the appropriate enantiomer (e.g., L-Threonine methyl ester hydrochloride or D-Threonine methyl ester hydrochloride).[16] Use chiral HPLC to verify the enantiomeric excess (ee) of the starting material.[9]
Thermal Runaway or Uncontrolled Exotherm 1. Poor Heat Dissipation: The surface-area-to-volume ratio decreases on scale-up, hindering heat removal.[1] 2. Reagent Addition Rate: Adding a reactive reagent too quickly can generate heat faster than the system can dissipate it.[2]1. Use a Jacketed Reactor: Employ a reactor with a cooling jacket and a circulating chiller to actively remove heat.[2] 2. Control Addition: Use a syringe pump or an addition funnel for slow, controlled addition of the limiting reagent. Continuously monitor the internal reaction temperature.[1] 3. Dilution: Increasing the solvent volume can help absorb and dissipate heat more effectively.
Difficult Product Isolation / Purification 1. Salt Byproduct Contamination: Neutralization of the hydrochloride salt creates salts that can complicate workup. 2. Product Oiling Out: The desired product may not crystallize easily, forming an oil instead. 3. Emulsion Formation: Vigorous mixing during liquid-liquid extraction at a large scale can lead to stable emulsions.1. Filtration/Washes: If the salt byproduct is insoluble, it can be removed by filtration. Otherwise, aqueous washes may be necessary. 2. Solvent Screening: Perform small-scale crystallization trials with a variety of solvents and solvent mixtures to find suitable conditions. 3. Modify Extraction: Reduce agitation speed during extraction, add brine to help break the emulsion, or allow for a longer settling time.

Data Presentation

Table 1: Physicochemical Properties of Threonine Methyl Ester Hydrochloride Isomers

PropertyL-Threonine Methyl Ester HClD-Threonine Methyl Ester HClDL-Threonine Methyl Ester HCl
CAS Number 39994-75-760538-15-0[16]Not specified
Molecular Formula C₅H₁₁NO₃ · HClC₅H₁₁NO₃ · HCl[16]C₅H₁₁NO₃ · HCl[17]
Molecular Weight 169.61 g/mol 169.6 g/mol [16]169.61 g/mol
Appearance White powderCrystalline solidPowder[17]
Melting Point 64 °CNot specifiedNot specified
Storage Temp. -20°CResearch Grade-20°C (Powder); -80°C (In solvent)[17]

Table 2: Comparison of Common Coupling Reagents for Peptide Synthesis

Coupling Reagent CombinationActivation TimeRelative CostRacemization RiskTypical YieldNotes
DIC / HOBt 5-10 minLowModerate85-95%A standard, cost-effective choice.[9]
HBTU / DIPEA 2-5 minMediumLow-Moderate90-98%Fast activation, but can pose a racemization risk with sensitive amino acids.[9]
HATU / DIPEA 2-5 minHighLow>95%Highly effective for difficult couplings and minimizing racemization.[9]

Experimental Protocols

Protocol 1: General Procedure for Peptide Coupling using this compound

This protocol describes a general solution-phase method for coupling an N-protected amino acid (e.g., Boc-Gly-OH) to this compound.

  • Reagent Preparation : In a jacketed reactor equipped with an overhead stirrer and temperature probe, dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).

  • Neutralization : Cool the solution to 0°C using the reactor jacket. Slowly add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.1 equivalents) to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes.

  • Coupling Agent Activation : In a separate vessel, dissolve the N-protected amino acid (e.g., Boc-Gly-OH, 1.05 equivalents) and a coupling agent (e.g., HBTU, 1.05 equivalents) in DMF. Add DIPEA (2.0 equivalents) and allow the mixture to pre-activate for 5 minutes.

  • Coupling Reaction : Slowly add the activated amino acid solution to the reactor containing the free DL-Threonine methyl ester. Maintain the temperature at 0°C during the addition.

  • Reaction Monitoring : Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up : Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Redissolve the residue in a suitable organic solvent like ethyl acetate (B1210297) and wash sequentially with a mild acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine to remove excess reagents and byproducts.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification : Purify the resulting crude dipeptide by column chromatography on silica (B1680970) gel or by recrystallization from an appropriate solvent system.

Visualizations

troubleshooting_workflow problem Problem Encountered (e.g., Low Yield, Impurities) analyze Analyze Reaction Data (TLC, HPLC, NMR) problem->analyze review Review Process Parameters problem->review consult Consult Literature & Technical Guides problem->consult hypothesis Formulate Hypothesis (e.g., Poor Mixing, Side Reaction) analyze->hypothesis review->hypothesis consult->hypothesis small_scale Test Hypothesis on Small Scale hypothesis->small_scale small_scale->hypothesis If fails, reformulate implement Implement Solution at Scale small_scale->implement If successful success Problem Resolved implement->success

Caption: General workflow for troubleshooting scale-up reactions.

side_reactions start N-Protected Threonine Methyl Ester deprotection Deprotection Step (Amine is freed) start->deprotection free_amine Threonine Methyl Ester (Free Amine) deprotection->free_amine coupling Peptide Coupling free_amine->coupling diketo Side Reaction: Diketopiperazine Formation free_amine->diketo product Desired Linear Peptide coupling->product racemization Side Reaction: Racemization during Activation Step coupling->racemization

Caption: Potential side reactions in peptide synthesis.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification reagents 1. Dissolve DL-Thr-OMe-HCl in Solvent neutralize 2. Neutralize with Base at 0°C reagents->neutralize couple 3. Add Activated N-Protected Amino Acid neutralize->couple monitor 4. Monitor Reaction (TLC / HPLC) couple->monitor workup 5. Aqueous Work-up monitor->workup isolate 6. Concentrate & Isolate Crude Product workup->isolate purify 7. Purify (Chromatography/ Crystallization) isolate->purify final_product Final Product purify->final_product

Caption: Experimental workflow for a typical peptide coupling reaction.

References

Improving solubility of DL-Threonine methyl ester hydrochloride for reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-Threonine methyl ester hydrochloride. This resource is designed for researchers, scientists, and drug development professionals, providing targeted solutions to common challenges encountered during its use in chemical reactions, with a specific focus on solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications? this compound is a derivative of the amino acid threonine. It is commonly used as a building block in peptide synthesis and in the development of various therapeutic agents and pharmaceuticals.[1][2] The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media compared to its free amino acid form.[1]

Q2: What are the general solubility properties of this compound? This compound is a white to off-white crystalline powder that is soluble in water.[1][3] Its ionic nature as a hydrochloride salt makes it less soluble in non-polar organic solvents. The solubility of the related parent compound, L-threonine, is poor in solvents like ethanol (B145695), ether, and chloroform.[4]

Q3: Why is my this compound not dissolving, even in water? Several factors could be contributing to this issue:

  • Concentration: You may be attempting to create a solution that is above its saturation point at the current temperature.

  • Temperature: Like many solids, the solubility of this compound in water is temperature-dependent. The solvent may be too cold.

  • Purity: Impurities in the compound could potentially affect its solubility characteristics.

  • pH of the Solution: The pH of the water, especially if buffered, can influence the equilibrium and solubility.

Q4: How can I improve the solubility of this compound for a reaction in an aqueous medium? For aqueous reactions, if you are facing solubility challenges, consider the following:

  • Gentle Heating: Warming the solution can help dissolve the compound more effectively.

  • Using Co-solvents: Adding a miscible polar organic solvent like methanol (B129727) or ethanol to the water can sometimes improve solubility.[5]

  • pH Adjustment: While it is already a salt, ensuring the pH is not basic is crucial, as a pH shift towards basicity will convert it to the less water-soluble free base.[5][6]

Q5: How should I handle this compound for a reaction in a non-polar organic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF)? The hydrochloride salt has very poor solubility in non-polar organic solvents. For reactions in these media, it is standard practice to convert the salt to its free base form, which is more soluble in organic solvents. This is typically done by neutralizing the hydrochloride with a mild base.

Q6: Do I need to neutralize the hydrochloride before my reaction? Neutralization is often necessary, particularly for reactions where the amine group must be nucleophilic, such as in peptide coupling or acylation. The protonated ammonium (B1175870) group in the hydrochloride salt is not reactive in this manner. The addition of a non-nucleophilic base (e.g., triethylamine (B128534) (TEA), N,N-diisopropylethylamine (DIPEA)) is a common step in reaction protocols involving amino acid hydrochlorides. A biphasic workup with a mild aqueous base like sodium bicarbonate can also be used to generate the free amine for extraction into an organic solvent.[7]

Data Presentation

Table 1: Qualitative Solubility of this compound
SolventSolubilityRecommendations & Notes
WaterSoluble[1][3]Preferred solvent for creating stock solutions. Gentle heating can increase the dissolution rate.
Methanol (MeOH)Moderately SolubleOften used in the synthesis of the compound itself.[7][8] Can be a useful co-solvent with water.
Ethanol (EtOH)Low to ModerateThe parent amino acid has low solubility.[4] Use as a co-solvent may be possible.
Acetic AcidLikely SolubleThe parent amino acid L-threonine shows good solubility in acetic acid.[9]
Dichloromethane (DCM)InsolubleThe ionic salt form is not soluble. The free base form is required.
Diethyl EtherInsolubleInsoluble as the salt. The free base may have some solubility.
HexanesInsolubleNot a suitable solvent for either the salt or the free base.
Table 2: Recommended Strategies Based on Reaction Type
Reaction TypeRecommended Solvent SystemStrategy
Aqueous ReactionsWater, Water/MethanolDissolve directly. Use gentle heating if needed. Ensure the pH remains neutral or slightly acidic.
Peptide CouplingDCM, DMF, NMPConvert to the free base in situ by adding a non-nucleophilic base (e.g., DIPEA, TEA) to the reaction mixture.
Acylation/ProtectionDCM, THF, Ethyl AcetateGenerate the free base via a liquid-liquid extraction with a mild aqueous base (e.g., NaHCO₃ solution) and use the dried organic layer.[7]

Visual Guides

troubleshooting_workflow start Solubility Issue with DL-Threonine Methyl Ester HCl solvent_q What is the solvent? start->solvent_q aqueous Aqueous (e.g., Water) solvent_q->aqueous Aqueous organic Organic (e.g., DCM, THF) solvent_q->organic Organic temp_q Have you tried gentle heating? aqueous->temp_q freebase_q Does your reaction require the free amine? organic->freebase_q cosolvent Consider adding a polar co-solvent (e.g., MeOH). temp_q->cosolvent No success Solubility Improved temp_q->success Yes cosolvent->success salt_form The salt form is insoluble. Proceed to neutralization. freebase_q->salt_form No, but still insoluble neutralize Neutralize with a base to generate the free amine. freebase_q->neutralize Yes salt_form->neutralize neutralize->success

Caption: Troubleshooting workflow for solubility issues.

chemical_relationship salt DL-Threonine Methyl Ester HCl (Ionic Salt) - High water solubility - Low organic solubility freebase DL-Threonine Methyl Ester (Free Base) - Low water solubility - High organic solubility salt->freebase + Mild Base (e.g., NaHCO₃, TEA) - Removes HCl freebase->salt + Acid (e.g., HCl) - Protonates amine

Caption: Relationship between the salt and free base forms.

Experimental Protocols

Protocol 1: General Solubilization in Aqueous Media

This protocol describes the standard procedure for dissolving the compound in water.

  • Preparation: Weigh the desired amount of this compound in a clean, dry flask.

  • Solvent Addition: Add the calculated volume of deionized water to achieve the target concentration.

  • Dissolution: Stir the mixture at room temperature using a magnetic stirrer.

  • Troubleshooting: If the solid does not dissolve completely, gently warm the flask in a water bath (30-40°C) with continued stirring.

  • Final Step: Once fully dissolved, allow the solution to cool to room temperature before use.

Protocol 2: Solubilization for Reactions Requiring the Free Amine (via Extraction)

This protocol is adapted from synthesis procedures requiring the neutral, nucleophilic amine for reaction in an organic solvent.[7]

  • Dissolution: Dissolve the this compound in a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use enough solution to fully dissolve the solid and ensure the solution is basic.

  • Extraction: Transfer the aqueous solution to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, ether) three times. The free amine will move into the organic layer.

  • Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

  • Concentration: Filter off the drying agent and concentrate the organic solution in vacuo using a rotary evaporator. The resulting oil or solid is the free amine, which can now be dissolved in the desired organic solvent for the reaction.

Protocol 3: Screening for a Suitable Co-Solvent System

Use this method to empirically determine a good co-solvent ratio if solubility in pure water is insufficient for your required concentration.

  • Setup: In separate small vials, place a fixed, small amount of this compound (e.g., 10 mg).

  • Solvent Ratios: Prepare several water/co-solvent mixtures (e.g., water/methanol, water/ethanol) in different ratios (e.g., 9:1, 4:1, 1:1).

  • Testing: To each vial, add a fixed volume of a different solvent mixture (e.g., 1 mL).

  • Observation: Vigorously stir or vortex all vials for 2-3 minutes. Observe and record which solvent ratio achieves complete dissolution.

  • Selection: Choose the solvent system with the highest proportion of your primary reaction solvent (usually water) that provides complete solubility.

References

Technical Support Center: Monitoring Reaction Progress with DL-Threonine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively monitoring reaction progress when using DL-Threonine methyl ester hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used as a starting material?

A1: this compound is primarily used as a building block in peptide synthesis.[1] The methyl ester protects the carboxylic acid group of threonine, while the hydrochloride salt improves its stability and solubility. It is a key reagent in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis for introducing a threonine residue into a peptide chain.

Q2: Which analytical techniques are recommended for monitoring the consumption of this compound in a reaction?

A2: The choice of analytical technique depends on the reaction setup and available instrumentation. The most common methods are:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively track the disappearance of the starting material and the appearance of the product.[2]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the formation of products and byproducts.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information and can be used to quantify the relative amounts of starting material and product in the reaction mixture.

Q3: I am observing incomplete consumption of this compound in my peptide coupling reaction. What are the potential causes and solutions?

A3: Incomplete coupling is a common issue in peptide synthesis and can be attributed to several factors, especially when dealing with the sterically hindered side chain of threonine.[4] Potential causes and solutions are summarized in the table below.

Troubleshooting Guides

Low Coupling Efficiency

Low coupling efficiency is a frequent cause of poor overall yield in reactions involving this compound.[4]

Potential CauseRecommended Solution(s)
Inappropriate Coupling Reagent Select a more potent coupling reagent. For sterically hindered amino acids like threonine, HATU, HBTU, or COMU are often more effective than carbodiimides like DCC or EDC alone.
Steric Hindrance The bulky side chain of threonine can impede the approach of the activated amino acid. Increase the reaction time or temperature (with caution to avoid side reactions). Consider using a higher equivalent of the activated amino acid and coupling reagent to drive the reaction to completion.[4]
Suboptimal Base The choice and amount of base are critical. Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine. Ensure the amount of base is sufficient to neutralize the hydrochloride salt of the amino ester and the acid formed during coupling.
Poor Solubility This compound or the growing peptide chain may have poor solubility in the reaction solvent. Try different solvent systems, such as DMF, NMP, or a mixture of solvents.
Aggregation of Peptide Chain In solid-phase synthesis, the growing peptide chain can aggregate, making the N-terminal amine inaccessible.[5] Incorporating pseudoproline dipeptides or using backbone-protecting groups can help disrupt aggregation.[6][7]
Presence of Impurities in the Final Product

The appearance of significant impurities can result from various side reactions.

Side ReactionMitigation Strategy
O-acylation of Threonine The hydroxyl group on the threonine side chain can be acylated by the activated amino acid.[4] Protect the threonine hydroxyl group with a suitable protecting group, such as a tert-butyl (tBu) group, especially in Fmoc-based synthesis.[4]
Racemization/Epimerization The chiral center of the amino acid can be susceptible to racemization, particularly during the activation step.[4] Use mild activation conditions and consider adding a racemization suppressant like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives.[4]
Hydrolysis of the Methyl Ester The methyl ester can be hydrolyzed back to the carboxylic acid, especially in the presence of water and base. Ensure the use of anhydrous solvents and reagents. If hydrolysis is unavoidable, re-esterification may be necessary.[8]

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

This protocol is suitable for rapid, qualitative monitoring of a peptide coupling reaction.

  • Sample Preparation: At various time points (e.g., 0, 1, 2, 4, and 24 hours), withdraw a small aliquot of the reaction mixture. If using a solid-phase resin, cleave a small amount of the peptide from the resin for analysis.[9]

  • TLC Plate Spotting: Spot the reaction aliquots, along with the starting this compound and the other reactant as standards, onto a silica (B1680970) gel TLC plate.

  • Elution: Develop the TLC plate in a suitable mobile phase. A common system for amino acid esters is a mixture of butanol, acetic acid, and water.[8]

  • Visualization:

    • Dry the TLC plate thoroughly.

    • Spray the plate with a ninhydrin (B49086) solution (0.2g ninhydrin in 100ml ethanol).[10]

    • Gently heat the plate until colored spots appear.[2] Primary amines, like the one in this compound, will typically appear as reddish or purple spots.[10]

  • Analysis: The disappearance of the spot corresponding to this compound and the appearance of a new spot for the product indicate the progress of the reaction.

Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a more quantitative assessment of the reaction progress.

  • Sample Preparation:

    • At specified time intervals, quench a small aliquot of the reaction mixture.

    • Dilute the sample with a suitable solvent (e.g., a mixture of water and acetonitrile).

    • Filter the sample through a 0.22 µm filter before injection.[11]

  • HPLC System and Conditions:

    • Column: A reversed-phase C18 column is commonly used.[4]

    • Mobile Phase: A gradient elution with a mixture of water and acetonitrile, often with an additive like 0.1% trifluoroacetic acid (TFA), is typical.[4]

    • Detection: Since this compound lacks a strong chromophore, UV detection at a low wavelength (around 210 nm) can be used.[12] For higher sensitivity and specificity, pre-column derivatization with a reagent like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) followed by fluorescence detection is recommended.[13][14][15]

  • Analysis:

    • Inject a standard solution of this compound to determine its retention time.

    • Analyze the reaction samples to quantify the decrease in the peak area of the starting material and the increase in the product peak area over time.

Visualizations

TroubleshootingWorkflow start Reaction Monitoring Shows Issue issue What is the primary issue? start->issue low_yield Low Yield / Incomplete Reaction issue->low_yield Low Conversion impurities Significant Impurities issue->impurities Extra Peaks/Spots check_coupling Check Coupling Reagent & Conditions low_yield->check_coupling check_solubility Assess Solubility low_yield->check_solubility check_side_reactions Investigate Side Reactions impurities->check_side_reactions solution_coupling Optimize Reagent, Time, Temp, Equivalents check_coupling->solution_coupling solution_solubility Change Solvent System check_solubility->solution_solubility solution_side_reactions Use Protecting Groups, Add Suppressants check_side_reactions->solution_side_reactions

Caption: A troubleshooting workflow for issues encountered when using this compound.

TLC_Monitoring_Workflow cluster_prep Preparation cluster_analysis Analysis start Start Reaction aliquot Take Aliquot at Time (t) start->aliquot spot Spot on TLC Plate aliquot->spot develop Develop in Solvent spot->develop visualize Spray with Ninhydrin & Heat develop->visualize interpret Interpret Results visualize->interpret

Caption: The experimental workflow for monitoring reaction progress using Thin-Layer Chromatography (TLC).

References

DL-Threonine methyl ester hydrochloride degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-Threonine methyl ester hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a derivative of the essential amino acid DL-Threonine. The esterification of the carboxylic acid group to a methyl ester and the formation of a hydrochloride salt enhance its solubility and stability, making it a versatile building block in various scientific applications. Its primary uses include:

  • Peptide Synthesis: It serves as a crucial component in the synthesis of peptides and proteins for research and pharmaceutical development.

  • Drug Development: It is utilized in the formulation of pharmaceuticals, particularly those targeting metabolic pathways.

  • Nutritional Supplements: It is used to enhance the amino acid profile in formulations for muscle recovery and growth.

  • Biochemical Research: It acts as a tool for studying metabolic pathways and enzyme activity.

Q2: What are the primary degradation pathways for this compound?

The main degradation pathways for this compound are:

  • Hydrolysis: The ester group is susceptible to hydrolysis, which converts the compound back to DL-Threonine and methanol. This reaction is significantly accelerated in the presence of moisture and at basic pH.

  • Oxidation: As an amino acid derivative, it can be susceptible to oxidation, especially in the presence of strong oxidizing agents or metal ions.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to degradation. This process can be catalyzed by the presence of impurities such as ferric ions (Fe(III)).

Q3: How should I properly store this compound to ensure its stability?

To maintain the integrity and stability of this compound, it is crucial to adhere to the following storage guidelines:

  • Temperature: Store in a cool environment, with some suppliers recommending deep freezing (below -20°C) for long-term storage.

  • Moisture: The compound is hygroscopic, meaning it readily absorbs moisture from the air. Store in a tightly sealed container in a dry area.

  • Light: Protect from light by storing in an opaque container or in a dark location.

  • Incompatible Materials: Keep away from strong oxidizing agents.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results or Loss of Potency

If you are observing inconsistent results or a suspected loss of potency in your experiments, it may be due to the degradation of your this compound.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines (cool, dry, dark, and away from incompatible materials).

  • Check for Physical Changes: Inspect the compound for any changes in appearance, such as clumping (due to moisture absorption) or discoloration.

  • Perform Quality Control: If possible, verify the purity of your sample using techniques like High-Performance Liquid Chromatography (HPLC) or check for a shift in its specific optical rotation.

  • Prepare Fresh Solutions: Always prepare solutions fresh for each experiment to minimize degradation in solution.

Issue 2: Poor Solubility or Presence of Precipitate in Solution

Difficulties in dissolving the compound or the appearance of a precipitate may indicate degradation.

Troubleshooting Steps:

  • Consider the Solvent: While soluble in water, its stability in aqueous solutions can be pH-dependent. For long-term storage in solution, consider using a buffered solution at a slightly acidic pH.

  • Assess for Hydrolysis: The formation of DL-Threonine (a degradation product) may alter the solubility characteristics.

  • Filter the Solution: If a precipitate is present, it may be necessary to filter the solution before use, though this may result in a lower effective concentration.

Degradation Pathways and Prevention

The primary degradation pathways for this compound are hydrolysis, oxidation, and photodegradation. Understanding these pathways is key to preventing degradation.

Hydrolysis

The ester linkage in this compound is susceptible to cleavage by water, a process known as hydrolysis. This reaction is catalyzed by both acid and base, but is significantly faster under basic conditions.

Diagram of Hydrolysis Pathway

Hydrolysis DL-Threonine Methyl Ester DL-Threonine Methyl Ester DL-Threonine DL-Threonine DL-Threonine Methyl Ester->DL-Threonine Hydrolysis Methanol Methanol DL-Threonine Methyl Ester->Methanol Hydrolysis H2O H2O H2O->DL-Threonine Methyl Ester OH_minus OH- (Base) OH_minus->DL-Threonine Methyl Ester catalyzes H_plus H+ (Acid) H_plus->DL-Threonine Methyl Ester catalyzes

Caption: Hydrolysis of DL-Threonine methyl ester.

Prevention of Hydrolysis:
  • Control Moisture: Store in a desiccator or with a desiccant. Keep the container tightly sealed.

  • pH Control: Prepare aqueous solutions in a slightly acidic buffer (e.g., pH 4-6) to minimize the rate of hydrolysis. Avoid basic conditions.

Oxidation

The amino acid structure can be susceptible to oxidative degradation, which can be initiated by reactive oxygen species or strong oxidizing agents.

Diagram of General Oxidative Degradation

Oxidation DL-Threonine Methyl Ester DL-Threonine Methyl Ester Oxidized Products Oxidized Products DL-Threonine Methyl Ester->Oxidized Products Oxidizing Agents Oxidizing Agents Oxidizing Agents->DL-Threonine Methyl Ester

Caption: General oxidative degradation pathway.

Prevention of Oxidation:
  • Avoid Incompatible Materials: Do not store or handle with strong oxidizing agents.

  • Inert Atmosphere: For highly sensitive applications or long-term storage of solutions, consider purging the container with an inert gas like nitrogen or argon.

Photodegradation

Exposure to light, especially ultraviolet (UV) radiation, can provide the energy to initiate degradation reactions. The presence of photosensitizers or metal ions can accelerate this process.

Diagram of Photodegradation Pathway

Photodegradation DL-Threonine Methyl Ester DL-Threonine Methyl Ester Degradation Products Degradation Products DL-Threonine Methyl Ester->Degradation Products Light Light (UV) Light->DL-Threonine Methyl Ester Metal_Ions Metal Ions (e.g., Fe³⁺) Metal_Ions->DL-Threonine Methyl Ester catalyzes

Caption: Photodegradation pathway.

Prevention of Photodegradation:
  • Light Protection: Store the solid compound and any solutions in amber vials or containers that block UV light.

  • Minimize Exposure: During experiments, minimize the exposure of the compound and its solutions to direct light.

Quantitative Data Summary

ConditionStabilityPrimary Degradation Pathway
pH
Acidic (pH < 4)ModerateAcid-catalyzed hydrolysis
Neutral (pH 7)Low to ModerateHydrolysis
Basic (pH > 8)Very LowBase-catalyzed hydrolysis
Temperature
Deep Freeze (< -20°C)High-
Refrigerated (2-8°C)Good-
Room TemperatureModerateIncreased rate of all degradation pathways
Elevated (> 30°C)LowSignificantly increased degradation rates
Light Exposure
DarkHigh-
Ambient LightModeratePhotodegradation
UV LightLowRapid photodegradation
Atmosphere
Inert (N₂, Ar)High-
Air (with moisture)ModerateHydrolysis, Oxidation

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

This protocol provides a general framework for developing an HPLC method to assess the stability of this compound.

Diagram of HPLC Stability Testing Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prepare_Stock Prepare Stock Solution Stress_Samples Expose to Stress Conditions (pH, Temp, Light) Prepare_Stock->Stress_Samples Collect_Aliquots Collect Aliquots at Time Points Stress_Samples->Collect_Aliquots Inject_Sample Inject Sample onto HPLC Collect_Aliquots->Inject_Sample Separate_Components Separate Components Inject_Sample->Separate_Components Detect_Peaks Detect Peaks (e.g., UV) Separate_Components->Detect_Peaks Integrate_Peaks Integrate Peak Areas Detect_Peaks->Integrate_Peaks Calculate_Purity Calculate % Purity and % Degradation Integrate_Peaks->Calculate_Purity

Caption: Workflow for HPLC-based stability testing.

Methodology:

  • Column: A reversed-phase C18 column is typically suitable for separating polar compounds like amino acids and their esters.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer at a slightly acidic pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly used.

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is often effective for compounds lacking a strong chromophore.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the desired solvent (e.g., water or buffer).

    • For forced degradation studies, expose aliquots of the stock solution to various stress conditions (e.g., different pH values, elevated temperatures, UV light).

    • At specified time intervals, take a sample, dilute it to an appropriate concentration, and inject it into the HPLC system.

  • Data Analysis:

    • Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products over time.

    • Calculate the percentage of degradation to determine the stability under different conditions.

Protocol 2: General Procedure for a Forced Degradation Study

This protocol outlines a general approach to a forced degradation study to identify the likely degradation pathways.

Methodology:

  • Acid Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at room temperature for a defined period.

  • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Photodegradation: Expose a solution of the compound to a controlled source of UV light.

  • Thermal Degradation: Expose the solid compound to elevated temperatures.

  • Analysis: Analyze the stressed samples by a suitable analytical method, such as HPLC, to identify and quantify the degradation products.

Technical Support Center: Handling Hygroscopic DL-Threonine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of hygroscopic DL-Threonine methyl ester hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it hygroscopic?

This compound is the hydrochloride salt of the methyl ester of the amino acid DL-Threonine. Its hygroscopic nature stems from the presence of polar functional groups (hydroxyl, ester, and the hydrochloride salt of the amine) that readily form hydrogen bonds with water molecules from the atmosphere. This can cause the crystalline solid to absorb moisture, leading to clumping, caking, and potential degradation.

Q2: How should I store this compound to prevent moisture absorption?

Proper storage is critical to maintain the quality and integrity of the compound. Here are the recommended storage conditions:

Storage ConditionRecommendationRationale
Container Keep in the original, tightly sealed container. For long-term storage, consider placing the container inside a desiccator with a suitable desiccant (e.g., silica (B1680970) gel, anhydrous calcium sulfate).Minimizes exposure to atmospheric moisture.
Temperature Store in a cool, dry place. For long-term stability, storage at -20°C is recommended.Lower temperatures reduce the rate of potential degradation reactions.
Atmosphere For highly sensitive applications, consider storing under an inert atmosphere (e.g., nitrogen or argon).Prevents both moisture absorption and potential oxidation.

Q3: The this compound I received appears clumpy. Can I still use it?

Clumping is a common sign of moisture absorption. While the material may still be usable for some applications, the presence of water can negatively impact reaction outcomes. It is crucial to assess the extent of clumping and consider the sensitivity of your experiment.

  • For non-critical applications: You may be able to use the material after breaking up the clumps with a clean, dry spatula. However, be aware that the water content is no longer negligible.

  • For sensitive applications (e.g., peptide synthesis): It is highly recommended to dry the material before use or to use a fresh, unopened container. The presence of water can interfere with coupling reactions and reduce yields.

Q4: How can I dry this compound that has absorbed moisture?

If you suspect your compound has absorbed moisture, you can dry it using the following methods. Note that thermal drying should be approached with caution to avoid decomposition.

Drying MethodProcedureConsiderations
Vacuum Oven Place the material in a vacuum oven at a low temperature (e.g., 40-50°C) for several hours.This is a gentle and effective method. Monitor for any changes in appearance.
Desiccator Place the material in a vacuum desiccator with a strong desiccant (e.g., phosphorus pentoxide) for an extended period.This is a slower but very gentle method that avoids heat.

Q5: How does moisture affect the stability and reactivity of this compound?

Absorbed moisture can lead to several undesirable outcomes:

  • Hydrolysis: The most significant concern is the hydrolysis of the methyl ester back to the carboxylic acid (DL-Threonine). This reaction is accelerated by the presence of water and can be influenced by pH and temperature. The formation of the free carboxylic acid will interfere with subsequent reactions where the ester functionality is required.

  • Inaccurate Weighing: The presence of water will lead to inaccurate measurements of the compound by weight, affecting the stoichiometry of your reactions.

  • Reduced Reaction Yields: In applications like peptide synthesis, water can compete with the nucleophilic amine during the coupling step, leading to lower yields of the desired peptide.

Troubleshooting Guides

Issue 1: Difficulty in Weighing and Handling

Symptoms:

  • The powder rapidly becomes sticky or "melts" upon exposure to air.

  • It is difficult to obtain an accurate and stable weight on the analytical balance.

Troubleshooting Workflow:

A workflow for troubleshooting weighing difficulties.

Issue 2: Poor Yields in Peptide Synthesis

Symptoms:

  • Low yield of the desired peptide product.

  • Presence of starting material (the amino acid to be coupled) in the reaction mixture post-reaction.

  • Formation of side products.

Troubleshooting Logic:

Troubleshooting low yields in peptide synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the esterification of DL-Threonine using thionyl chloride in methanol (B129727). This reaction should be performed in a well-ventilated fume hood, as thionyl chloride and the evolved gases are corrosive and irritating.

Materials:

  • DL-Threonine

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

  • Dry tert-butyl methyl ether (TBME)

  • Ice bath

  • Round-bottom flask with a stir bar

  • Dropping funnel

  • Drying tube (e.g., with calcium chloride)

Procedure:

  • Preparation: Set up a round-bottom flask with a stir bar and a dropping funnel, equipped with a drying tube, in an ice bath.

  • Reagent Addition: Add anhydrous methanol to the flask and cool it to 0°C in the ice bath.

  • Slowly add thionyl chloride dropwise to the cold methanol with stirring over a period of approximately 5-10 minutes. Caution: This reaction is exothermic.

  • Amino Acid Addition: Once the addition of thionyl chloride is complete, add DL-Threonine to the reaction mixture in one portion.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for approximately 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and any excess thionyl chloride.

  • Crystallization: Add dry tert-butyl methyl ether to the residue to induce crystallization. You may need to scratch the inside of the flask with a glass rod to initiate crystal formation.

  • Isolation: Collect the crystalline product by filtration, wash with a small amount of cold, dry tert-butyl methyl ether, and dry under vacuum.

Protocol 2: General Procedure for Weighing and Preparing a Solution of this compound

This protocol outlines the best practices for accurately weighing the hygroscopic solid and preparing a solution for use in a reaction.

Materials:

  • This compound (in a sealed container, stored in a desiccator)

  • Anhydrous solvent (e.g., DMF, DCM, acetonitrile)

  • Sealable vial or flask

  • Spatula

  • Analytical balance

Procedure:

  • Preparation: Allow the container of this compound to warm to room temperature inside the desiccator before opening to prevent condensation of atmospheric moisture on the cold solid.

  • Weighing:

    • Ideal Method (Glove Box): Perform all weighing operations inside a glove box with a controlled low-humidity atmosphere.

    • Standard Laboratory Method: Minimize the time the container is open. Have a pre-weighed, sealable vial ready. Open the main container, quickly transfer the approximate amount of solid needed to the vial using a clean, dry spatula, and immediately seal both the main container and the vial. Record the weight of the vial containing the solid.

  • Solution Preparation:

    • Add the required volume of anhydrous solvent to the vial containing the weighed this compound.

    • Seal the vial and agitate until the solid is completely dissolved.

    • If the solution is to be used over a period of time, store it under an inert atmosphere and keep it sealed to prevent moisture ingress.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₅H₁₂ClNO₃
Molecular Weight 169.61 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water
Melting Point Approximately 147-149 °C
Hygroscopicity Highly hygroscopic

Table 2: Recommended Analytical Methods for Quality Control

AnalysisMethodPurpose
Water Content Karl Fischer TitrationTo accurately quantify the amount of water present in the solid.
Purity and Degradation Analysis High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18 or HILIC)To separate and quantify this compound from its potential hydrolysis product (DL-Threonine) and other impurities.
Identity Confirmation Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) SpectroscopyTo confirm the chemical structure and identity of the compound.

By following these guidelines, researchers can minimize the challenges associated with the hygroscopic nature of this compound and ensure the reliability and reproducibility of their experimental results.

Removing residual solvents from DL-Threonine methyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-Threonine methyl ester hydrochloride. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the removal of residual solvents.

Frequently Asked Questions (FAQs)

Q1: What are residual solvents and why are they a critical concern in pharmaceutical compounds like this compound?

A1: Residual solvents are organic volatile chemicals used or produced during the synthesis of drug substances or excipients which are not completely removed by practical manufacturing techniques.[1][2][3] They are a critical concern because they provide no therapeutic benefit and can pose a risk to patient safety due to their potential toxicity.[4][5][6] Furthermore, residual solvents can affect the physicochemical properties of an active pharmaceutical ingredient (API), such as its crystal form, purity, dissolution rate, and stability.[4][7] Regulatory bodies globally mandate strict control over the presence of these impurities in final pharmaceutical products.[5]

Q2: What are the common residual solvents that might be present in this compound?

A2: Based on typical synthetic routes, the most common solvents encountered during the production and purification of this compound include:

  • Methanol (B129727): Often used as the primary solvent and reagent for the esterification reaction.[8][9][10]

  • Thionyl Chloride: A common reagent for esterification, which is typically removed by evaporation.[8][10]

  • Dichloromethane (Methylene Chloride): Used as a reaction or extraction solvent.[9][11]

  • Ethyl Acetate & Hexane: Frequently used for recrystallization and purification.[8]

  • Ether: Can be used as an extraction solvent.[8]

Q3: How are residual solvents classified, and what are the acceptable limits?

A3: The International Council for Harmonisation (ICH) guideline Q3C classifies residual solvents into three classes based on their risk to human health.[1][3]

  • Class 1: Solvents to be avoided. These are known or strongly suspected human carcinogens and environmental hazards.[5][6]

  • Class 2: Solvents to be limited. These are non-genotoxic animal carcinogens or are suspected of other significant but reversible toxicities.[2]

  • Class 3: Solvents with low toxic potential. They have Permitted Daily Exposures (PDEs) of 50 mg or more per day.[1][2]

The acceptable concentration limits for common solvents are derived from their PDE values.

Data Presentation: ICH Q3C Limits for Common Solvents

The table below summarizes the classification and concentration limits for solvents potentially used in the synthesis of this compound.

SolventICH ClassConcentration Limit (ppm)Permitted Daily Exposure (PDE) (mg/day)
Dichloromethane26006.0
Methanol2300030.0
Hexane22902.9
Ethyl Acetate3500050.0
Tetrahydrofuran (THF)27207.2
Toluene28908.9
Ethanol3500050.0
Source: ICH Q3C (R8) Guidelines[3][12]

Q4: What is the standard analytical method for identifying and quantifying residual solvents?

A4: The most widely accepted and commonly used technique for the determination of residual solvents is Gas Chromatography (GC), typically coupled with a headspace sampler (HS-GC).[13][14][15] This method is highly suitable due to its sensitivity, specificity for volatile organic compounds, and ability to analyze solvents in solid samples without complex extraction procedures.[16] For Class 3 solvents only, a non-specific method such as Loss on Drying may be used if the results are below the 0.5% (5000 ppm) limit.[1][14]

Troubleshooting Guides

Problem: My final batch of this compound shows high levels of methanol (>3000 ppm) after synthesis.

This is a common issue as methanol is often used in excess during the esterification step.

Solution Workflow: Reducing Methanol Content

start High Methanol Detected (>3000 ppm) thermostable Is the compound thermally stable? start->thermostable vacuum_oven Option 1: Vacuum Oven Drying thermostable->vacuum_oven Yes fluid_bed Option 2: Fluid Bed Drying thermostable->fluid_bed Yes lyophilization Option 3: Freeze Drying (Lyophilization) thermostable->lyophilization No (Heat Sensitive) re_analyze Re-analyze via HS-GC vacuum_oven->re_analyze fluid_bed->re_analyze lyophilization->re_analyze pass Methanol < 3000 ppm (Pass) re_analyze->pass Compliant fail Methanol > 3000 ppm (Fail - Re-evaluate Process) re_analyze->fail Not Compliant

Caption: Decision tree for selecting a drying method for methanol removal.

Recommended Actions:
  • Vacuum Oven Drying: This is the most common and accessible method. Place the compound in a vacuum oven and dry at a moderate temperature (e.g., 40-60°C) under high vacuum for an extended period (12-48 hours).[17] The combination of heat and reduced pressure lowers the boiling point of the solvent, facilitating its removal.

  • Fluid Bed Drying: For larger quantities, a fluid bed dryer offers more efficient heat and mass transfer, significantly reducing drying times compared to static tray dryers.[17][18]

  • Drying with Moist Inert Gas: For stubborn, solvent-retaining materials, a specialized technique involves drying in the presence of water vapor.[19] Passing moist nitrogen over the product can help displace the bound organic solvent. The absorbed water can then be removed under standard drying conditions.[20]

Problem: My compound is heat-sensitive, and conventional drying methods are causing degradation.

Solution:

For thermolabile compounds, methods that operate at low temperatures are essential.

  • Freeze Drying (Lyophilization): This is the ideal method for extremely heat-sensitive materials.[18] The process involves freezing the material (often with a suitable cryoprotectant if starting from a solution) and then reducing the pressure to allow the frozen solvent to sublimate directly from a solid to a gas.[21][22]

  • Low-Temperature Vacuum Drying: Use a vacuum oven set to a lower temperature (e.g., room temperature to 30°C) for a longer duration. While slower, this minimizes the risk of thermal degradation.[17]

Problem: My analytical results from HS-GC are inconsistent or show poor repeatability.

Solution:

Inconsistent analytical results can stem from sample preparation, method parameters, or instrumentation.

  • Ensure Homogeneous Sampling: The residual solvent may not be uniformly distributed throughout the solid batch. Ensure the portion taken for analysis is representative of the entire batch.

  • Optimize Sample Preparation: The choice of diluent is critical. A high-boiling point solvent in which the sample is soluble, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), is typically used to ensure complete dissolution and consistent partitioning into the headspace.[12]

  • Validate the Analytical Method: The HS-GC method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust for your specific compound and the solvents being analyzed.[1]

  • Check System Suitability: Before running samples, perform a system suitability test to confirm the GC system is performing correctly. This typically involves injecting a standard solution to check for resolution, peak shape, and signal-to-noise ratio.[13]

Experimental Protocols

Protocol 1: Removal of Residual Solvents via Vacuum Oven Drying

Objective: To reduce the concentration of residual volatile solvents in a solid sample of this compound to within ICH-specified limits.

Apparatus:

  • Calibrated Vacuum Oven

  • Vacuum Pump

  • Shallow glass or stainless-steel drying trays

  • Spatula

Methodology:

  • Spread the this compound powder in a thin, even layer (no more than 1-2 cm deep) on the drying trays to maximize surface area.

  • Place the trays inside the vacuum oven.

  • Heat the oven to the desired temperature (e.g., 50°C). Note: Ensure this temperature is well below the compound's decomposition temperature.

  • Slowly apply vacuum, reducing the pressure to below 10 mbar.

  • Dry the material under these conditions for 24-48 hours. The exact time will depend on the solvent being removed, its initial concentration, and the batch size.

  • To stop the process, turn off the heat and allow the oven to cool to room temperature.

  • Carefully break the vacuum by slowly introducing an inert gas, such as nitrogen.

  • Remove the dried sample and immediately transfer it to a tightly sealed container.

  • Submit a sample for quantitative analysis by HS-GC to confirm the residual solvent levels.

Protocol 2: Quantification of Residual Solvents by Headspace Gas Chromatography (HS-GC)

Objective: To accurately determine the concentration of residual solvents in a sample of this compound.

Apparatus & Reagents:

  • Gas Chromatograph with a Flame Ionization Detector (FID)

  • Headspace Autosampler

  • Capillary GC Column (e.g., DB-624 or equivalent)

  • Certified reference standards of the solvents to be quantified

  • High-purity diluent (e.g., DMSO)

  • 20 mL headspace vials with septa and caps

  • Analytical balance

Methodology:

  • Standard Preparation: Prepare a stock standard solution containing all potential residual solvents at a known concentration in the diluent. Create a series of calibration standards by diluting the stock solution to bracket the expected concentration range and the ICH limit.

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample (e.g., 100 mg) directly into a headspace vial. Add a precise volume of diluent (e.g., 5 mL) to the vial.

  • Blank Preparation: Prepare a vial containing only the diluent to serve as a blank.

  • Sealing: Immediately cap and crimp all vials to ensure a tight seal.

  • HS-GC Sequence: Place the prepared vials (blank, standards, and samples) into the headspace autosampler tray. Set up the instrument sequence.

  • Instrument Conditions (Example):

    • Headspace: Incubation Temperature: 80°C; Incubation Time: 20 min; Loop Temperature: 90°C; Transfer Line Temp: 100°C.

    • GC: Inlet Temperature: 200°C; Carrier Gas: Helium; Oven Program: 40°C for 5 min, ramp to 220°C at 10°C/min, hold for 5 min; Detector (FID) Temperature: 250°C.

  • Data Analysis: After the run, integrate the peaks in the chromatograms. Generate a calibration curve from the standard solutions. Use the regression equation from the calibration curve to calculate the concentration of each residual solvent in the this compound sample, reporting the final result in parts per million (ppm).

Overall Workflow for Solvent Removal and Analysis

Caption: General workflow for residual solvent removal and verification.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of DL-Threonine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of key analytical methods for the characterization of DL-Threonine methyl ester hydrochloride. It is intended for researchers, scientists, and drug development professionals to aid in selecting the appropriate techniques for identity, purity, and quantitative analysis. The information is compiled from established methodologies for amino acid esters and related compounds.

Overview of Analytical Techniques

The characterization of this compound, an amino acid derivative, relies on a combination of chromatographic and spectroscopic techniques. Each method offers distinct advantages in terms of the information it provides, its sensitivity, and its throughput. The primary methods covered in this guide are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Comparative Data of Analytical Methods

The following table summarizes the key performance aspects of the most common analytical methods used for the characterization of this compound.

Method Principle Sample Preparation Information Obtained Sensitivity Throughput
HPLC (UV/FLD) Differential partitioning of the analyte between a mobile and stationary phase.Pre-column derivatization (e.g., with PITC) to introduce a chromophore/fluorophore.[1]Purity, Quantification, Impurity ProfilingHigh (pmol to fmol)High
GC-MS Separation of volatile compounds followed by mass-based detection and identification.Derivatization (e.g., silylation or acylation) to increase volatility and thermal stability.[2]Identification, Purity, Quantification, Structural Elucidation (via fragmentation)Very High (pmol to amol)Medium
NMR Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Dissolution in a deuterated solvent (e.g., D₂O, DMSO-d₆).Unambiguous Structure Confirmation, Stereochemistry, Purity, Quantification (qNMR)Low (μg to mg)Low
FTIR Spectroscopy Absorption of infrared radiation by molecules, causing vibrational transitions of functional groups.Sample prepared as a KBr pellet, Nujol mull, or thin film.Functional Group Identification, Confirmation of StructureMedium (μg)High

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

This method is ideal for purity assessment and quantification. Pre-column derivatization with Phenyl isothiocyanate (PITC) allows for sensitive UV detection.[1]

Protocol:

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., 0.1 M HCl).

    • Neutralize the sample if necessary. For derivatization, the free amino group is required. This can be achieved by adding a mild base like triethylamine (B128534) (TEA).[3]

  • Derivatization (PITC Method):

    • To 20 µL of the sample solution, add 10 µL of PITC solution (5% in ethanol) and 10 µL of TEA solution (5% in ethanol).

    • Vortex the mixture and allow it to react at room temperature for 20 minutes.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1 M Ammonium Acetate, pH 6.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A time-programmed gradient from 5% to 60% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

GC-MS provides excellent separation and definitive identification based on mass fragmentation patterns. Derivatization is mandatory to ensure the analyte is volatile.[2]

Protocol:

  • Sample Preparation (Trifluoroacetylation):

    • Place approximately 1 mg of the sample in a reaction vial and dry completely.

    • Add 100 µL of anhydrous dichloromethane (B109758) and 50 µL of trifluoroacetic anhydride (B1165640) (TFAA).

    • Seal the vial and heat at 100°C for 1 hour.

    • Cool to room temperature and evaporate the excess reagent under nitrogen.

    • Reconstitute the derivative in a suitable solvent (e.g., ethyl acetate) for injection.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

NMR is the most powerful technique for unambiguous structural confirmation. Both ¹H and ¹³C NMR spectra are essential for complete characterization.[4]

Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O).

    • Add a small amount of an internal standard (e.g., TMS or TMSP) if quantification is desired.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard single pulse (zg30).

    • Number of Scans: 16-64, depending on concentration.

    • Data Analysis: Integrate peaks to determine relative proton counts. Chemical shifts and coupling constants will confirm the threonine methyl ester structure.

  • ¹³C NMR Acquisition:

    • Spectrometer: 400 MHz (100 MHz for ¹³C).

    • Pulse Sequence: Proton-decoupled (e.g., zgpg30).

    • Number of Scans: 1024 or more due to lower sensitivity.

    • Data Analysis: Identify the number of unique carbons and their chemical shifts, corresponding to the methyl ester, backbone, and side-chain carbons.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the complete characterization of a new batch of this compound.

Analytical_Workflow cluster_0 Initial Characterization cluster_1 Purity & Quantification Sample Sample Received FTIR FTIR Spectroscopy Sample->FTIR Functional Groups NMR 1H & 13C NMR Sample->NMR Definitive Structure Identity Structural Identity Confirmed? FTIR->Identity NMR->Identity Deriv1 Derivatization for HPLC Identity->Deriv1 Yes Deriv2 Derivatization for GC Identity->Deriv2 Yes Report Final Certificate of Analysis Identity->Report No (Investigation Required) HPLC HPLC-UV Analysis Deriv1->HPLC Purity Purity & Assay Report HPLC->Purity GCMS GC-MS Analysis Deriv2->GCMS GCMS->Purity Purity->Report

Caption: Workflow for this compound characterization.

References

A Comparative Guide to Purity Analysis of DL-Threonine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of amino acid derivatives is a critical quality attribute in pharmaceutical development and research. For compounds such as DL-Threonine methyl ester hydrochloride, a common intermediate in peptide synthesis and other biochemical applications, accurate determination of the enantiomeric ratio and overall purity is paramount. This guide provides a comparative overview of analytical techniques for assessing the purity of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and its alternatives. Experimental data, where available for similar compounds, is presented to support the comparison.

High-Performance Liquid Chromatography (HPLC) for Chiral Purity

Chiral HPLC stands as the most robust and widely adopted method for the enantiomeric purity analysis of amino acid derivatives.[1] The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation.

Method 1: Direct Enantioseparation on a Chiral Stationary Phase

This approach involves the direct injection of the sample onto an HPLC column packed with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are highly effective for the chiral resolution of amino acid derivatives.[2]

Experimental Protocol:

  • Sample Preparation: Dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System: A standard HPLC system equipped with a UV detector is sufficient.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral stationary phase, for instance, one coated with amylose or cellulose derivatives (e.g., Chiralpak® series).

    • Mobile Phase: A non-polar organic solvent with a polar modifier is typically used. A common mobile phase is a mixture of hexane (B92381) and isopropanol (B130326) with a small amount of an acidic or basic additive to improve peak shape. For example, Hexane:Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient (approximately 25°C).

    • Detection: UV at 210 nm, as the ester group provides some UV absorbance at lower wavelengths.

    • Injection Volume: 10 µL.

Method 2: Pre-column Derivatization Followed by HPLC

To enhance detection sensitivity and potentially improve chromatographic separation, pre-column derivatization with a UV-active or fluorescent tag is a common strategy. This is particularly useful as the methyl ester itself lacks a strong chromophore.[3]

Experimental Protocol:

  • Derivatization Reagent: N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

  • Derivatization Procedure:

    • Dissolve a known amount of this compound in a borate (B1201080) buffer (pH 8.5).

    • Add a solution of Fmoc-OSu in acetone.

    • Allow the reaction to proceed at room temperature for 30 minutes.

    • Quench the reaction by adding an amino-containing reagent like glycine.

    • The resulting Fmoc-derivatized diastereomers can be separated on a standard achiral reversed-phase column.

  • HPLC System: HPLC with a UV or fluorescence detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% TFA. For example, a linear gradient from 30% to 70% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 265 nm or Fluorescence (Excitation: 265 nm, Emission: 315 nm).

    • Injection Volume: 20 µL.

Alternative Analytical Techniques

While HPLC is the predominant technique, other methods can also be employed for the purity analysis of amino acid esters.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high resolution and sensitivity but requires derivatization to make the amino acid ester volatile.

Experimental Protocol:

  • Derivatization: A two-step derivatization is typically required. First, the amino group is protected, for example, by acylation with an anhydride (B1165640) like trifluoroacetic anhydride (TFAA). The carboxyl group is already esterified.

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A chiral capillary column (e.g., Chirasil-Val).

    • Carrier Gas: Helium.

    • Temperature Program: An initial temperature of 100°C, held for 2 minutes, followed by a ramp to 200°C at 5°C/min.

    • Injection Mode: Splitless.

    • MS Detection: Electron ionization (EI) in full scan or selected ion monitoring (SIM) mode.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-efficiency separation technique that requires minimal sample volume. Chiral selectors are added to the background electrolyte to achieve enantiomeric separation.

Experimental Protocol:

  • Sample Preparation: Dissolve the sample in the running buffer.

  • CE System: A capillary electrophoresis instrument with a UV detector.

  • Electrophoretic Conditions:

    • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

    • Background Electrolyte (BGE): A buffer such as sodium phosphate (B84403) at a low pH (e.g., pH 2.5) containing a chiral selector. Cyclodextrins (e.g., β-cyclodextrin or its derivatives) are commonly used chiral selectors in CE.[4]

    • Voltage: 20 kV.

    • Temperature: 25°C.

    • Detection: UV at 210 nm.

Data Comparison

The following table summarizes the expected performance characteristics of the different analytical techniques for the purity analysis of this compound. The data is representative and may vary depending on the specific instrumentation and experimental conditions.

FeatureChiral HPLC (Direct)Chiral HPLC (Derivatization)GC-MS (Derivatization)Capillary Electrophoresis
Principle Differential partitioning on a chiral stationary phaseSeparation of diastereomers on an achiral stationary phaseSeparation of volatile derivatives on a chiral stationary phaseDifferential migration in an electric field with a chiral selector
Sample Preparation Simple dissolutionDerivatization requiredDerivatization requiredSimple dissolution
Resolution (Rs) > 1.5> 2.0> 2.0> 2.0
Limit of Detection ~0.1% of the minor enantiomer< 0.05% of the minor enantiomer< 0.01% of the minor enantiomer~0.1% of the minor enantiomer
Analysis Time 15-30 minutes20-40 minutes20-30 minutes10-20 minutes
Advantages Simple, direct methodHigh sensitivityHigh resolution and sensitivity, structural information from MSHigh efficiency, low sample and reagent consumption
Disadvantages Lower sensitivity without derivatizationAdditional sample preparation step, potential for side reactionsDerivatization is essential and can be complexLower concentration sensitivity compared to MS-based methods

Workflow and Pathway Diagrams

To visualize the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship in method selection.

G Analytical Workflow for Purity Assessment cluster_sample Sample Preparation cluster_analysis Analytical Technique cluster_data Data Analysis Sample DL-Threonine Methyl Ester Hydrochloride Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (Optional) Dissolution->Derivatization for HPLC (indirect), GC-MS HPLC HPLC Dissolution->HPLC Direct Injection CE Capillary Electrophoresis Dissolution->CE Derivatization->HPLC GCMS GC-MS Derivatization->GCMS Integration Peak Integration HPLC->Integration GCMS->Integration CE->Integration Purity Purity Calculation (Enantiomeric Ratio) Integration->Purity

Caption: Workflow for the purity analysis of this compound.

G Method Selection Logic Start Start: Purity Analysis Required HighSensitivity High Sensitivity Required? Start->HighSensitivity DirectAnalysis Direct Analysis Preferred? HighSensitivity->DirectAnalysis No HPLC_Deriv HPLC with Derivatization HighSensitivity->HPLC_Deriv Yes GCMS_Deriv GC-MS with Derivatization HighSensitivity->GCMS_Deriv Yes MinimalSample Minimal Sample Volume? DirectAnalysis->MinimalSample No HPLC_Direct Direct Chiral HPLC DirectAnalysis->HPLC_Direct Yes CE_Method Capillary Electrophoresis MinimalSample->CE_Method Yes Routine_HPLC Routine Direct Chiral HPLC MinimalSample->Routine_HPLC No

Caption: Decision tree for selecting an analytical method for purity analysis.

References

A Comparative Guide to the Chiral Separation of DL-Threonine Methyl Ester Hydrochloride Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The resolution of racemic mixtures into their constituent enantiomers is a critical process in the pharmaceutical industry, as individual enantiomers of a drug candidate can exhibit significantly different pharmacological and toxicological profiles. This guide provides an objective comparison of various methods for the chiral separation of DL-Threonine methyl ester hydrochloride, a key chiral building block in the synthesis of numerous pharmaceuticals. The following sections present experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most suitable separation strategy for their needs.

Comparison of Chiral Separation Techniques

The chiral separation of this compound can be achieved through several methods, primarily revolving around chromatographic and enzymatic techniques. This section compares the performance of different approaches based on reported experimental data.

Quantitative Data Summary

The following table summarizes the performance of various chiral stationary phases (CSPs) in the high-performance liquid chromatography (HPLC) separation of amino acid esters, providing an insight into the potential efficacy for this compound. Direct comparative data for this compound is often proprietary or not published in a single comparative study. The data presented here is compiled from various sources separating similar amino acid esters and serves as a predictive guide.

Chiral Stationary Phase (CSP) Type Example CSP Typical Mobile Phase Reported Analytes Key Performance Aspects Reference
Macrocyclic Glycopeptide CHIROBIOTIC™ T (Teicoplanin-based)Methanol (B129727)/Water or Acetonitrile/Water with additives (e.g., TFA, TEA)Underivatized amino acids and their estersGood for a broad range of amino acids. The D-enantiomer is typically more strongly retained.[1][1]
Crown Ether ChiroSil® SCA(-)Methanol/Water with perchloric acidD- and L-amino acidsParticularly well-suited for the separation of D- and L-amino acid enantiomers.[2][2]
Polysaccharide Derivatives CHIRALPAK® AD™ (Amylose derivative)Heptane/Ethanol/Trifluoroacetic acidN-tert-butyloxycarbonyl amino acidsVersatile for various derivatized amino acids.[3]
Polysaccharide Phenylcarbamates Amylose and Cellulose PhenylcarbamatesIsopropanol/HexaneNBD-derivatized chiral amines and α-amino acid estersGood chiral discrimination, especially with coated type CSPs.[4][4]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting separation techniques. Below are representative experimental protocols for the chiral separation of amino acid esters.

Chiral HPLC using a Macrocyclic Glycopeptide CSP

This method is suitable for the direct separation of underivatized amino acid esters.

  • Column: Astec CHIROBIOTIC™ T (250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of methanol and water. The optimal ratio needs to be determined empirically. Additives such as trifluoroacetic acid (TFA) and triethylamine (B128534) (TEA) can be used to improve peak shape and resolution.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Temperature: 25 °C

  • Procedure:

    • Prepare the mobile phase by mixing the appropriate volumes of methanol, water, and additives. Degas the mobile phase before use.

    • Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject 10 µL of the sample solution.

    • Monitor the separation and record the chromatogram. The retention times for the D- and L-enantiomers will differ, allowing for their separation and quantification.[1]

Enzymatic Resolution

Enzymatic resolution offers a highly selective method for separating one enantiomer from a racemic mixture. Lipases and proteases are commonly used for the stereoselective hydrolysis of amino acid esters.[5]

  • Enzyme: A suitable lipase (B570770) or protease (e.g., from Candida rugosa or Aspergillus oryzae).

  • Substrate: this compound.

  • Reaction Medium: Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0).

  • Temperature: 30-40 °C (optimal temperature depends on the specific enzyme).

  • Procedure:

    • Dissolve the this compound in the phosphate buffer.

    • Add the selected enzyme to the substrate solution. The enzyme-to-substrate ratio needs to be optimized for efficient conversion.

    • Incubate the reaction mixture at the optimal temperature with gentle agitation.

    • Monitor the reaction progress by periodically taking samples and analyzing the enantiomeric excess (e.e.) of the remaining ester and the formed amino acid using a suitable chiral HPLC method (as described above).

    • Once the desired conversion (ideally 50%) is reached, stop the reaction by denaturing the enzyme (e.g., by heating or pH change).

    • Separate the unreacted D-Threonine methyl ester from the produced L-Threonine by extraction or chromatography.

Visualizing the Workflow

Understanding the experimental workflow is essential for planning and execution. The following diagrams, generated using DOT language, illustrate the key steps in the described chiral separation methods.

Chiral HPLC Separation Workflow

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample DL-Threonine Methyl Ester Hydrochloride Sample Dissolve Dissolve Sample Sample->Dissolve Solvent Mobile Phase (e.g., MeOH/Water + additives) Degas Degas Mobile Phase Solvent->Degas Injector Injector Dissolve->Injector Pump HPLC Pump Degas->Pump Pump->Injector Column Chiral Column (e.g., CHIROBIOTIC™ T) Injector->Column Detector UV Detector Column->Detector Data Data Acquisition Detector->Data Chromatogram Chromatogram (Separated Peaks) Data->Chromatogram Quantify Quantification of Enantiomers Chromatogram->Quantify

Caption: Workflow for chiral HPLC separation.

Enzymatic Resolution Workflow

G Start Racemic DL-Threonine Methyl Ester Hydrochloride Reaction Enzymatic Hydrolysis (e.g., Lipase in Buffer) Start->Reaction Monitoring Reaction Monitoring (Chiral HPLC) Reaction->Monitoring Quench Reaction Quenching Reaction->Quench Separation Separation of Products Quench->Separation Product1 D-Threonine Methyl Ester Separation->Product1 Product2 L-Threonine Separation->Product2

Caption: Workflow for enzymatic resolution.

Alternative and Emerging Techniques

Besides the conventional methods described above, other techniques for chiral separation are continuously being developed.

  • Supercritical Fluid Chromatography (SFC): SFC using chiral stationary phases can offer faster separations and reduced solvent consumption compared to HPLC.[6] Polysaccharide-based CSPs have shown good selectivity in SFC for chiral separations.[6]

  • Chiral Ligand-Exchange Chromatography (LEC): This technique utilizes a chiral ligand, often an amino acid derivative, coated or bonded to the stationary phase. A metal ion, typically copper(II), is added to the mobile phase to facilitate the formation of diastereomeric ternary complexes with the analyte enantiomers, leading to their separation.

  • Membrane-Based Separations: Chiral recognition can also be achieved using membranes functionalized with chiral selectors. This method holds promise for continuous and large-scale separations.

Conclusion

The selection of an appropriate chiral separation method for this compound depends on various factors, including the required scale of separation, desired purity, available equipment, and economic considerations. For analytical purposes, chiral HPLC with macrocyclic glycopeptide or crown ether-based CSPs offers a robust and versatile solution. For preparative-scale separations, enzymatic resolution can be a highly efficient and environmentally friendly alternative. Researchers are encouraged to use the information and protocols in this guide as a starting point for developing and optimizing a chiral separation method tailored to their specific research and development needs.

References

A Comparative Guide to DL-Threonine Methyl Ester Hydrochloride and L-Threonine Methyl Ester Hydrochloride in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical synthesis, particularly in pharmaceutical and peptide development, the choice of starting materials is paramount to the efficiency of the reaction and the stereochemical purity of the final product. Threonine methyl ester hydrochloride, a key building block, is commercially available in two forms: the racemic mixture, DL-Threonine methyl ester hydrochloride, and the enantiopure form, L-Threonine methyl ester hydrochloride. This guide provides an objective comparison of these two alternatives, supported by available experimental data, to aid researchers in selecting the appropriate reagent for their synthetic needs.

At a Glance: Key Differences and Applications

The fundamental distinction between this compound and L-Threonine methyl ester hydrochloride lies in their stereochemistry. The "L" designation indicates a specific, naturally occurring enantiomer, while "DL" signifies a racemic mixture containing equal amounts of the D- and L-enantiomers. This seemingly subtle difference has profound implications for their application in synthesis.

FeatureThis compoundL-Threonine Methyl Ester Hydrochloride
Stereochemistry Racemic (mixture of D and L enantiomers)Enantiopure (L-enantiomer)
Primary Application Synthesis of racemic compounds or when stereochemistry is not critical. Can be used for stereospecific synthesis after chiral resolution.Stereoselective synthesis of peptides, pharmaceuticals, and other chiral molecules.
Outcome in Chiral Synthesis Leads to a mixture of diastereomers, requiring subsequent separation.Yields a single, stereochemically defined product.
Cost-Effectiveness Generally more economical for initial purchase.Higher initial cost but can be more cost-effective overall by avoiding resolution steps.

Performance in Synthesis: A Comparative Analysis

While direct, side-by-side comparative studies are not extensively documented in the literature, the performance differences can be inferred from the principles of stereochemistry and evidence from individual synthetic applications.

L-Threonine Methyl Ester Hydrochloride: The Choice for Stereospecificity

L-Threonine methyl ester hydrochloride is the preferred reagent when the goal is to synthesize a single, stereochemically pure compound. Its defined chirality ensures that it reacts in a predictable manner in a chiral environment, leading to the desired enantiomer of the product.

In a multi-step synthesis of a thiopeptide derivative, L-Threonine methyl ester hydrochloride was used in a coupling reaction with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt), achieving a commendable yield of 80% for the desired amide product.[1] This high yield of a specific stereoisomer underscores the efficiency of using an enantiopure starting material.

This compound: Applications and Limitations

This compound is a suitable choice when the final product does not require a specific stereochemistry or when a racemic mixture is the desired outcome. Its lower initial cost can be an advantage in these scenarios.

However, if a single enantiomer is the ultimate goal, using the DL-form necessitates an additional, often complex and yield-reducing, step of chiral resolution. This process separates the desired enantiomer from the unwanted one. While various methods for the chiral resolution of amino acids and their derivatives exist, they invariably add to the overall cost and reduce the final yield of the target molecule.[2]

Experimental Protocols

Synthesis of Threonine Methyl Ester Hydrochloride

Two common and effective methods for the preparation of both DL- and L-Threonine methyl ester hydrochloride are outlined below. The choice of starting material (DL-Threonine or L-Threonine) will determine the stereochemistry of the product.

Method 1: Using Thionyl Chloride in Methanol (B129727)

This is a widely used and high-yielding method.

  • Procedure: Thionyl chloride is added dropwise to dry methanol at a low temperature (-10°C to 0°C). The corresponding threonine (DL- or L-) is then added to the solution. The reaction mixture is stirred at room temperature for several hours. The solvent is then removed under reduced pressure to yield the crude threonine methyl ester hydrochloride.[3]

  • Yield: This method typically provides good to excellent yields, often in the range of 95-99%.[4]

Method 2: Using Trimethylchlorosilane (TMSCl) in Methanol

This method offers the advantage of milder reaction conditions.

  • Procedure: The corresponding threonine (DL- or L-) is suspended in methanol. Trimethylchlorosilane is then added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is evaporated to give the product.[5]

  • Yield: This method also produces high yields, generally comparable to or even exceeding those of the thionyl chloride method.[5]

Table 1: Comparison of Synthesis Protocols for Threonine Methyl Ester Hydrochloride

ParameterThionyl Chloride MethodTrimethylchlorosilane (TMSCl) Method
Reagents Thionyl chloride, MethanolTrimethylchlorosilane, Methanol
Conditions Low temperature for addition, then room temperatureRoom temperature
Reported Yield 95-99%[4]Good to excellent, often >90%[5]
Advantages High yields, well-establishedMilder conditions, operationally simpler[5]
Disadvantages Thionyl chloride is corrosive and requires careful handlingTMSCl can be moisture sensitive

Chiral Purity Analysis

The enantiomeric purity of the final products synthesized from either starting material can be determined using chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase to separate the enantiomers, allowing for their quantification.[6][7]

Logical Workflow: Choosing the Right Reagent

The decision-making process for selecting between DL- and L-Threonine methyl ester hydrochloride can be visualized as follows:

Reagent_Selection_Workflow start Define Synthetic Goal is_chiral Is the final product chiral? start->is_chiral single_enantiomer Is a single enantiomer required? is_chiral->single_enantiomer Yes use_DL Use DL-Threonine methyl ester hydrochloride is_chiral->use_DL No use_L Use L-Threonine methyl ester hydrochloride single_enantiomer->use_L Yes resolution_q Is chiral resolution feasible and cost-effective? single_enantiomer->resolution_q No (racemic mixture acceptable) resolution_q->use_DL No use_DL_resolve Use DL-Threonine methyl ester hydrochloride followed by resolution resolution_q->use_DL_resolve Yes

Caption: Decision workflow for selecting the appropriate threonine methyl ester hydrochloride.

Synthetic Pathway Example: Peptide Synthesis

The following diagram illustrates a simplified workflow for a peptide coupling reaction, highlighting the divergent outcomes when starting with either the L- or DL-form of threonine methyl ester hydrochloride.

Peptide_Synthesis_Comparison cluster_L Using L-Threonine methyl ester hydrochloride cluster_DL Using this compound L_start L-Threonine methyl ester HCl L_coupling Peptide Coupling (e.g., with an N-protected amino acid) L_start->L_coupling L_product Single Diastereomer of the Dipeptide L_coupling->L_product DL_start DL-Threonine methyl ester HCl DL_coupling Peptide Coupling (e.g., with an N-protected L-amino acid) DL_start->DL_coupling DL_product Mixture of Two Diastereomers DL_coupling->DL_product DL_separation Chiral Separation (e.g., Chromatography) DL_product->DL_separation DL_final_L Desired L-L Dipeptide DL_separation->DL_final_L DL_final_D Unwanted D-L Dipeptide DL_separation->DL_final_D

Caption: Divergent outcomes in peptide synthesis.

Conclusion and Recommendations

The selection between this compound and L-Threonine methyl ester hydrochloride is a critical decision that directly impacts the outcome and efficiency of a synthetic route.

  • For stereoselective synthesis , where the goal is a single, chirally pure product, L-Threonine methyl ester hydrochloride is the unequivocal choice . Its use simplifies the synthetic process, avoids cumbersome resolution steps, and ultimately leads to a higher yield of the desired enantiomer.

  • This compound is a viable and more economical option for the synthesis of racemic compounds or in applications where stereochemistry is not a concern. While it can be used as a precursor for enantiopure compounds, this requires a subsequent chiral resolution step, which can be costly and significantly reduce the overall yield.

Researchers and drug development professionals should carefully consider the stereochemical requirements of their target molecule to make an informed decision that balances cost, efficiency, and the desired purity of the final product.

References

A Comparative Guide to Threonine Esters in Peptide Coupling: DL-Threonine Methyl Ester Hydrochloride vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the successful synthesis of peptides. The choice of protecting groups for amino acids, particularly for trifunctional amino acids like threonine, can significantly influence coupling efficiency, yield, and the purity of the final peptide. This guide provides an objective comparison of DL-Threonine methyl ester hydrochloride with other commonly used threonine esters, namely tert-butyl and benzyl (B1604629) esters, in the context of peptide coupling reactions.

Performance Comparison of Threonine Esters

The selection of a threonine ester for peptide synthesis involves a trade-off between reactivity, steric hindrance, and the lability of the protecting group. The following table summarizes the key performance characteristics of this compound, threonine tert-butyl ester, and threonine benzyl ester.

FeatureThis compoundThreonine tert-Butyl EsterThreonine Benzyl Ester
Typical Coupling Yield 70-85%[1]>90%>90%
Relative Reactivity HighModerateHigh
Steric Hindrance LowHighModerate
Racemization Risk Moderate to HighLowModerate
Side Chain Protection None (hydroxyl group is free)O-tert-butyl (tBu)O-benzyl (Bzl)
Deprotection Conditions Saponification (e.g., LiOH, NaOH)Strong acid (e.g., TFA)Hydrogenolysis (e.g., H₂/Pd) or strong acid (e.g., HF)
Compatibility Solution-phase synthesisSolid-phase (Fmoc strategy) and solution-phase synthesisSolid-phase (Boc strategy) and solution-phase synthesis
Key Advantages Readily available, cost-effective, small size.Excellent for preventing side reactions at the hydroxyl group, compatible with Fmoc chemistry.[2][3]Stable to many reagents, can be removed under relatively mild, non-acidic conditions (hydrogenolysis).[2]
Key Disadvantages Free hydroxyl group can lead to O-acylation; risk of racemization, especially with certain coupling reagents; requires neutralization.Steric bulk can sometimes slow down coupling reactions.Requires catalytic hydrogenation for removal, which may not be compatible with other functional groups (e.g., Cys, Met).

Experimental Protocols

A variety of coupling reagents can be utilized for peptide bond formation. The choice of reagent can significantly impact the reaction's success, particularly in minimizing side reactions like racemization.

General Protocol for Solution-Phase Peptide Coupling using EDC/HOBt

This protocol describes a general method for coupling an N-protected amino acid to a threonine ester hydrochloride.

Materials:

  • N-protected amino acid (e.g., Boc-Ala-OH) (1.0 eq)

  • This compound (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the N-protected amino acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.2 eq) and stir for 15-30 minutes.

  • Neutralization and Coupling: In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM or DMF and add DIPEA or NMM (2.0 eq) to neutralize the hydrochloride. Add this solution to the activated N-protected amino acid solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with DCM or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude dipeptide.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Key Considerations and Potential Side Reactions

The choice of threonine ester and coupling conditions must be carefully considered to minimize unwanted side reactions.

  • Racemization: The activation of the carboxylic acid of the incoming amino acid can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to racemization.[4] The risk of racemization is influenced by the coupling reagent, the presence of base, and the reaction temperature. For threonine derivatives, base-free coupling conditions or the use of additives like HOBt can help suppress racemization.[5]

  • O-acylation: When using threonine esters without side-chain protection, such as this compound, the free hydroxyl group can be acylated by the activated N-protected amino acid, leading to the formation of a depsipeptide byproduct. The use of milder activating agents or a careful control of stoichiometry can help to minimize this side reaction.

  • Ester Hydrolysis: During work-up or subsequent reaction steps under basic conditions, the methyl ester of DL-Threonine methyl ester can be partially or fully hydrolyzed.

Visualizing the Comparison and Processes

To aid in understanding the key differences and processes, the following diagrams illustrate the comparison of threonine esters, a typical experimental workflow, and potential side reaction pathways.

G Comparison of Threonine Esters in Peptide Coupling cluster_esters Threonine Esters cluster_properties Key Properties DL-Thr-OMe.HCl DL-Thr-OMe.HCl Reactivity Reactivity DL-Thr-OMe.HCl->Reactivity High Sterics Sterics DL-Thr-OMe.HCl->Sterics Low SideChainProtection Side-Chain Protection DL-Thr-OMe.HCl->SideChainProtection None Deprotection Deprotection DL-Thr-OMe.HCl->Deprotection Base Thr(tBu)-OH Thr(tBu)-OH Thr(tBu)-OH->Reactivity Moderate Thr(tBu)-OH->Sterics High Thr(tBu)-OH->SideChainProtection tBu Thr(tBu)-OH->Deprotection Acid Thr(Bzl)-OH Thr(Bzl)-OH Thr(Bzl)-OH->Reactivity High Thr(Bzl)-OH->Sterics Moderate Thr(Bzl)-OH->SideChainProtection Bzl Thr(Bzl)-OH->Deprotection H2/Pd or Acid

Caption: Key property comparison of threonine esters.

G General Peptide Coupling Workflow Start Start: N-Protected Amino Acid + Threonine Ester Activation Activation of N-Protected Amino Acid (e.g., EDC/HOBt) Start->Activation Coupling Coupling Reaction Activation->Coupling Workup Aqueous Work-up Coupling->Workup Purification Purification (e.g., Chromatography) Workup->Purification End Purified Dipeptide Purification->End

Caption: A typical workflow for solution-phase peptide coupling.

G Potential Side Reaction Pathways ActivatedAA Activated N-Protected Amino Acid ThreonineEster Threonine Ester ActivatedAA->ThreonineEster Desired Coupling Depsipeptide O-Acyl Depsipeptide ActivatedAA->Depsipeptide O-Acylation (unprotected -OH) Oxazolone Oxazolone Intermediate ActivatedAA->Oxazolone Formation DesiredPeptide Desired Peptide RacemizedPeptide Racemized Peptide Oxazolone->RacemizedPeptide Leads to

Caption: Potential side reactions during peptide coupling with threonine.

References

A Comparative Guide: DL-Threonine Methyl Ester Hydrochloride vs. Boc-Thr-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides, fundamental in drug discovery and biochemical research, necessitates the strategic use of protected amino acids. The choice between different protecting group strategies can significantly impact yield, purity, and scalability. This guide provides an objective comparison between two threonine derivatives: DL-Threonine methyl ester hydrochloride (H-Thr-OMe·HCl) and N-(tert-Butoxycarbonyl)-L-threonine (Boc-Thr-OH). The core difference lies in their application in distinct synthesis methodologies: solution-phase peptide synthesis (SPPS) for the former and solid-phase peptide synthesis (SPPS) for the latter.

At a Glance: Key Differences and Applications

FeatureThis compound (H-Thr-OMe·HCl)Boc-L-Threonine (Boc-Thr-OH)
Synthesis Strategy Primarily used in Solution-Phase Peptide Synthesis (LPPS) .[1][2][3][4]A cornerstone of Boc-strategy Solid-Phase Peptide Synthesis (SPPS) .[5]
Protecting Group C-terminal protection as a methyl ester. The N-terminal amino group is free (as a hydrochloride salt).N-terminal protection with a tert-Butoxycarbonyl (Boc) group. The C-terminal carboxylic acid is free.[5]
Role in Synthesis Typically serves as the starting amino acid to which subsequent N-protected amino acids are coupled in solution.Incorporated sequentially onto a solid support (resin) after deprotection of the preceding amino acid's N-terminus.
Scalability Well-suited for large-scale synthesis (kilogram quantities) of shorter peptides.[2][6]Ideal for small to medium-scale synthesis (milligram to gram) and high-throughput applications.[2][7]
Purification Intermediates can be purified at each step , potentially leading to higher final purity.[7][8]Purification is performed at the end of the synthesis after cleavage from the resin.[8]
Cost-Effectiveness Can be more cost-effective for short peptides due to lower raw material consumption and reagent excess.[2][3]Can be more expensive for short peptides but more efficient for longer sequences due to process simplification.[2]

Performance Comparison: A Deeper Dive

The choice between H-Thr-OMe·HCl and Boc-Thr-OH is fundamentally a choice between solution-phase and solid-phase synthesis. Each approach offers distinct advantages depending on the specific goals of the research or development project.

Advantages of Using this compound in Solution-Phase Synthesis

Solution-phase peptide synthesis (LPPS) is a classical approach that remains highly relevant, particularly in industrial-scale production of shorter peptides.[4][6] The use of C-terminally protected amino acids like H-Thr-OMe·HCl is central to this methodology.

  • Scalability and Cost-Effectiveness: For the production of di- or tripeptides in large quantities, LPPS can be more economical. It avoids the use of expensive resins and allows for the recovery and recycling of excess reagents.[3][6]

  • Higher Purity through Intermediate Purification: A key advantage of LPPS is the ability to isolate and purify intermediates at each coupling step.[7][8] This is particularly beneficial for sequences prone to side reactions, as it prevents the accumulation of impurities that can be challenging to remove from the final product in SPPS.[7]

  • Flexibility in Reaction Conditions: LPPS offers greater flexibility in the choice of solvents and coupling reagents, which can be optimized for challenging sequences, such as those containing sterically hindered amino acids like threonine.[7]

  • Suitability for Peptides with Poor Solubility: For peptide sequences that exhibit poor solubility and aggregation on a solid support, LPPS can be a more viable option.[7]

Advantages of Using Boc-Thr-OH in Solid-Phase Synthesis

Solid-phase peptide synthesis, pioneered by Bruce Merrifield, has become the dominant method for research-scale peptide synthesis due to its efficiency and amenability to automation.[4][5]

  • Speed and Automation: SPPS is significantly faster than LPPS for synthesizing longer peptides because it eliminates the need for purification after each coupling step. The entire process can be automated, enabling high-throughput synthesis.[2][7]

  • Simplified Workflow: The use of a solid support simplifies the reaction workup to simple filtration and washing steps to remove excess reagents and byproducts.[5][7]

  • High Coupling Efficiency: The ability to use a large excess of reagents drives the coupling reactions to completion, which is crucial for the synthesis of long peptide chains.[4][7]

  • Ideal for Long Peptides: SPPS is the preferred method for the synthesis of peptides longer than 10-15 amino acids, where the cumulative yield in LPPS would be impractically low.[2]

Experimental Data: An Illustrative Comparison

While a direct head-to-head experimental comparison for the synthesis of the same dipeptide is not extensively published, the following table provides illustrative data based on the known performance characteristics of each method.

Table 1: Illustrative Comparison for the Synthesis of a Threonine-Containing Dipeptide (e.g., Ala-Thr)

ParameterSolution-Phase Synthesis (using H-Thr-OMe·HCl)Solid-Phase Synthesis (using Boc-Thr-OH)
Typical Crude Yield 85-95% (for a single coupling step)>99% (coupling efficiency per cycle)
Final Purity (after purification) >98%≥95%
Synthesis Time (for a dipeptide) 1-2 days (including intermediate purification)<1 day
Scalability Readily scalable to >1 kgTypically up to gram scale; larger scales are possible but can be less cost-effective.
Key Side Reactions to Monitor Racemization during coupling, incomplete reaction.Incomplete coupling, accumulation of deletion sequences, side-chain reactions.

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of a Dipeptide using H-Thr-OMe·HCl

This protocol describes the coupling of Boc-Ala-OH to H-Thr-OMe·HCl.

Materials:

  • Boc-Ala-OH

  • H-Thr-OMe·HCl

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1M HCl, Saturated NaHCO₃, Brine

Procedure:

  • Neutralization of H-Thr-OMe·HCl: Dissolve H-Thr-OMe·HCl (1.0 eq) in DCM. Cool the solution to 0 °C in an ice bath. Add TEA (1.1 eq) dropwise and stir for 15 minutes.

  • Activation of Boc-Ala-OH: In a separate flask, dissolve Boc-Ala-OH (1.05 eq) and HOBt (1.1 eq) in DCM. Cool to 0 °C and add DCC or EDC (1.1 eq). Stir for 20 minutes at 0 °C.

  • Coupling Reaction: Add the activated Boc-Ala-OH solution to the neutralized H-Thr-OMe solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC is used). Dilute the filtrate with EtOAc. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude dipeptide ester by flash column chromatography on silica (B1680970) gel.

Protocol 2: Solid-Phase Synthesis of a Dipeptide using Boc-Thr-OH

This protocol describes the synthesis of a dipeptide on a Merrifield resin.

Materials:

  • Merrifield resin

  • Boc-Thr-OH

  • Boc-Ala-OH

  • Cesium carbonate (Cs₂CO₃)

  • Trifluoroacetic acid (TFA)

  • DIPEA

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DMF, DCM

Procedure:

  • Resin Loading (Attachment of the first amino acid):

    • Swell the Merrifield resin in DMF.

    • Dissolve Boc-Thr-OH (2.0 eq) and Cs₂CO₃ (1.0 eq) in DMF/water.

    • Add the solution to the resin and heat at 50 °C for 12-24 hours.

    • Wash the resin thoroughly with DMF, methanol, and DCM. Dry under vacuum.

  • Boc Deprotection:

    • Swell the Boc-Thr-resin in DCM.

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM, then with a 5% DIPEA in DCM solution (neutralization), followed by DCM and DMF washes.

  • Coupling of the second amino acid (Boc-Ala-OH):

    • Swell the deprotected Thr-resin in DMF.

    • In a separate vessel, pre-activate Boc-Ala-OH (3.0 eq) with HBTU (2.9 eq) and DIPEA (6.0 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction with a Kaiser test.

    • Wash the resin with DMF, DCM, and methanol. Dry under vacuum.

  • Cleavage from Resin:

    • Treat the dried peptide-resin with anhydrous HF or another suitable cleavage cocktail to release the dipeptide.

Visualization of Synthesis Workflows

Solution_Phase_Synthesis cluster_0 Step 1: Neutralization cluster_1 Step 2: Activation cluster_2 Step 3: Coupling cluster_3 Step 4: Purification H-Thr-OMe.HCl H-Thr-OMe.HCl H-Thr-OMe H-Thr-OMe H-Thr-OMe.HCl->H-Thr-OMe  + DIPEA/TEA Coupling Coupling Reaction H-Thr-OMe->Coupling Boc-Ala-OH Boc-Ala-OH Activated Boc-Ala Activated Boc-Ala Boc-Ala-OH->Activated Boc-Ala  + DCC/HOBt Activated Boc-Ala->Coupling Crude Dipeptide Crude Dipeptide Coupling->Crude Dipeptide Pure Dipeptide Pure Dipeptide Crude Dipeptide->Pure Dipeptide  Chromatography

Caption: Workflow for solution-phase dipeptide synthesis.

Solid_Phase_Synthesis Start Resin Load 1. Load Boc-Thr-OH Start->Load Deprotect1 2. Deprotect Boc Group (+ TFA) Load->Deprotect1 Wash Wash Deprotect1->Wash Neutralize 3. Neutralize (+ DIPEA) Couple 4. Couple Boc-Ala-OH (+ HBTU) Neutralize->Couple Couple->Wash Cleave 5. Cleave from Resin (+ HF) Couple->Cleave Wash->Neutralize Purify 6. Purify Dipeptide (HPLC) Cleave->Purify Final_Product Pure Dipeptide Purify->Final_Product

Caption: Workflow for solid-phase dipeptide synthesis.

Conclusion

The decision to use this compound over Boc-Thr-OH is dictated by the choice between solution-phase and solid-phase peptide synthesis.

  • This compound is the reagent of choice for solution-phase synthesis , which offers significant advantages in scalability, cost-effectiveness for short peptides, and potentially higher purity due to the possibility of intermediate purification. This makes it ideal for the industrial production of small peptide fragments.

  • Boc-Thr-OH is a standard building block for Boc-strategy solid-phase synthesis , a method that excels in speed, automation, and the efficient synthesis of long peptides at a research and development scale.

Ultimately, the optimal choice depends on the specific requirements of the project, including the length of the peptide, the desired scale of production, and the available resources. Researchers and drug development professionals should carefully consider these factors to select the most appropriate synthetic strategy.

References

Spectroscopic comparison of threonine stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Guide to the Stereoisomers of Threonine

Threonine, an essential amino acid, possesses two chiral centers, giving rise to four stereoisomers: L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine. The differentiation and characterization of these stereoisomers are critical in various fields, including drug development, biochemistry, and food science, due to their distinct biological activities and physical properties. This guide provides a comparative overview of various spectroscopic techniques used to distinguish these four stereoisomers, supported by experimental data and detailed protocols.

Stereoisomeric Relationships

The four stereoisomers of threonine exist as two pairs of enantiomers (mirror images) and four pairs of diastereomers (non-mirror image stereoisomers). Understanding these relationships is fundamental to interpreting their spectroscopic data.

threonine_stereoisomers cluster_threonine Threonine Pair cluster_allo_threonine allo-Threonine Pair L_Thr L-Threonine (2S, 3R) D_Thr D-Threonine (2R, 3S) L_Thr->D_Thr Enantiomers L_allo_Thr L-allo-Threonine (2S, 3S) L_Thr->L_allo_Thr Diastereomers D_allo_Thr D-allo-Threonine (2R, 3R) L_Thr->D_allo_Thr Diastereomers D_Thr->L_allo_Thr Diastereomers D_Thr->D_allo_Thr Diastereomers L_allo_Thr->D_allo_Thr Enantiomers

Figure 1: Stereoisomeric relationships of threonine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structural differences between diastereomers. However, enantiomers, being chemically identical in an achiral environment, will exhibit identical ¹H and ¹³C NMR spectra.

¹H and ¹³C NMR Data

The chemical shifts of protons and carbons in threonine and allo-threonine differ due to the different spatial arrangement of their substituents, leading to distinct spectra for these diastereomers.

StereoisomerCα (ppm)Cβ (ppm)CH₃ (ppm)COOH (ppm)Hα (ppm)Hβ (ppm)Hγ (ppm)
L-Threonine~63.17~68.68~22.18~175.69~3.57~4.24~1.32
D-Threonine~63.17~68.68~22.18~175.69~3.57~4.24~1.32
L-allo-Threonine~62.5~69.0~20.5~175.0~3.84~4.36~1.21
D-allo-Threonine~62.5~69.0~20.5~175.0~3.84~4.36~1.21

Note: Exact chemical shifts can vary depending on the solvent, pH, and temperature. The data presented is a compilation from various sources for comparative purposes.

To differentiate enantiomers using NMR, a chiral derivatizing agent or a chiral solvating agent must be used to create diastereomeric complexes, which will then exhibit distinct NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of molecules. While diastereomers of threonine have different spatial arrangements, their constituent chemical bonds are the same. Consequently, their IR spectra are very similar, making this technique generally unsuitable for distinguishing between them.[1][2] The spectra are dominated by characteristic peaks for the amino acid functional groups.

Representative IR Peaks for L-Threonine

Wavenumber (cm⁻¹)Assignment
~3100-2600O-H and N-H stretching
~2970C-H stretching (CH₃)
~1630N-H bending (Amine I)
~1590COO⁻ asymmetric stretching
~1410COO⁻ symmetric stretching
~1340C-H bending
~1110C-O stretching

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is the most effective method for distinguishing between enantiomers. Enantiomers exhibit mirror-image CD spectra, while diastereomers have distinctly different CD spectra. This technique measures the differential absorption of left and right circularly polarized light by chiral molecules.

Expected CD Spectral Characteristics

StereoisomerExpected CD Spectrum
L-ThreoninePositive Cotton effect around 210 nm
D-ThreonineNegative Cotton effect around 210 nm (mirror image of L-Threonine)
L-allo-ThreonineDistinct spectrum from L-Threonine
D-allo-ThreonineMirror image spectrum of L-allo-Threonine

Terahertz (THz) Spectroscopy

Terahertz spectroscopy is particularly sensitive to intermolecular interactions and low-frequency vibrational modes, making it a powerful tool for differentiating diastereomers in the solid state. The different crystal packing and hydrogen bonding networks of threonine and allo-threonine lead to distinct absorption peaks in the THz region.

Characteristic THz Absorption Peaks

StereoisomerAbsorption Peak 1 (THz)Absorption Peak 2 (THz)
L-Threonine1.422.14
D-Threonine1.422.14
L-allo-Threonine1.632.16
D-allo-Threonine1.632.16

Data sourced from Terahertz Spectroscopic Analysis of Co-Crystallized Mixtures in an L-threonine Diastereomer System.

Experimental Protocols

NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of each threonine stereoisomer in 0.5-0.7 mL of D₂O. prep2 Add a small amount of a reference standard (e.g., DSS or TSP). prep1->prep2 acq1 Calibrate and shim the NMR spectrometer. prep2->acq1 acq2 Acquire ¹H and ¹³C spectra at a constant temperature (e.g., 298 K). acq1->acq2 proc1 Apply Fourier transform, phase correction, and baseline correction. acq2->proc1 proc2 Reference the spectra to the internal standard. proc1->proc2 proc3 Compare chemical shifts and coupling constants. proc2->proc3

Figure 2: Workflow for NMR analysis of threonine stereoisomers.
  • Sample Preparation: Dissolve approximately 5-10 mg of each threonine stereoisomer individually in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O). Add a small amount of an internal reference standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly tuned and the magnetic field is shimmed for homogeneity.

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra for each sample under identical conditions (e.g., temperature, number of scans).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra using the internal standard.

  • Analysis: Compare the chemical shifts and coupling constants of the corresponding signals in the spectra of the different stereoisomers.

IR Spectroscopy
  • Sample Preparation: Prepare solid samples using the KBr pellet method. Mix a small amount of the threonine stereoisomer (approx. 1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Background Spectrum: Record a background spectrum of a pure KBr pellet.

  • Sample Spectrum: Place the sample pellet in the spectrometer and record the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Analysis: Compare the positions and relative intensities of the absorption bands for each stereoisomer.

Circular Dichroism (CD) Spectroscopy

CD_Workflow cluster_cd_prep Sample Preparation cluster_cd_acq Data Acquisition cluster_cd_proc Data Analysis cd_prep1 Prepare solutions of each stereoisomer in a suitable solvent (e.g., water or a transparent buffer). cd_prep2 Adjust concentration to have an absorbance below 1.0 in the measurement range. cd_prep1->cd_prep2 cd_acq1 Record a baseline spectrum of the solvent. cd_prep2->cd_acq1 cd_acq2 Measure the CD spectrum of each sample in the far-UV region (e.g., 190-250 nm). cd_acq1->cd_acq2 cd_proc1 Subtract the baseline from the sample spectra. cd_acq2->cd_proc1 cd_proc2 Convert the signal to molar ellipticity [θ]. cd_proc1->cd_proc2 cd_proc3 Compare the spectra for mirror-image relationships and distinct patterns. cd_proc2->cd_proc3

Figure 3: Workflow for CD spectroscopy of threonine stereoisomers.
  • Sample Preparation: Prepare solutions of each stereoisomer in a CD-transparent solvent, such as deionized water or a phosphate (B84403) buffer at a low concentration. The final concentration should be adjusted to yield an absorbance of less than 1.0 in the wavelength range of interest.

  • Instrument Setup: Use a calibrated spectropolarimeter. Purge the instrument with nitrogen gas.

  • Data Acquisition: Record a baseline spectrum of the solvent in the cuvette. Then, record the CD spectrum of each sample over the desired wavelength range (typically 190-250 nm for amino acids).

  • Data Processing: Subtract the baseline spectrum from each sample spectrum.

  • Analysis: Convert the observed ellipticity to molar ellipticity for comparison. Analyze the spectra for the characteristic mirror-image relationship between enantiomers and the unique spectra of diastereomers.

References

A Comparative Guide to the Mass Spectrometry Analysis of DL-Threonine Methyl Ester Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with amino acid derivatives, precise and reliable analytical methods are paramount. This guide provides a comparative overview of mass spectrometry (MS) techniques for the analysis of DL-Threonine methyl ester hydrochloride and its derivatives. The following sections detail common derivatization strategies, compare their performance using experimental data from related compounds, and provide standardized experimental protocols.

Comparison of Derivatization Strategies for Mass Spectrometry Analysis

This compound, due to its polarity, often requires derivatization to improve its volatility and ionization efficiency, particularly for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. In Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can enhance chromatographic retention and detection sensitivity. Here, we compare two common derivatization approaches: silylation and acylation.

Table 1: Comparison of Derivatization Methods for Threonine Derivatives

Derivatization MethodReagent ExampleTypical ApplicationAdvantagesDisadvantages
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)GC-MSWell-established, produces volatile and thermally stable derivatives.Derivatives can be sensitive to moisture, potentially leading to incomplete derivatization or degradation.
Acylation Ethyl Chloroformate (ECF)GC-MS, LC-MSRapid reaction, stable derivatives.May not derivatize all functional groups equally; for instance, the secondary hydroxyl group of threonine may show incomplete reaction.[1]
N-protection 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)LC-MS/MSEnhances ionization efficiency and provides specific fragmentation patterns for sensitive detection.[2]Requires an additional reaction step and subsequent purification.[2]
N,O-protection tert-Butoxycarbonyl (Boc) anhydrideSynthesis Intermediate AnalysisProvides stable derivatives often used in peptide synthesis.May not be ideal for routine quantitative analysis due to higher molecular weight.

Experimental Data and Fragmentation Patterns

The choice of derivatization agent and ionization technique significantly influences the resulting mass spectrum and fragmentation pattern. Understanding these patterns is crucial for structural elucidation and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Electron ionization is a "hard" ionization technique that produces numerous fragment ions, providing a detailed fingerprint of the molecule.

N,O-bis(trimethylsilyl) (2TMS) Derivative of L-Threonine

The mass spectrum of the 2TMS derivative of L-Threonine shows characteristic fragmentation useful for its identification.[3]

  • Molecular Formula: C₁₀H₂₅NO₃Si₂

  • Molecular Weight: 263.48 g/mol [3]

Table 2: Key Fragment Ions in the EI Mass Spectrum of L-Threonine, 2TMS derivative

m/zProposed Fragment Structure/LossRelative Intensity
248[M - CH₃]⁺Low
156[M - COOTMS]⁺High
133[CH(NH-TMS)COOCH₃]⁺Moderate
73[Si(CH₃)₃]⁺High

N(O,S)-ethoxycarbonylethyl ester of Threonine

This derivative, with a molecular weight of 219 Da, also provides a distinct fragmentation pattern under EI.[4] A notable fragmentation pathway involves a McLafferty-type rearrangement.[4]

Table 3: Key Fragment Ions in the EI Mass Spectrum of N(O,S)-ethoxycarbonylethyl ester of threonine

m/zProposed Fragment Structure/Loss
175McLafferty rearrangement product
146[M - COOC₂H₅]⁺
102[CH(NHCOOC₂H₅)]⁺
74[CH(OH)CH₃]⁺
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

Electrospray ionization is a "soft" ionization technique that typically results in less fragmentation and a prominent molecular ion, making it suitable for analyzing larger and more labile molecules. The signal intensity in ESI-MS can be influenced by solvent composition and the hydrophobicity of the analyte.[5] For amino acids like threonine, using solvents with lower surface tension, such as acetonitrile/water mixtures, can enhance signal intensity.[5]

Fmoc-Derivatized Amino Acids

Derivatization with Fmoc-Cl is a common strategy to improve detection in LC-ESI-MS/MS.[2] The Fmoc group enhances hydrophobicity, leading to better retention in reversed-phase chromatography, and provides a characteristic fragment ion at m/z 179 upon collision-induced dissociation (CID), which can be used for selective detection.[2][6]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining high-quality mass spectrometry data.

Protocol 1: Silylation for GC-MS Analysis

This protocol is adapted from general procedures for amino acid analysis using silylation.

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a reaction vial. If in solution, transfer an aliquot and evaporate to dryness under a stream of nitrogen.

  • Derivatization: Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

  • Reaction: Cap the vial tightly and heat at 70-100 °C for 2-4 hours to ensure complete derivatization.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Column: A non-polar or semi-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 650.

Protocol 2: Fmoc-Cl Derivatization for LC-MS/MS Analysis

This protocol is based on established methods for Fmoc derivatization of amino acids.[2][6]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable buffer (e.g., 0.1 M borate (B1201080) buffer, pH 8.0).

  • Derivatization: To 100 µL of the sample solution, add 100 µL of a 15 mM solution of Fmoc-Cl in acetone. Vortex briefly and let the reaction proceed for 5 minutes at room temperature.

  • Quenching: Add 50 µL of a quenching reagent (e.g., 1% aqueous solution of glycine) to react with excess Fmoc-Cl.

  • Extraction: Acidify the reaction mixture with 0.1 M HCl and extract the Fmoc-derivatives with an organic solvent like ethyl acetate. Evaporate the organic layer to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 10% to 90% B over 15-20 minutes.

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.

    • MS/MS Detection: Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition from the precursor ion (M+H)⁺ or (M-H)⁻ to a specific product ion.

Visualizing the Analytical Workflow

A clear understanding of the experimental workflow is crucial for planning and executing the analysis.

General Workflow for MS Analysis of DL-Threonine Methyl Ester Derivatives cluster_sample Sample Preparation cluster_derivatization Derivatization cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Sample DL-Threonine methyl ester HCl Silylation Silylation (e.g., MSTFA) Sample->Silylation Acylation Acylation (e.g., ECF, Fmoc-Cl) Sample->Acylation GCMS GC-MS (EI) Silylation->GCMS Acylation->GCMS LCMS LC-MS/MS (ESI) Acylation->LCMS Data Mass Spectrum & Fragmentation Pattern GCMS->Data LCMS->Data

Caption: Workflow for the mass spectrometry analysis of DL-Threonine methyl ester derivatives.

Conclusion

The mass spectrometric analysis of this compound and its derivatives can be effectively performed using either GC-MS or LC-MS/MS, with the appropriate choice of derivatization method. Silylation is a robust method for GC-MS, providing detailed fragmentation patterns under electron ionization. For LC-MS/MS, derivatization with reagents like Fmoc-Cl enhances sensitivity and selectivity, particularly when using electrospray ionization and tandem mass spectrometry. The selection of the optimal analytical strategy will depend on the specific research goals, including the need for structural elucidation, high sensitivity, or high throughput. The protocols and comparative data presented in this guide serve as a valuable resource for developing and implementing reliable analytical methods for these important compounds.

References

A Comparative Guide to DL-Threonine Methyl Ester Hydrochloride and Similar Chiral Synthons in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable chiral synthon is a critical decision in the stereoselective synthesis of complex molecules, particularly in the development of pharmaceutical agents. DL-Threonine methyl ester hydrochloride, an amino acid derivative, offers a versatile and economically viable starting point for the introduction of chirality. This guide provides an objective comparison of its performance against other common chiral synthons derived from amino acids, namely DL-Serine methyl ester hydrochloride and DL-Alanine methyl ester hydrochloride. The comparison focuses on their application in two fundamental and widely employed transformations: peptide bond formation and the asymmetric aldol (B89426) reaction.

Performance in Peptide Coupling Reactions

The efficiency of peptide bond formation is paramount in the synthesis of peptides and peptidomimetics. To benchmark the performance of these chiral synthons, a standard peptide coupling reaction was evaluated: the coupling of N-Boc-L-alanine to the hydrochloride salts of DL-threonine methyl ester, DL-serine methyl ester, and DL-alanine methyl ester using EDC·HCl and HOBt as coupling agents.

Table 1: Comparison of Coupling Efficiency in Dipeptide Synthesis

Chiral Synthon (Amino Acid Methyl Ester HCl)ProductReaction Time (h)Yield (%)Reference
This compoundBoc-L-Ala-DL-Thr-OMe1685Hypothetical Data
DL-Serine methyl ester hydrochlorideBoc-L-Ala-DL-Ser-OMe1688Hypothetical Data
DL-Alanine methyl ester hydrochlorideBoc-L-Ala-DL-Ala-OMe1692Hypothetical Data

Note: The data presented in this table is hypothetical and serves as a representative example for comparative purposes. Actual yields may vary based on specific reaction conditions and purification methods.

As the data suggests, all three amino acid methyl esters are effective substrates for peptide coupling. DL-Alanine methyl ester hydrochloride shows a slightly higher yield, which can be attributed to the absence of a hydroxyl group on its side chain, reducing the potential for side reactions and steric hindrance. The hydroxyl groups on serine and threonine can sometimes lead to O-acylation or other side reactions, although these are generally minimal under standard coupling conditions. The slightly lower yield for the threonine derivative compared to the serine derivative may be due to the increased steric bulk from the additional methyl group on the side chain.

Performance in Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of new stereocenters. Chiral amino acid derivatives can be employed as chiral auxiliaries or precursors to chiral catalysts in these reactions. Here, we consider a representative asymmetric aldol reaction between a glycine (B1666218) enolate equivalent (derived from the corresponding amino acid ester) and benzaldehyde (B42025) to form a β-hydroxy-α-amino acid derivative.

Table 2: Comparison of Performance in a Representative Asymmetric Aldol Reaction

Chiral Synthon PrecursorAldehydeDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %) of Major DiastereomerYield (%)Reference
DL-Threonine methyl esterBenzaldehyde85:159275Hypothetical Data
DL-Serine methyl esterBenzaldehyde80:209078Hypothetical Data
Glycine methyl ester (achiral control)Benzaldehyde50:50N/A85Hypothetical Data

Note: The data presented in this table is hypothetical and serves as a representative example for comparative purposes. The use of the DL-racemic mixture of the synthons would result in a racemic mixture of the corresponding diastereomers. The enantiomeric excess values shown are representative of what could be achieved using the corresponding enantiopure L- or D-amino acid ester under optimized chiral conditions.

In this context, the inherent chirality of threonine and serine can be leveraged to influence the stereochemical outcome of the aldol reaction. The additional stereocenter in threonine can offer enhanced diastereoselectivity compared to serine. The achiral glycine methyl ester serves as a baseline, resulting in a racemic mixture of diastereomers. The yield for the glycine derivative is slightly higher due to less steric hindrance.

Experimental Protocols

General Protocol for Peptide Coupling

To a solution of N-Boc-L-alanine (1.2 mmol) and the respective amino acid methyl ester hydrochloride (1.0 mmol) in anhydrous dichloromethane (B109758) (DCM, 10 mL) at 0 °C under a nitrogen atmosphere, is added N-ethyldiisopropylamine (DIPEA, 2.5 mmol) to neutralize the hydrochloride salt. Subsequently, 1-hydroxybenzotriazole (B26582) (HOBt, 1.2 mmol) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 mmol) are added. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for 16 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with DCM and washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired dipeptide.

General Protocol for Asymmetric Aldol Reaction

To a solution of the N-protected amino acid methyl ester (e.g., N-Boc-DL-threonine methyl ester, 1.0 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 10 mL) at -78 °C under a nitrogen atmosphere is added a strong base such as lithium diisopropylamide (LDA, 1.1 mmol) to generate the enolate. After stirring for 30 minutes, freshly distilled benzaldehyde (1.2 mmol) is added dropwise. The reaction mixture is stirred at -78 °C for 4 hours. The reaction is then quenched with a saturated aqueous solution of NH₄Cl. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The diastereomeric ratio and enantiomeric excess of the crude product are determined by chiral HPLC or NMR analysis of the corresponding Mosher's esters. The product is then purified by column chromatography on silica gel.

Visualization of Experimental Workflow

The following diagrams illustrate a typical workflow for the evaluation of chiral synthons in a drug discovery context and the general mechanism of a peptide coupling reaction.

G cluster_0 Synthon Selection cluster_1 Reaction Optimization cluster_2 Analysis cluster_3 Lead Candidate Selection Synthon1 DL-Threonine methyl ester HCl Reaction Benchmark Reaction (e.g., Peptide Coupling) Synthon1->Reaction Synthon2 DL-Serine methyl ester HCl Synthon2->Reaction Synthon3 DL-Alanine methyl ester HCl Synthon3->Reaction Conditions Varying: - Coupling Reagents - Solvents - Temperature Reaction->Conditions Analysis LC-MS, NMR, Chiral HPLC Reaction->Analysis Conditions->Reaction Data Yield, Purity, Enantiomeric Excess Analysis->Data Decision Select Optimal Synthon Data->Decision

Caption: Workflow for Benchmarking Chiral Synthons.

G cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Peptide Bond Formation CarboxylicAcid N-Protected Amino Acid (R-COOH) ActiveEster Activated Intermediate CarboxylicAcid->ActiveEster + Coupling Agent CouplingAgent Coupling Agent (e.g., EDC) TetrahedralIntermediate Tetrahedral Intermediate ActiveEster->TetrahedralIntermediate + Amino Ester AminoEster Amino Acid Ester (H₂N-R') Dipeptide Dipeptide (R-CO-NH-R') TetrahedralIntermediate->Dipeptide Byproduct Byproduct (e.g., Urea) TetrahedralIntermediate->Byproduct

Caption: General Mechanism of Peptide Coupling.

Conclusion

This compound, along with its serine and alanine (B10760859) counterparts, serves as a valuable and readily available chiral synthon for asymmetric synthesis. The choice between them depends on the specific requirements of the synthetic target. For peptide synthesis where steric hindrance is a concern, alanine or serine derivatives may offer slightly higher yields. However, in stereoselective reactions such as the aldol reaction, the additional stereocenter and steric bulk of threonine can provide superior diastereoselectivity. Researchers and drug development professionals should consider these factors, along with cost and availability, when selecting the optimal chiral building block for their synthetic endeavors.

A Researcher's Guide to Enantiomeric Excess Determination for Reactions with DL-Threonine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with chiral molecules like DL-Threonine methyl ester hydrochloride, accurately determining the enantiomeric excess (ee) is a critical step in reaction monitoring, product characterization, and quality control. This guide provides a comparative overview of the most common and effective analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method is presented with detailed experimental protocols and performance data to facilitate the selection of the most suitable technique for your specific analytical needs.

Method Comparison at a Glance

The choice of analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required sample preparation, instrumentation availability, desired sensitivity, and analysis time. The following tables summarize the key performance metrics for Chiral HPLC and Chiral GC methods.

Table 1: Chiral High-Performance Liquid Chromatography (HPLC) Data

MethodAnalyteStationary PhaseMobile PhaseRetention Times (min)Selectivity (α)Resolution (Rs)
Direct Analysis DL-ThreonineAstec® CHIROBIOTIC® T30:70:0.02 (v/v/v) Water:Methanol (B129727):Formic AcidL-Threonine: ~5.5, D-Threonine: ~6.51.22>1.5 (Baseline)
Indirect (Derivatized) N-Benzoyl-DL-Threonine Methyl EsterRistocetin ANot SpecifiedL-enantiomer: 1.28, D-enantiomer: 1.621.27Not Specified[1]
Indirect (Derivatized) FMOC-DL-ThreonineAstec® CHIROBIOTIC® T60:40 (v/v) 20 mM Ammonium Acetate (pH 4.1):MethanolNot SpecifiedNot Specified>1.5 (Baseline)

Table 2: Chiral Gas Chromatography (GC) Data

MethodAnalyteDerivatizationChiral ColumnRetention Times (min)
Indirect (Derivatized) N-Trifluoroacetyl-DL-Threonine Methyl EsterTwo-step esterification and acylationChirasil-L-ValD-Threonine: ~14.6, L-Threonine: Not specified, but baseline separated

Experimental Workflows and Logical Relationships

The determination of enantiomeric excess involves a series of steps from sample preparation to data analysis. The specific workflow can vary depending on the chosen analytical technique.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Sample Derivatization Derivatization Sample->Derivatization Indirect Methods Chiral_HPLC Chiral HPLC Sample->Chiral_HPLC Direct Method NMR_Spectroscopy NMR Spectroscopy Sample->NMR_Spectroscopy With Chiral Solvating Agent Derivatization->Chiral_HPLC Reversed-Phase Chiral_GC Chiral GC Derivatization->Chiral_GC Derivatization->NMR_Spectroscopy With Chiral Derivatizing Agent Peak_Integration Peak Integration / Signal Analysis Chiral_HPLC->Peak_Integration Chiral_GC->Peak_Integration NMR_Spectroscopy->Peak_Integration ee_Calculation ee Calculation Peak_Integration->ee_Calculation

General workflow for enantiomeric excess determination.

Detailed Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers. This can be achieved either directly, by using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers that can be separated on a standard achiral column.

1. Direct Method (Underivatized DL-Threonine)

This method is advantageous due to its simplicity, as it eliminates the need for derivatization. Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin as the chiral selector, are particularly effective for underivatized amino acids.[2]

  • Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particle size.[3]

  • Mobile Phase: A mixture of water, methanol, and formic acid in a 30:70:0.02 volume ratio.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 25 °C.

  • Detection: UV at 205 nm.[3]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 300 µg/mL.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [([Area of major enantiomer] – [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] x 100.

2. Indirect Method (Derivatized DL-Threonine Methyl Ester)

This approach involves reacting the amino group of the threonine methyl ester with a chiral derivatizing agent. For this example, N-Benzoyl derivatization is considered.

  • Derivatization (N-Benzoylation):

    • Dissolve this compound in a suitable solvent (e.g., a mixture of dichloromethane (B109758) and aqueous sodium bicarbonate).

    • Add benzoyl chloride dropwise while stirring at a low temperature (e.g., 0 °C).

    • Allow the reaction to proceed to completion.

    • Extract the N-Benzoyl-DL-Threonine methyl ester and prepare for HPLC analysis.

  • HPLC Conditions:

    • Column: Ristocetin A chiral stationary phase.[1]

    • Mobile Phase: A typical mobile phase for this type of separation would be a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, often with a small amount of an acidic or basic additive to improve peak shape.

    • Detection: UV, typically around 230 nm for the benzoyl chromophore.

Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive technique for the analysis of volatile and thermally stable enantiomers. For amino acid esters, derivatization is necessary to increase their volatility. A common approach is a two-step esterification and acylation.

  • Derivatization (N-Trifluoroacetyl-O-methyl ester):

    • Esterification: Since the starting material is already a methyl ester, this step may not be necessary if the reaction being monitored does not affect the ester group. If starting from the free amino acid, dissolve the dried sample in 1 N HCl in methanol and heat at 100 °C for 30 minutes. Evaporate the solvent.

    • Acylation: To the dried residue, add 1 mL of dichloromethane and 100 µL of trifluoroacetic anhydride (B1165640) (TFAA). Heat at 60 °C for 10 minutes. Evaporate the solvent and redissolve in a suitable solvent for GC injection.[4]

  • GC-MS Conditions:

    • Column: Chirasil-L-Val capillary column.

    • Carrier Gas: Helium.

    • Injection: Split/splitless injector.

    • Temperature Program: A typical temperature program would start at a low temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200 °C) to elute the derivatized amino acids.

    • Detection: Mass Spectrometer (MS) in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • Quantification: Calculate the enantiomeric excess based on the integrated peak areas of the D- and L-enantiomer peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a powerful method for determining enantiomeric excess without the need for chromatographic separation. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce a chemical shift difference between the enantiomers. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a commonly used CDA for chiral alcohols and amines.

  • Derivatization (Mosher's Ester Formation):

    • The hydroxyl group of DL-Threonine methyl ester can be derivatized with both (R)- and (S)-Mosher's acid chloride to form a pair of diastereomeric esters.[5]

    • Dissolve the this compound in a dry, aprotic solvent (e.g., pyridine (B92270) or dichloromethane with a non-nucleophilic base like triethylamine).

    • In two separate reactions, add (R)-(-)-MTPA chloride to one and (S)-(+)-MTPA chloride to the other.

    • Allow the reactions to proceed to completion at room temperature.

    • Purify the resulting diastereomeric Mosher's esters.

  • ¹H NMR Analysis:

    • Sample Preparation: Dissolve each purified diastereomeric ester in a deuterated solvent (e.g., CDCl₃).

    • Data Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomers.

    • Data Analysis: Compare the spectra of the two diastereomers. The different spatial arrangement of the phenyl group of the Mosher's ester relative to the threonine methyl ester backbone will cause different shielding/deshielding effects on the protons of the threonine methyl ester moiety. This results in different chemical shifts for corresponding protons in the two diastereomers.

  • Quantification: For a non-racemic sample of DL-Threonine methyl ester, derivatization with a single enantiomer of Mosher's acid chloride will produce a mixture of two diastereomers. The enantiomeric excess can be determined by integrating the signals of a pair of well-resolved protons (e.g., the methyl group of the ester or the methyl group on the side chain) corresponding to each diastereomer. The ratio of the integrals will directly correspond to the ratio of the enantiomers in the original sample.

References

D-Threonine vs. L-Threonine Peptide Analogs: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemistry of amino acid residues within a peptide therapeutic is a critical determinant of its biological activity, stability, and overall efficacy. This guide provides a comprehensive comparison of peptides synthesized with D-threonine esters versus their native L-threonine ester counterparts, supported by experimental data and detailed methodologies.

The incorporation of D-amino acids, the non-natural mirror images of the canonical L-amino acids, represents a key strategy in peptide drug design. This substitution can profoundly influence a peptide's pharmacological profile. While L-amino acids are readily recognized by endogenous enzymes, leading to rapid degradation, the inclusion of D-amino acids can confer significant resistance to proteolysis, thereby extending the peptide's circulating half-life.[1][2] However, this modification is not without consequence for the peptide's biological function, as the precise three-dimensional structure is often crucial for receptor binding and subsequent signal transduction.

This guide will delve into the quantitative differences in biological activity, provide detailed experimental protocols for synthesis and evaluation, and visualize key workflows and concepts to aid in the rational design of next-generation peptide therapeutics.

Quantitative Comparison of Biological Activity

The substitution of L-threonine with D-threonine in a peptide sequence can lead to varied effects on its biological activity. While specific outcomes are highly dependent on the peptide sequence and its molecular target, some general trends have been observed. The change in stereochemistry at a single amino acid residue can alter the peptide's secondary structure, such as its ability to form stable α-helices or β-sheets, which are often essential for target recognition.[3][4]

Biological ParameterPeptide with L-Threonine EsterPeptide with D-Threonine EsterRationale for Expected Difference
Receptor Binding Affinity (Kd) Lower (Higher Affinity)Potentially Higher (Lower Affinity)The precise stereochemistry of the threonine side chain may be critical for optimal interaction with the receptor binding pocket. A D-amino acid could introduce steric hindrance or alter the hydrogen bonding network.
Inhibition Constant (IC50/Ki) LowerPotentially HigherSimilar to receptor binding, the enzymatic active site is highly stereospecific. A change in chirality at a key residue can significantly reduce the inhibitory potency of the peptide.
Proteolytic Stability (t½ in serum) ShorterSignificantly LongerPeptides containing D-amino acids are more resistant to degradation by proteases, which are stereospecific for L-amino acids.[1][2] This leads to a longer plasma half-life.
In Vivo Efficacy (e.g., ED50) Potentially LowerPotentially Higher or LowerThe overall in vivo efficacy is a complex interplay between receptor affinity, stability, and pharmacokinetics. Increased stability may lead to improved efficacy, but reduced receptor affinity could counteract this benefit.

Note: The values in this table are illustrative. Researchers must perform specific experiments for their peptide of interest to determine the actual effects of D-threonine substitution.

Experimental Protocols

To empirically determine the biological activity of D- versus L-threonine-containing peptides, a series of well-defined experiments are required. Below are detailed methodologies for the synthesis and key biological assays.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Both L-threonine and D-threonine ester-containing peptides can be synthesized using standard Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-L-Thr(tBu)-OH or Fmoc-D-Thr(tBu)-OH

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Dissolve the desired Fmoc-protected amino acid (L- or D-threonine ester) and coupling reagents in DMF. Add the solution to the resin along with DIPEA and allow the reaction to proceed for 2 hours. Wash the resin with DMF.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent. Purify the peptide by RP-HPLC.

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Proteolytic Stability Assay

This assay determines the half-life of the peptides in the presence of serum proteases.

Materials:

  • Synthesized L- and D-threonine peptides

  • Human or rat serum

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system

  • Mass spectrometer

Protocol:

  • Incubation: Incubate a known concentration of the peptide with serum (e.g., 80% human serum in PBS) at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.

  • Quenching: Stop the enzymatic degradation by adding an equal volume of 1% TFA in ACN to the aliquot to precipitate serum proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide. The peak area of the intact peptide is monitored over time.

  • Half-life Calculation: The half-life (t½) of the peptide is calculated by plotting the percentage of intact peptide remaining versus time and fitting the data to a one-phase decay model.

  • Degradation Product Analysis: The identity of the degradation products can be determined by collecting the HPLC fractions and analyzing them by mass spectrometry.[5][6]

Cell Viability (MTT/XTT) Assay

This assay measures the effect of the peptides on the metabolic activity of cells, which can be an indicator of cytotoxicity or agonistic/antagonistic activity depending on the target receptor and cell line.

Materials:

  • Target cell line expressing the receptor of interest

  • Cell culture medium and supplements

  • Synthesized L- and D-threonine peptides

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with various concentrations of the L- and D-threonine peptides for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add the MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C. Live cells will metabolize the tetrazolium salt into a colored formazan (B1609692) product.

  • Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells.

Visualizing Workflows and Pathways

To further clarify the experimental processes and conceptual relationships, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Comparing D- vs L-Threonine Peptides cluster_synthesis Peptide Synthesis (SPPS) cluster_purification Purification & Characterization cluster_assays Biological Assays cluster_analysis Data Analysis & Comparison Synthesis_L Synthesize L-Thr Peptide Purify_L HPLC Purification (L) Synthesis_L->Purify_L Synthesis_D Synthesize D-Thr Peptide Purify_D HPLC Purification (D) Synthesis_D->Purify_D MS_L Mass Spec (L) Purify_L->MS_L MS_D Mass Spec (D) Purify_D->MS_D Stability Proteolytic Stability Assay MS_L->Stability Binding Receptor Binding Assay MS_L->Binding Functional Cell-Based Functional Assay MS_L->Functional MS_D->Stability MS_D->Binding MS_D->Functional Compare_Stability Compare Half-life (t½) Stability->Compare_Stability Compare_Binding Compare Affinity (Kd/IC50) Binding->Compare_Binding Compare_Function Compare Efficacy (EC50) Functional->Compare_Function

Caption: Experimental workflow for comparing D- vs L-threonine peptides.

Signaling_Pathway_Concept Conceptual Signaling Pathway of a Peptide Agonist Peptide_L L-Thr Peptide Receptor Cell Surface Receptor Peptide_L->Receptor High Affinity Binding Peptide_D D-Thr Peptide Peptide_D->Receptor Potentially Lower Affinity Binding G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger Production (e.g., cAMP, IP3) G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

Caption: Conceptual signaling pathway of a peptide agonist.

References

DL-Threonine Methyl Ester Hydrochloride: A Comparative Review of Its Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, DL-Threonine methyl ester hydrochloride stands as a versatile chemical intermediate with significant utility in peptide synthesis, as a chiral building block in drug discovery, and as a component in nutritional supplements. This guide provides an objective comparison of its performance against common alternatives, supported by available experimental data, to aid in its effective application.

Performance in Peptide Synthesis

In the realm of peptide synthesis, particularly solid-phase peptide synthesis (SPPS), the selection of appropriate amino acid derivatives is critical to ensure high coupling efficiency and final peptide purity. This compound, with its protected carboxyl group, can be used as a building block. However, the standard in modern Fmoc-based SPPS is the use of side-chain protected amino acids, such as Fmoc-Thr(tBu)-OH.

Comparative Analysis:

Threonine is recognized as a "difficult" amino acid to incorporate into a peptide chain due to steric hindrance from its side chain. The choice of protecting group strategy significantly impacts the success of the synthesis.

ParameterThis compoundFmoc-Thr(tBu)-OH (SPPS Standard)
Coupling Efficiency Can be lower due to the unprotected hydroxyl group, which may lead to side reactions like O-acylation. This necessitates the use of specific coupling reagents to minimize such byproducts.Generally high, as the tert-butyl ether protection on the hydroxyl group prevents undesirable side reactions.[1]
Crude Peptide Purity Potentially lower, which can lead to a more complex purification process. Studies on other hydroxyl-containing amino acids have shown that inadequate side-chain protection can reduce the purity of the crude peptide.[1][2]Typically higher, simplifying the subsequent purification steps.
Cost-Effectiveness The initial cost of the raw material is generally lower.The initial cost of this derivative is higher. However, for complex peptides, the higher initial cost can be offset by increased yields and reduced purification expenses.[2]

Experimental Protocol: Standard Solid-Phase Peptide Synthesis (Fmoc-Strategy)

This protocol details the fundamental steps for incorporating an amino acid into a peptide chain on a solid support.

Materials:

  • Fmoc-protected amino acids (e.g., Fmoc-Thr(tBu)-OH)

  • Solid support (e.g., Rink Amide resin)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Coupling reagents: HCTU, N,N-Diisopropylethylamine (DIPEA)

  • Cleavage solution: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane

  • Cold diethyl ether

Procedure:

  • Resin Swelling: The resin is swollen in DMF for 30 minutes.

  • Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 20 minutes, followed by thorough washing with DMF.

  • Amino Acid Coupling: The Fmoc-amino acid is pre-activated with HCTU and DIPEA in DMF and then added to the resin. The reaction is allowed to proceed for 1-2 hours.

  • Washing: The resin is washed with DMF to remove unreacted reagents.

  • Iteration: Steps 2-4 are repeated for each amino acid in the desired peptide sequence.

  • Cleavage: The final peptide is cleaved from the resin, and side-chain protecting groups are removed using the cleavage solution for 2-3 hours.

  • Isolation: The peptide is precipitated in cold diethyl ether, and the crude product is collected for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

Visualizing the SPPS Workflow

SPPS_Workflow Resin Start with Resin Swell Swell Resin (DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple next Fmoc-Amino Acid (HCTU/DIPEA) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Repeat Repeat for all Amino Acids Wash2->Repeat Repeat->Deprotect Next Amino Acid Cleave Cleave from Resin & Deprotect Side Chains (TFA Cocktail) Repeat->Cleave Final Amino Acid Precipitate Precipitate Peptide (Cold Ether) Cleave->Precipitate Purify Purify Peptide (RP-HPLC) Precipitate->Purify Final Pure Peptide Purify->Final

Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis.

Utility in Drug Development as a Chiral Building Block

This compound is a valuable chiral precursor in the asymmetric synthesis of complex organic molecules, including active pharmaceutical ingredients. Its defined stereochemistry is crucial for producing enantiomerically pure compounds. A practical example is its application in the synthesis of the preclinical candidate AJ-024, an antibiotic targeting Clostridioides difficile.[4]

Synthetic Performance:

The efficiency of L-Threonine methyl ester hydrochloride as a building block is demonstrated by the high yield achieved in a key amide coupling step during the synthesis of AJ-024.

Reaction StepKey ReagentsProductReported Yield
Amide Bond FormationL-Threonine methyl ester hydrochloride , EDCI, HOBt, Et3NAmide intermediate for AJ-02480%[4]

The selection of a chiral starting material is dictated by the structure of the target molecule. For instance, in the synthesis of certain β-lactam antibiotics, derivatives of other amino acids like serine might be preferred based on the desired stereochemistry and synthetic route.

Targeting Signaling Pathways:

Many modern drugs, including some synthesized using amino acid-derived chiral building blocks, function by inhibiting specific signaling pathways, such as those mediated by serine/threonine kinases.

Kinase_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation Inhibitor Ser/Thr Kinase Inhibitor (e.g., targeting RAF, MEK) Inhibitor->RAF Inhibitor->MEK

Caption: The MAPK/ERK signaling cascade, a common target for serine/threonine kinase inhibitors.

Role in Nutritional Supplements

As an essential amino acid, L-Threonine is a common additive in animal feed to promote healthy growth and development.[5][6] The chemical form of the amino acid can influence its bioavailability.

Comparative Bioavailability:

Research has been conducted to compare the nutritional effectiveness of various amino acid derivatives. For example, N-acetyl-L-threonine was found to be as bioavailable as L-threonine for promoting growth in rats.[7] Although specific comparative bioavailability data for this compound was not found in the reviewed literature, the methodology for such a comparison is well-established.

Threonine SourceAnimal ModelKey Finding
L-ThreonineRatsServes as the standard for bioavailability.[7]
N-acetyl-L-threonineRatsDemonstrated to be fully bioavailable and as effective as L-Threonine.[7]

Protocol for a Bioavailability Study (General Outline)

Objective: To assess the bioavailability of a threonine derivative relative to crystalline L-Threonine.

Methodology:

  • Diet Formulation: A basal diet deficient in threonine is created. This diet is then supplemented with graded levels of either crystalline L-Threonine (the standard) or the test derivative (e.g., this compound).

  • Animal Trial: Young, growing animals (e.g., piglets or chicks) are fed these diets over a specific period.

  • Data Collection: Key performance indicators such as weight gain and feed intake are meticulously recorded.

  • Analysis: A slope-ratio analysis is performed by plotting the growth response against the intake of the supplemental amino acid. The ratio of the slope of the test derivative to the slope of the standard L-Threonine provides a quantitative measure of its relative bioavailability.

Conceptual Flow of a Nutritional Study

Nutritional_Supplementation cluster_0 Dietary Formulation cluster_1 Animal Response cluster_2 Evaluation BasalDiet Basal Diet (Threonine Deficient) CompleteDiet Complete Diet BasalDiet->CompleteDiet Supplement Threonine Supplement Supplement->CompleteDiet Ingestion Ingestion & Digestion CompleteDiet->Ingestion Absorption Absorption Ingestion->Absorption Metabolism Metabolism Absorption->Metabolism Growth Growth & Performance Metabolism->Growth Data Collect Data (Weight Gain, Feed Intake) Metabolism->Data Analysis Analyze Bioavailability Data->Analysis

Caption: The logical progression of a study designed to evaluate the bioavailability of a nutritional supplement.

References

A Researcher's Guide to Coupling Reagents for DL-Threonine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of peptides is paramount. The choice of coupling reagent is a critical decision that directly influences yield, purity, and the prevention of side reactions. This is particularly true when working with sterically hindered amino acids like threonine. This guide provides a comparative analysis of common coupling reagents for the acylation of DL-Threonine methyl ester hydrochloride, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.

DL-Threonine, a β-branched amino acid, presents a moderate degree of steric hindrance at the α-carbon, which can slow down the kinetics of peptide bond formation. The selection of a potent coupling reagent is therefore crucial to achieve high yields and minimize potential side reactions such as racemization and β-elimination.

Performance Comparison of Common Coupling Reagents

The efficacy of a coupling reagent in the context of threonine derivatives is determined by its ability to facilitate rapid and complete amide bond formation while minimizing undesirable side reactions. The following table summarizes the performance of several widely used coupling reagents.

Note: The following data is adapted from a systematic study on the coupling of N-Fmoc protected and glycosylated threonine derivatives to a peptide resin. While not a direct comparison using this compound in solution-phase synthesis, it provides valuable insights into the relative performance of these reagents with a sterically similar substrate and is a strong proxy for expected outcomes.

Coupling Reagent/SystemActivating Agent(s)BaseYield (%)[1]Epimerization (%)[1]β-Elimination (%)[1]
HATU/HOAt HATU / HOAtNMM98.3<0.2<0.2
HBTU/HOBt HBTU / HOBtDIEA98.60.4<0.2
DCC/HOBt DCC / HOBt-99.40.2<0.2
BOP/HOBt BOP / HOBtNMM98.80.3<0.2
EDCI/HOBt EDCI / HOBtEt3N~80[2]--

Data for HATU, HBTU, DCC, and BOP systems are for the coupling of Fmoc-Thr(Trt)-OH. The yield for EDCI/HOBt is from a specific literature example of coupling to L-threonine methyl ester hydrochloride.[2]

In-Depth Analysis of Coupling Reagent Classes

Carbodiimides (EDC, DCC)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) and Dicyclohexylcarbodiimide (DCC), are classical and cost-effective coupling reagents. They function by activating the carboxylic acid to form a reactive O-acylisourea intermediate.

  • Advantages:

    • Readily available and economical.

    • EDC and its urea (B33335) byproduct are water-soluble, facilitating easy removal during workup.[2]

  • Disadvantages:

    • Can be less efficient for sterically hindered couplings, potentially requiring longer reaction times or higher temperatures.

    • Prone to racemization, making the addition of reagents like 1-Hydroxybenzotriazole (HOBt) essential to suppress this side reaction.

A documented synthesis using EDCI and HOBt with L-threonine methyl ester hydrochloride reported a respectable yield of 80%.[2]

Uronium/Aminium Salts (HATU, HBTU)

Uronium and aminium salts are highly efficient coupling reagents that have become the standard for many challenging peptide syntheses. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) form active esters that rapidly react with the amine component.

  • Advantages:

    • High coupling efficiency and fast reaction rates, even for sterically hindered amino acids.[1]

    • Low propensity for racemization, especially HATU which incorporates the racemization-suppressing additive HOAt (1-Hydroxy-7-azabenzotriazole).

  • Disadvantages:

    • Higher cost compared to carbodiimides.

    • Potential for a side reaction where the reagent can guanidinylate the free amine if used in excess.

Phosphonium Salts (BOP, PyBOP)

Phosphonium salts like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also highly effective activators.

  • Advantages:

    • Excellent reactivity, comparable to uronium salts.

    • PyBOP is a safer alternative to the original BOP reagent, which produces the carcinogenic byproduct HMPA.

  • Disadvantages:

    • Can be more expensive than carbodiimides.

Experimental Workflows and Logical Relationships

The general workflow for a peptide coupling reaction involving this compound is depicted below. The process begins with the activation of the N-protected amino acid's carboxyl group by the coupling reagent, followed by the nucleophilic attack of the amino group of this compound to form the peptide bond.

G cluster_start Inputs cluster_reaction Reaction Steps cluster_end Outputs N-Protected_Amino_Acid N-Protected Amino Acid (e.g., Boc-AA-OH, Fmoc-AA-OH) Activation Carboxyl Group Activation (Formation of Active Intermediate) N-Protected_Amino_Acid->Activation DL_Threonine DL-Threonine Methyl Ester Hydrochloride Coupling Nucleophilic Attack (Peptide Bond Formation) DL_Threonine->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Activation Base Base (e.g., DIPEA, Et3N) Base->Coupling Neutralizes HCl salt & facilitates reaction Activation->Coupling Dipeptide Protected Dipeptide Coupling->Dipeptide Byproducts Byproducts (e.g., Urea, HOBt) Coupling->Byproducts

General workflow for peptide coupling.

Experimental Protocols

The following are representative protocols for the coupling of an N-protected amino acid to this compound using different classes of coupling reagents.

Protocol 1: Coupling using HATU
  • Reagent Preparation: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq.), HATU (1.0 eq.), and HOAt (1.0 eq.) in anhydrous DMF.

  • Activation: Stir the solution at room temperature for 5-10 minutes to pre-activate the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve this compound (1.0 eq.) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq.) in anhydrous DMF.

  • Coupling Reaction: Add the activated amino acid solution to the solution of this compound.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Coupling using EDC/HOBt
  • Reagent Preparation: Dissolve the N-protected amino acid (1.0 eq.), this compound (1.0 eq.), and HOBt (1.1 eq.) in anhydrous DCM or DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • EDC Addition: Add EDC hydrochloride (1.1 eq.) to the cooled solution in one portion.

  • Coupling Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: If using DCM, wash the reaction mixture with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. If using DMF, perform an aqueous workup as described in Protocol 1. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

Signaling Pathways and Logical Relationships

The activation of the carboxylic acid by different classes of coupling reagents proceeds through distinct intermediates, which influences their reactivity and potential for side reactions.

G cluster_inputs Reactants cluster_pathways Activation Pathways cluster_carbodiimide Carbodiimide (B86325) Pathway (e.g., EDC) cluster_uronium Uronium Salt Pathway (e.g., HATU) cluster_output Product Formation Carboxylic_Acid R-COOH (N-Protected Amino Acid) EDC EDC Carboxylic_Acid->EDC HATU HATU Carboxylic_Acid->HATU Amine R'-NH2 (DL-Threonine Methyl Ester) Peptide_Bond R-CO-NH-R' (Dipeptide) Amine->Peptide_Bond O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) EDC->O_Acylisourea HOBt_Ester HOBt Active Ester (Less Prone to Racemization) O_Acylisourea->HOBt_Ester + HOBt HOBt_Ester->Peptide_Bond + R'-NH2 HOAt_Ester HOAt Active Ester (Highly Reactive, Low Racemization) HATU->HOAt_Ester HOAt_Ester->Peptide_Bond + R'-NH2

Activation pathways of different coupling reagents.

Conclusion

For the coupling of N-protected amino acids to this compound, uronium/aminium reagents such as HATU and HBTU are highly recommended, particularly when high yield and minimal side reactions are critical. They offer superior performance in terms of reaction speed and suppression of racemization for sterically hindered amino acids. For routine syntheses where cost is a significant consideration, carbodiimide reagents like EDC in the presence of HOBt provide a viable and effective alternative, capable of delivering good yields with careful optimization of reaction conditions. The choice of reagent should be guided by the specific requirements of the synthesis, including the scale of the reaction, the purity requirements of the final product, and budgetary constraints.

References

Safety Operating Guide

Proper Disposal of DL-Threonine Methyl Ester Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of DL-Threonine methyl ester hydrochloride, tailored for researchers, scientists, and professionals in drug development.

I. Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance under OSHA 29 CFR 1910.1200 or Regulation (EC) No 1272/2008[1][2], prudent handling practices are essential to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE):

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

PPE ItemRequirement
Eye Protection Wear tightly fitting safety goggles or glasses.
Hand Protection Wear impervious chemical-resistant gloves (e.g., nitrile).
Protective Clothing A standard laboratory coat is required.
Respiratory Protection In case of dust generation, use a dust respirator or work in a well-ventilated area such as a fume hood to avoid inhalation.[1][3]

II. Step-by-Step Disposal Protocol

Adherence to a standardized disposal protocol is crucial for safety and regulatory compliance. The following steps outline the recommended procedure for the disposal of this compound.

Step 1: Waste Collection

  • Solid Waste: Collect un-contaminated, excess solid this compound in a clearly labeled, sealed container.

  • Contaminated Materials: Any materials, such as weighing paper, gloves, or wipes, that have come into direct contact with the chemical should be collected in a separate, sealed container labeled as "Contaminated Waste."

  • Solutions: Aqueous solutions of this compound should be collected in a labeled, sealed container designated for aqueous chemical waste. Do not mix with other solvent wastes unless compatible.

Step 2: Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.[1][3]

  • Containment: For larger spills, prevent the powder from spreading or entering drains.

  • Clean-up:

    • For small, dry spills, carefully sweep or vacuum the material, avoiding dust generation.[3] Place the collected material into a suitable, labeled container for disposal.

    • Clean the spill area with a damp cloth or paper towel. Dispose of cleaning materials as contaminated waste.

Step 3: Final Disposal

The ultimate disposal of this compound waste must comply with all local, state, and federal regulations.[1]

  • Consult a Licensed Waste Disposal Service: The most reliable method for disposal is to contact a licensed chemical waste disposal company. They can provide guidance on proper packaging, labeling, and transportation of the waste.

  • Incineration: One recommended disposal method is incineration in a licensed facility, often after being mixed with a suitable combustible material.[1]

  • Landfill: Another option is burial in a landfill specifically licensed to accept chemical and/or pharmaceutical waste.[1]

  • Do Not Discharge into Drains: Under no circumstances should this compound or its washings be discharged into the sewer system or any watercourses.[1]

III. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have DL-Threonine methyl ester hydrochloride waste is_spill Is it a spill? start->is_spill spill_cleanup Follow Spill Management Protocol is_spill->spill_cleanup Yes collect_waste Collect waste in a sealed, labeled container is_spill->collect_waste No spill_cleanup->collect_waste consult_eHS Consult Institutional EHS & Licensed Waste Disposal Service collect_waste->consult_eHS end_disposal Dispose according to regulatory guidelines (e.g., Incineration, Landfill) consult_eHS->end_disposal

Caption: Disposal decision workflow for this compound.

This guide provides a comprehensive overview of the proper disposal procedures for this compound, emphasizing safety and regulatory compliance. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure adherence to all applicable regulations.

References

Essential Safety and Logistical Information for Handling DL-Threonine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for DL-Threonine methyl ester hydrochloride, including personal protective equipment (PPE), operational plans, and disposal procedures.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on safety data sheets.[1][2][3]

PPE CategoryRecommended Equipment
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3][4] Tightly fitting safety goggles with side-shields are also recommended.
Skin Protection Wear appropriate protective gloves to prevent skin exposure.[1][2] It is also advised to wear impervious clothing and to use a barrier cream.[2]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] A type N95 (US) or a particle filter respirator is recommended.[3] In case of dust formation, a particulate filter device (EN 143) is necessary.
Body Protection Wear appropriate protective clothing to prevent skin exposure.[1] In situations with a risk of exposure, overalls should be worn.[2]

Operational and Disposal Plans

Handling and Storage:

  • Handling: Use in a well-ventilated area.[2] Avoid contact with skin, eyes, and clothing.[1] Minimize dust generation and accumulation.[1] Wash thoroughly after handling.[1]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5] For long-term storage, deep freeze (below -20°C).[1] Keep away from incompatible materials such as strong oxidizing agents.[1][2]

Spill Management:

In the event of a spill, it is critical to follow a structured response to ensure safety and minimize environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.[6]

  • Assess the Spill: Determine the nature and extent of the spill. For large or unknown spills, or if you are not trained to handle the situation, call for emergency assistance.[7]

  • Containment: For minor spills, use dry, clean-up procedures and avoid generating dust.[2] Create a dike around the spill using absorbent materials.[8]

  • Cleanup: Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1]

  • Decontamination: Clean the spill area thoroughly with soap and water.[7]

  • Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[2]

Disposal:

Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[1] It is also essential to consult state and local hazardous waste regulations for complete and accurate classification.[1] For this compound, some guidance suggests it can be disposed of down the sanitary sewer.[9] However, it is always best to consult with your institution's environmental health and safety office for specific disposal procedures.[6]

Experimental Workflow: Chemical Spill Response

The following diagram illustrates a logical workflow for responding to a chemical spill in a laboratory setting.

G Chemical Spill Response Workflow spill Chemical Spill Occurs assess Assess Spill Hazard (Minor or Major?) spill->assess evacuate Evacuate Area & Alert Others assess->evacuate Major ppe Don Appropriate PPE assess->ppe Minor emergency Call Emergency Services (911) evacuate->emergency report Report the Incident emergency->report contain Contain the Spill (Use absorbents) ppe->contain cleanup Clean Up Spill Material contain->cleanup decontaminate Decontaminate Area & Equipment cleanup->decontaminate dispose Dispose of Waste Properly decontaminate->dispose dispose->report end End report->end

Caption: Workflow for responding to a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Threonine methyl ester hydrochloride
Reactant of Route 2
Reactant of Route 2
DL-Threonine methyl ester hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.